2,4,7-Trichloropyrido[3,2-D]pyrimidine
Description
BenchChem offers high-quality 2,4,7-Trichloropyrido[3,2-D]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,7-Trichloropyrido[3,2-D]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,4,7-trichloropyrido[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3N3/c8-3-1-4-5(11-2-3)6(9)13-7(10)12-4/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLALFCICPSCTQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=C(N=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,4,7-Trichloropyrido[3,2-d]pyrimidine: A Privileged Scaffold for Kinase Inhibitor Discovery
This guide provides a comprehensive technical overview of 2,4,7-trichloropyrido[3,2-d]pyrimidine, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. Its unique chemical architecture and versatile reactivity make it a valuable building block in the synthesis of targeted therapeutics, particularly potent kinase inhibitors. This document delves into its chemical structure, physicochemical properties, synthesis, and reactivity, with a focus on its strategic application in drug discovery.
Introduction: The Significance of the Pyrido[3,2-d]pyrimidine Core
The pyrido[3,2-d]pyrimidine scaffold is a fused heterocyclic system that has garnered substantial attention in medicinal chemistry due to its structural resemblance to endogenous purines. This structural mimicry allows its derivatives to interact with a wide range of biological targets, most notably protein kinases. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The pyrido[3,2-d]pyrimidine framework has proven to be a "privileged scaffold," consistently yielding potent and selective inhibitors of various kinases.
2,4,7-Trichloropyrido[3,2-d]pyrimidine serves as a key intermediate, providing three distinct points for chemical modification. This allows for the systematic exploration of the chemical space around the core structure, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetics.
Physicochemical Properties and Structural Elucidation
2,4,7-Trichloropyrido[3,2-d]pyrimidine is a yellow solid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₂Cl₃N₃ | [2] |
| Molecular Weight | 234.47 g/mol | [2] |
| Appearance | Yellow Solid | [1] |
| CAS Number | 1260663-38-4 | [2] |
| Purity | ≥98% | [2] |
| Storage | 4°C, stored under nitrogen | [2] |
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 9.03 (d, J = 2.2 Hz, 1H), 8.31 (d, J = 2.2 Hz, 1H).[1]
-
High-Resolution Mass Spectrometry (HRMS) (EI-MS): m/z calculated for C₇H₂Cl₃N₃ [M+H]⁺: 234.9314; found 234.9323.[1]
Synthesis of the 2,4,7-Trichloropyrido[3,2-d]pyrimidine Scaffold
The synthesis of 2,4,7-trichloropyrido[3,2-d]pyrimidine is typically achieved from the corresponding pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione precursor. The following protocol outlines a reliable method for its preparation.
Experimental Protocol: Synthesis of 2,4,7-Trichloropyrido[3,2-d]pyrimidine
Diagrammatic Representation of the Synthetic Workflow:
Caption: Synthetic workflow for 2,4,7-trichloropyrido[3,2-d]pyrimidine.
Step-by-Step Methodology:
-
To a solution of pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (1.0 g, 6.13 mmol) in phosphorus oxychloride (10 mL), add phosphorus pentachloride (7.65 g, 36.78 mmol, 6.0 eq.).[1]
-
Heat the mixture using microwave irradiation at 160 °C for 2 hours.[1]
-
After cooling, dissolve the crude product in dichloromethane (100 mL) and carefully pour it into ice.[1]
-
Stir the mixture at room temperature for 6 hours.[1]
-
Extract the product with dichloromethane. Combine the organic layers, wash with water (2 x 20 mL), and dry over magnesium sulfate.[1]
-
Filter and remove the solvent under reduced pressure.[1]
-
Purify the crude product by flash chromatography on silica gel using a mixture of dichloromethane and petroleum ether (5:5) as the eluent to afford 2,4,7-trichloropyrido[3,2-d]pyrimidine as a yellow solid (0.934 g, 65% yield).[1]
Regioselective Functionalization: A Chemist's Playground
The three chlorine atoms on the pyrido[3,2-d]pyrimidine core exhibit differential reactivity, which can be exploited to achieve regioselective functionalization. This is a critical aspect of its utility, as it allows for the controlled and sequential introduction of various substituents.
Diagrammatic Representation of Regioselectivity:
Sources
2,4,7-Trichloropyrido[3,2-d]pyrimidine: Identification, Synthesis, and Regioselective Utility
[1]
Executive Summary: The Identifier Paradox
In the high-throughput screening of kinase inhibitors, the pyrido[3,2-d]pyrimidine scaffold has emerged as a critical pharmacophore, particularly for PI3K and mTOR inhibition. However, a recurring bottleneck in material acquisition is the ambiguity surrounding its chlorinated precursors.
The primary objective of this guide is to definitively identify 2,4,7-trichloropyrido[3,2-d]pyrimidine , resolve the common confusion with its [2,3-d] isomer, and provide a self-validating protocol for its synthesis and application.
Key Data Matrix
| Feature | Specification |
| Chemical Name | 2,4,7-Trichloropyrido[3,2-d]pyrimidine |
| CAS Registry Number | 1260663-38-4 |
| Molecular Formula | C₇H₂Cl₃N₃ |
| Molecular Weight | 234.47 g/mol |
| Isomeric Risk | Often confused with 2,4,7-trichloropyrido[2,3-d]pyrimidine (CAS: 938443-20-0) |
| Primary Application | Scaffold for PI3K/mTOR dual inhibitors via SₙAr functionalization |
Structural Identification & Database Search Strategy
Accurate retrieval of this compound requires navigating a "grey zone" in chemical databases where isomeric specificity is often lost in text-based searches.
The Isomer Trap
The [3,2-d] and [2,3-d] isomers differ only by the orientation of the pyridine nitrogen relative to the pyrimidine fusion. This subtle shift alters the electronic density at C4 and C7, drastically affecting reactivity.
-
Target Molecule ([3,2-d]): Nitrogen at position 5 (adjacent to the bridgehead).
-
CAS: 1260663-38-4[1]
-
-
Common Imposter ([2,3-d]): Nitrogen at position 8.[2]
Verification Logic
When sourcing this material or searching databases (SciFinder/Reaxys), use the following validation logic to ensure you have the correct isomer:
Figure 1: Decision tree for validating the specific isomer during database searching or procurement.
Technical Synthesis Protocol
Commercial availability of the trichloro- derivative is intermittent. The following protocol describes the de novo synthesis from the hydroxy precursor. This method utilizes high-temperature chlorination to install chlorides at the 2, 4, and 7 positions simultaneously.
Reaction Pathway
The synthesis typically proceeds from a urea derivative condensing with a pyridine scaffold, followed by chlorination.
Reagents:
-
Precursor: 7-chloro-pyrido[3,2-d]pyrimidine-2,4-diol (or similar hydroxy intermediate).
-
Chlorinating Agent: Phosphorus oxychloride (POCl₃) + Phosphorus pentachloride (PCl₅).
-
Conditions: Microwave irradiation at 160°C is preferred over conventional reflux for higher yield and purity.
Step-by-Step Methodology
Note: All steps must be performed in a fume hood due to the generation of HCl gas.
-
Preparation: In a microwave-compatible vial, suspend 1.0 equivalent of the dihydroxy precursor in neat POCl₃ (10 volumes).
-
Activation: Add 6.0 equivalents of PCl₅. The PCl₅ acts as a booster to ensure chlorination at the sterically or electronically difficult C7 position if it is not already halogenated, or to drive the diol-to-dichloro conversion to completion.
-
Reaction: Seal the vial and irradiate at 160°C for 2 hours .
-
Quenching: Cool the mixture to room temperature. Pour the crude reaction mixture slowly onto crushed ice/CH₂Cl₂ (1:1). Caution: Exothermic hydrolysis of excess POCl₃.
-
Extraction: Stir vigorously for 6 hours to ensure complete hydrolysis of phosphorochloridates. Extract with CH₂Cl₂ (3x).
-
Purification: Dry organic layers over MgSO₄, concentrate, and purify via flash chromatography (Silica gel, EtOAc/Petroleum ether gradient).
Expected Yield: 60-75% Physical State: Yellowish solid.
Functionalization & Regioselectivity
The utility of 2,4,7-trichloropyrido[3,2-d]pyrimidine lies in its differential reactivity.[8] The three chlorine atoms do not react at equal rates, allowing for sequential, programmable functionalization.
Reactivity Hierarchy
-
C4 Position (Most Reactive): The pyrimidine C4 is highly electrophilic due to the adjacent nitrogens. It undergoes SₙAr at room temperature.
-
C2 Position (Intermediate): Reacts after C4 is substituted, typically requiring mild heating or catalysis.
-
C7 Position (Least Reactive): Located on the pyridine ring, this position is deactivated. Substitution here usually requires palladium-catalyzed cross-coupling (Suzuki/Buchwald) or harsh SₙAr conditions.
Application Workflow
The following diagram illustrates the standard medicinal chemistry workflow for converting this scaffold into a bioactive kinase inhibitor.
Figure 2: Sequential functionalization strategy exploiting the reactivity gradient of the trichloro- scaffold.
References
Sources
- 1. chemscene.com [chemscene.com]
- 2. mdpi.com [mdpi.com]
- 3. 2,4,7-Trichloropyrido[2,3-d]pyrimidine | 938443-20-0 [sigmaaldrich.com]
- 4. 938443-20-0|2,4,7-Trichloropyrido[2,3-d]pyrimidine|BLD Pharm [bldpharm.com]
- 5. buyersguidechem.com [buyersguidechem.com]
- 6. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
Definitive Technical Guide: Pyrido[3,2-d] vs. Pyrido[2,3-d]pyrimidine Isomers
The following technical guide provides an in-depth analysis of the structural, synthetic, and pharmacological distinctions between pyrido[3,2-d]pyrimidine and pyrido[2,3-d]pyrimidine isomers.
Executive Summary
In the landscape of kinase inhibitor design and antifolate therapeutics, the pyridopyrimidine scaffold represents a privileged pharmacophore, offering a bioisosteric alternative to quinazolines and pteridines. However, the specific fusion of the pyridine ring to the pyrimidine core—yielding either the [2,3-d] or [3,2-d] isomer—drastically alters the electronic landscape, synthetic accessibility, and binding selectivity of the molecule.
This guide delineates the critical differences between these two isomers. While the pyrido[2,3-d]pyrimidine (e.g., Palbociclib) is synthetically accessible and widely exploited for CDK and DHFR inhibition, the pyrido[3,2-d]pyrimidine (e.g., Seletalisib) remains a "difficult-to-access" scaffold that offers unique selectivity profiles, particularly for PI3K
Structural & Electronic Fundamentals
The fundamental difference lies in the orientation of the pyridine ring fusion, which dictates the position of the pyridine nitrogen atom relative to the pyrimidine nitrogens (N1 and N3).
Nomenclature and Numbering
The IUPAC numbering for these fused systems follows the path of the heteroatoms to assign the lowest locants.
| Feature | Pyrido[2,3-d]pyrimidine | Pyrido[3,2-d]pyrimidine |
| Nitrogen Positions | 1, 3, 8 | 1, 3, 5 |
| Fusion Bond | Pyridine bond 2–3 fused to Pyrimidine bond d (4–5) | Pyridine bond 3–2 fused to Pyrimidine bond d (4–5) |
| Bridgehead Carbons | C-4a, C-8a | C-4a, C-8a |
| Electronic Character | N-8 is peri to N-1. | N-5 is peri to C-6 (pyrimidine C4 position). |
| SMILES | C1=CC2=CN=CN=C2N=C1 | C1=CC2=NC=NC=C2N=C1 |
Electronic Density Maps
-
Pyrido[2,3-d]pyrimidine: The N-8 nitrogen withdraws electron density from C-7, making C-7 highly susceptible to nucleophilic attack (oxidative hydroxylation by xanthine oxidase often occurs here).
-
Pyrido[3,2-d]pyrimidine: The N-5 nitrogen is positioned adjacent to the bridgehead C-4a. This creates a unique electronic repulsion with the C-4 carbonyl (in 4-one derivatives) or C-4 amino groups, influencing the "hinge binder" geometry in kinase targets.
Synthetic Pathways[1][2][3][4][5]
The synthetic accessibility is the primary practical differentiator. The [2,3-d] isomer is formed via robust cyclization protocols, whereas the [3,2-d] isomer requires specific, often lower-yielding precursors due to the instability of 3-aminopyridine-2-carbaldehyde intermediates.
Comparative Synthesis Workflow
Figure 1: Comparative synthetic strategies. The [2,3-d] isomer is typically built by annealing a pyridine ring onto a pyrimidine, while the [3,2-d] isomer is built by annealing a pyrimidine ring onto a pyridine.
Detailed Protocols
Protocol A: Synthesis of Pyrido[2,3-d]pyrimidine (Standard)
Principle: Condensation of 6-aminouracil with
-
Reagents: 6-Aminouracil (1.0 eq), 1,1,3,3-tetramethoxypropane (malondialdehyde equivalent, 1.1 eq).
-
Conditions: Reflux in acetic acid or aqueous HCl for 4 hours.
-
Mechanism: Initial Schiff base formation at the exocyclic amine, followed by electrophilic attack at the nucleophilic C-5 position of the uracil.
-
Validation: Product precipitates upon cooling; recrystallize from DMF/Water.
Protocol B: Synthesis of Pyrido[3,2-d]pyrimidine (Niementowski Variation)
Principle: Condensation of 3-aminopyridine-2-carboxylic acid with formamide.
-
Reagents: 3-Aminopyridine-2-carboxylic acid (1.0 eq), Formamide (excess, solvent).
-
Conditions: Heat to 140–160°C for 6–12 hours.
-
Challenge: The starting material is less nucleophilic than the aniline equivalent (anthranilic acid) used for quinazolines, requiring harsher conditions.
-
Validation: Reaction monitoring by LC-MS is critical as decarboxylation of the starting material is a competing side reaction.
Analytical Differentiation
Distinguishing these isomers requires careful analysis of
H NMR Comparative Table
The chemical environment of the pyridine protons differs due to the proximity of the ring nitrogen to the bridgehead.
| Proton Position | Pyrido[2,3-d]pyrimidine | Pyrido[3,2-d]pyrimidine | Differentiation Logic |
| H-2 (Pyrimidine) | Similar; not diagnostic. | ||
| Pyridine Protons | H-5, H-6, H-7 | H-6, H-7, H-8 | Numbering differs. |
| H-7 ( | H-6 ( | H-7 in [2,3-d] is adjacent to N-8, which is peri to N-1, causing significant deshielding. | |
| H-6 (dd, | H-7 (dd, | Coupling pattern is similar, but shift differs. | |
| H-5 (d, | H-8 (d, | H-5 in [2,3-d] is adjacent to the bridgehead. |
Diagnostic Key: In pyrido[2,3-d]pyrimidines, the most downfield pyridine proton (H-7) often shows a distinct deshielding effect compared to the analogous H-6 in the [3,2-d] system due to the proximity to the pyrimidine nitrogen lone pairs.
Pharmacological Significance & Case Studies[2]
The choice of isomer dictates the vector of hydrogen bond acceptors presented to the kinase hinge region.
Case Study 1: Pyrido[2,3-d]pyrimidine[6][7][8]
-
Drug: Palbociclib (CDK4/6 Inhibitor).
-
Mechanism: The N-8 nitrogen acts as an intramolecular hydrogen bond acceptor, planarizing the substituent at C-2. This isomer mimics the N-7 of the purine core (adenine), making it an excellent ATP-competitive scaffold.
-
Target Class: CDKs, DHFR (Piritrexim).
Case Study 2: Pyrido[3,2-d]pyrimidine[5][9]
-
Drug: Seletalisib (PI3K
Inhibitor).[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Mechanism: The [3,2-d] isomer orients the pyridine nitrogen (N-5) towards a specific pocket region (affinity pocket) in PI3K
. This creates a selectivity filter against other PI3K isoforms that cannot accommodate the specific electronic repulsion or steric fit of the N-5 position. -
Development Status: Investigated for Sjögren's syndrome and activated PI3K
syndrome (APDS).[1]
Signaling Pathway Interaction
Figure 2: Biological intervention points. Pyrido[3,2-d] scaffolds (Seletalisib) target the upstream PI3K node, while pyrido[2,3-d] scaffolds (Palbociclib) are typically deployed against downstream cell cycle regulators like CDK4/6.
References
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 2022.[2]
-
Seletalisib: Characterization of a Novel, Potent, and Selective Inhibitor of PI3Kδ. Journal of Immunology, 2016.
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 2023.
-
Nucleophilic substitutions in the pyrido[3,2-d]pyrimidine series. Journal of Organic Chemistry, 1990.
-
PubChem Compound Summary for CID 17882607: Pyrido[3,2-d]pyrimidine. National Center for Biotechnology Information (2025).
Sources
Orthogonal Functionalization of 2,4,7-Trichloro-Substituted Heteroaromatic Scaffolds: An In-Depth Technical Guide
Executive Summary
In modern medicinal chemistry, the rapid and divergent synthesis of complex molecular libraries relies heavily on privileged scaffolds. Among these, 2,4,7-trichloro-substituted heteroaromatic systems —such as 2,4,7-trichloroquinazoline and 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine—stand out as highly versatile intermediates. The distinct electronic environments of the three carbon-chlorine bonds allow for strictly orthogonal, regioselective functionalization without the need for protecting groups.
This guide provides a comprehensive technical breakdown of the mechanistic causality behind this regioselectivity, supported by recent breakthroughs in oncology drug discovery (e.g., the development of KRAS G12D inhibitors), and establishes self-validating experimental protocols for bench scientists.
The Mechanistic Rationale: Hierarchy of Electrophilicity
The utility of 2,4,7-trichloro scaffolds stems from a predictable gradient of electrophilicity across the fused bicyclic system. Understanding the orbital and electronic contributions at each position is critical for designing successful synthetic routes.
-
The C4 Position (Most Electrophilic): The C4 carbon is conjugated directly to both the N1 and N3 nitrogen atoms of the pyrimidine ring. The Lowest Unoccupied Molecular Orbital (LUMO) is highly localized here. Consequently, nucleophilic aromatic substitution (SNAr) proceeds rapidly via a stable Meisenheimer complex, even at sub-zero temperatures[1].
-
The C2 Position (Moderately Electrophilic): While also situated between two nitrogen atoms, the C2 position is less reactive than C4. Attack at C2 forces the negative charge of the intermediate to reside on N1 and N3, which is less thermodynamically favorable than the extended delocalization afforded by C4 attack. SNAr here requires elevated temperatures and stronger bases[2].
-
The C7 Position (SNAr Inert / Cross-Coupling Active): Located on the fused carbocyclic (quinazoline) or pyridyl (pyrido-pyrimidine) ring, the C7-Cl bond is significantly less polarized. It is generally inert to SNAr under standard conditions, making it an ideal, orthogonal handle for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)[1].
Fig 1. Reactivity hierarchy of C-Cl bonds in 2,4,7-trichloro heteroaromatic scaffolds.
Case Studies in Drug Discovery
The Pyrido[4,3-d]pyrimidine Scaffold in KRAS G12D Inhibition
A landmark application of orthogonal functionalization is the discovery of , a potent, noncovalent KRAS G12D inhibitor developed by Mirati Therapeutics[2]. The synthesis utilizes 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine [3] as the central core.
The C4 substituent (a bridged piperazine) was introduced via a highly selective SNAr. This was followed by a second SNAr at C2 using a chiral fluoropyrrolizidine alkoxide. Finally, the C7 chloride was engaged in a Suzuki coupling to install a fluoro-naphthyl moiety[2]. This exact scaffold strategy has also been adopted in the recent 2026 development of novel 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives targeting the same oncogene[4].
Regioselective Cross-Coupling of 2,4,7-Trichloroquinazoline
Work by on 2,4,7-trichloroquinazoline [5] highlights a critical synthetic pitfall: attempting a direct Suzuki cross-coupling at the highly electrophilic C4 position often results in competitive hydrolysis of the C-Cl bond due to the basic aqueous conditions required for the coupling[1]. The Solution: The authors demonstrated that initial SNAr at C4 with a soft nucleophile (e.g., an amine or thiol like i-PrSH) protects the position, allowing for subsequent, high-yielding palladium-catalyzed cross-couplings at C7 and C2[1].
Scaffold Functionalization Parameters
The quantitative data for the sequential functionalization of these scaffolds is summarized below:
| Reaction Step | Target Position | Reagents & Catalysts | Temp (°C) | Yield Range | Mechanistic Note |
| SNAr 1 | C4 | Amine, DIPEA, THF/DCM | -78 to 0 | 85–95% | Low temp prevents C2 over-substitution. |
| SNAr 2 | C2 | Alcohol/Amine, NaH or K2CO3, DMF | 25 to 80 | 60–80% | C4-substitution deactivates the ring; requires heat/strong base. |
| Cross-Coupling | C7 | R-B(OH)2, Pd(dppf)Cl2, K2CO3, Dioxane/H2O | 90–100 | 50–75% | Requires oxidative addition into the unactivated C7-Cl bond. |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following step-by-step methodologies are designed as self-validating systems . Each protocol includes the causality behind the reagent choices and analytical checkpoints to verify success before proceeding.
Fig 2. Step-by-step orthogonal functionalization workflow for 2,4,7-trichloro scaffolds.
Protocol A: Regioselective C4-Amination (SNAr)
Objective: Install the first pharmacophore selectively at C4 without compromising C2.
-
Preparation: Dissolve the 2,4,7-trichloro scaffold (1.0 equiv) in anhydrous THF (0.1 M) under a nitrogen atmosphere.
-
Temperature Control (Critical): Cool the reaction flask to 0 °C using an ice-water bath. Causality: The C4 position is highly activated. Maintaining 0 °C restricts the kinetic energy of the system, preventing the nucleophile from attacking the less reactive C2 position, thereby avoiding regioisomeric mixtures.
-
Addition: Add N,N-diisopropylethylamine (DIPEA, 1.5 equiv). Slowly add the amine nucleophile (1.05 equiv) dropwise over 15 minutes.
-
Reaction: Stir at 0 °C for 1–2 hours.
-
Validation Checkpoint: Analyze via LC-MS.
-
Success Criteria: Complete consumption of starting material. The mass spectrum must show a shift from a trichloro isotopic signature (M, M+2, M+4, M+6 in ~27:27:9:1 ratio) to a dichloro signature (M, M+2, M+4 in ~9:6:1 ratio).
-
Protocol B: Regioselective C2-Alkoxylation/Amination (SNAr)
Objective: Functionalize the deactivated C2 position.
-
Preparation: Dissolve the C4-substituted intermediate from Protocol A (1.0 equiv) and the alcohol/amine nucleophile (1.2 equiv) in anhydrous DMF (0.2 M).
-
Activation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) at 0 °C. Causality: The electron-donating amine installed at C4 significantly deactivates the pyrimidine core. A strong base like NaH is required to deprotonate the alcohol, generating a highly reactive alkoxide nucleophile.
-
Heating: Warm the reaction to 80 °C and stir for 4–6 hours. Causality: Thermal energy is strictly required to overcome the higher activation barrier of the deactivated C2 position.
-
Validation Checkpoint: Quench with saturated NH4Cl and analyze via LC-MS.
-
Success Criteria: The isotopic pattern will shift to a monochloro signature (M, M+2 in ~3:1 ratio), confirming substitution of the second chloride.
-
Protocol C: C7 Suzuki-Miyaura Cross-Coupling
Objective: Construct the final C-C bond at the unactivated C7 position.
-
Preparation: In a microwave vial, combine the C2,C4-disubstituted intermediate (1.0 equiv), the aryl boronic acid (1.5 equiv), and K2CO3 (3.0 equiv).
-
Solvent System: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v). Causality: Water is essential to hydroxylate the boronic acid, forming the reactive boronate complex necessary for the transmetalation step.
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv). Causality: A bidentate, electron-rich phosphine ligand like dppf is required to facilitate the difficult oxidative addition of Pd(0) into the inert C7-Cl bond.
-
Reaction: Seal the vial and heat at 100 °C for 12 hours (or 110 °C for 1 hour via microwave irradiation).
-
Validation Checkpoint: Analyze via LC-MS.
-
Success Criteria: Disappearance of the monochloro isotopic pattern. The mass spectrum will display the exact mass of the fully functionalized, chlorine-free target compound.
-
References
-
Wang, X., et al. "Identification of MRTX1133, a Noncovalent, Potent, and Selective KRASG12D Inhibitor." Journal of Medicinal Chemistry, 2021.[Link]
-
Maurya, et al. "1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation." European Journal of Medicinal Chemistry, 2026.[Link]
Sources
The Strategic Scaffold: 2,4,7-Trichloropyrido[3,2-d]pyrimidine in Medicinal Chemistry
Topic: The Strategic Scaffold: 2,4,7-Trichloropyrido[3,2-d]pyrimidine Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Kinase Drug Discovery Researchers
Executive Summary
The pyrido[3,2-d]pyrimidine scaffold represents a privileged structure in modern drug discovery, particularly within the kinase inhibitor space (PI3K, mTOR, EGFR). Among its derivatives, 2,4,7-trichloropyrido[3,2-d]pyrimidine serves as a critical linchpin intermediate. Its unique electronic architecture allows for highly controlled, sequential nucleophilic aromatic substitutions (
Part 1: Physicochemical Profile & Identity
The 2,4,7-trichloro derivative is a bicyclic heteroaromatic system. Distinct from its isomer (pyrido[2,3-d]pyrimidine), the [3,2-d] fusion places the pyridine nitrogen in a position that significantly alters the electronic density of the C-7 position, a feature exploited in multi-stage functionalization.
Molecular Specifications
| Property | Value | Notes |
| IUPAC Name | 2,4,7-Trichloropyrido[3,2-d]pyrimidine | |
| CAS Registry | 1260663-38-4 | Note: Do not confuse with [2,3-d] isomer (CAS 938443-20-0) |
| Molecular Formula | ||
| Molecular Weight | 234.47 g/mol | Monoisotopic Mass: 232.93 g/mol |
| Physical State | Off-white to pale yellow solid | Moisture sensitive; store under inert gas |
| Solubility | Soluble in DCM, THF, DMSO | Hydrolyzes slowly in aqueous acid |
Part 2: Synthesis Protocol (The "Dione" Route)
The most robust route to the trichloro- species involves the chlorination of the corresponding 7-chloropyrido[3,2-d]pyrimidine-2,4-dione. This approach avoids the formation of inseparable regioisomers often seen in ring-closure methods.
Validated Workflow: Vilsmeier-Haack Chlorination
Precursor: 7-Chloropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione.
Reagents: Phosphorus oxychloride (
Step-by-Step Methodology
-
Preparation: In a dry microwave reaction vial, suspend 7-chloropyrido[3,2-d]pyrimidine-2,4-dione (1.0 eq) in neat
(10–15 volumes). -
Activation: Add
(6.0 eq) to the suspension. The excess is critical to drive the reaction to completion at the less reactive C-2 and C-7 positions. -
Reaction: Seal the vessel and irradiate in a microwave reactor at 160 °C for 2 hours .
-
Expert Insight: Conventional heating (reflux) often results in incomplete chlorination at the C-2 position. Microwave energy is preferred for this transformation.
-
-
Quenching (Exothermic Hazard):
-
Cool the mixture to room temperature.
-
Concentrate under reduced pressure to remove excess
. -
Dissolve the residue in dry dichloromethane (DCM).
-
Pour the DCM solution onto crushed ice with vigorous stirring. Caution: Delayed exotherm.
-
-
Isolation: Extract with DCM (3x), dry over anhydrous
, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc).
Figure 1: Synthetic workflow for the generation of the trichloro- scaffold via microwave-assisted chlorination.
Part 3: Reactivity & Regioselectivity (The Core Value)
The power of 2,4,7-trichloropyrido[3,2-d]pyrimidine lies in the distinct electrophilicity of its three chloride positions. This allows for a programmable "Regioselectivity Cascade," enabling the sequential introduction of three different substituents without the need for protecting groups.
The Reactivity Hierarchy
-
C-4 Position (Most Reactive): The pyrimidine C-4 is highly electrophilic due to the para-like relationship with N-1 and ortho-like relationship with N-3. It undergoes
at room temperature.[1] -
C-2 Position (Intermediate): The pyrimidine C-2 is less electrophilic than C-4 but more reactive than the pyridine ring. Substitution requires mild heating or stronger nucleophiles.
-
C-7 Position (Least Reactive): Located on the pyridine ring. This chloride is resistant to standard
and typically requires Palladium-catalyzed cross-coupling (Suzuki-Miyaura) or extreme conditions.
Experimental Logic for Library Generation
To synthesize a tri-substituted kinase inhibitor, one must follow the order: C4
-
Step 1 (C-4 Functionalization):
-
Step 2 (C-2 Functionalization):
-
Step 3 (C-7 Functionalization):
-
Reagent: Boronic acid/ester + Pd catalyst (
or ). -
Condition: Suzuki coupling conditions (Microwave, 120 °C).
-
Outcome: Final 2,4,7-trisubstituted scaffold.[1]
-
Figure 2: The Regioselectivity Cascade. Note the sequential displacement order (C4 > C2 > C7) dictated by electronic density.
Part 4: Applications in Drug Discovery[8]
The 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine scaffold is a bioisostere of quinazoline and a proven ATP-competitive pharmacophore.
Target Landscape
-
PI3K
Inhibitors: Substitution at C-4 with a morpholine or bridged morpholine mimics the hinge-binding motif required for PI3K selectivity. The C-7 position allows for projection into the affinity pocket, enhancing selectivity over other Class I PI3K isoforms. -
mTOR Inhibitors: Dual PI3K/mTOR inhibitors often utilize this scaffold. The nitrogen at position 5 (pyridine N) provides an additional hydrogen bond acceptor that differs from the quinazoline scaffold, potentially altering water networks in the active site.
Critical Design Considerations
When designing analogs using this core:
-
Solubility: The flat, aromatic nature of the trichloro- core leads to poor solubility. Early introduction of solubilizing groups (e.g., piperazines at C-4) is recommended.
-
Metabolic Stability: The C-7 aryl group (introduced via Suzuki) is a common site for metabolic oxidation. Substitution with fluorinated phenyl rings at C-7 can block metabolism.
References
-
Tikad, A., et al. (2012).[6][7] Regiocontrolled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine.[4][6] European Journal of Organic Chemistry, 2012(24), 4523–4532. Retrieved from [Link]
-
Bai, H., et al. (2023).[8] Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors.[8][9] Drug Development Research, 84(8), 1709-1723.[8] Retrieved from [Link]
-
Bouscary-Desforges, G., et al. (2012).[7] Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. Journal of Organic Chemistry, 77(10), 4586-95.[7] Retrieved from [Link]
Sources
- 1. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
The Pyrido[3,2-d]pyrimidine Scaffold: A Strategic Patent Landscape and Technical Guide to Next-Generation Kinase Inhibitors
Executive Summary & Structural Rationale
In the highly competitive arena of targeted therapeutics, the pyrido[3,2-d]pyrimidine bicyclic system has emerged as a privileged pharmacophore for kinase inhibition. From an application and structural biology perspective, this scaffold is highly prized because it acts as a rigid, bioisosteric mimic of the adenine ring of ATP. The nitrogen atoms at the N1 and N3 positions provide optimal hydrogen-bond acceptor vectors to interact with the highly conserved kinase hinge region, while the C4, C6, and C7 positions offer versatile substitution vectors to probe the specificity pockets (e.g., the DFG-out allosteric pocket or the ribose-binding pocket).
This whitepaper synthesizes the current patent landscape surrounding pyrido[3,2-d]pyrimidine derivatives, dissecting their application across three major therapeutic axes: PI3Kδ inhibition for autoimmune disorders, HPK1 inhibition for immuno-oncology, and RAS-ERK pathway modulation for solid tumors. Furthermore, it details the self-validating experimental protocols required to evaluate these compounds with high scientific integrity.
Patent Landscape & Key Target Pathologies
PI3Kδ and Autoimmune Disorders (Seletalisib)
Phosphoinositide 3-kinases (PI3K) regulate cellular survival and immune cell function. The delta isoform (PI3Kδ) is specifically implicated in B-cell and T-cell receptor signaling. The pyrido[3,2-d]pyrimidine scaffold was successfully leveraged to develop Seletalisib (UCB5857), an ATP-competitive and highly selective PI3Kδ inhibitor[1]. Evaluated in clinical trials for Primary Sjögren's Syndrome and other inflammatory conditions, the patent landscape around Seletalisib (e.g., WO2018219772A1) heavily protects its crystalline forms and specific C4-amino substitutions that drive its high selectivity index over other PI3K isoforms[2].
HPK1: The New Frontier in Immuno-Oncology
Hematopoietic progenitor kinase 1 (HPK1), a serine/threonine kinase in the MAP4K family, acts as a critical negative feedback regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates the SLP76 adaptor protein, leading to its degradation and the subsequent dampening of the immune response[3].
Recent patents, notably WO2023201185A1 assigned to Merck Patent GmbH, disclose novel pyrido[3,2-d]pyrimidines designed specifically to inhibit HPK1[3]. By blocking HPK1, these inhibitors relieve the negative feedback loop, thereby lowering the T-cell activation threshold and increasing the secretion of inflammatory cytokines like IL-2 and IFN-γ. This mechanism is highly synergistic with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 therapies)[4].
Fig 1. TCR signaling cascade illustrating HPK1 negative feedback and targeted inhibition.
RAS-ERK Pathway and RAF Kinases
The RAS-RAF-MEK-ERK signaling cascade is notoriously dysregulated in a vast majority of solid tumors. Patent US12139488B2 outlines a distinct class of pyrido[3,2-d]pyrimidine compounds engineered to target BRAF and CRAF kinases[5]. By optimizing the substitution patterns at the C6 and C7 positions of the bicyclic core, these compounds achieve sub-nanomolar IC50 values against BRAF mutants, effectively halting abnormal cellular proliferation in RASopathies and metastatic melanomas[5].
Quantitative Landscape: Data Presentation
The table below synthesizes the quantitative benchmarks established by recent patent filings for pyrido[3,2-d]pyrimidine derivatives.
| Target Kinase | Representative Patent / Compound | Primary Indication | Biochemical IC50 | Cellular Biomarker Readout |
| PI3Kδ | WO2018219772A1 (Seletalisib) | Autoimmune Disorders | < 10 nM | Inhibition of CD69 Expression |
| HPK1 | WO2023201185A1 (Merck Series) | Immuno-Oncology | < 5 nM | Increased IL-2 Secretion |
| BRAF/CRAF | US12139488B2 (Ex. Compounds) | Solid Tumors (RAS-mutant) | < 1 nM | Reduction of pERK levels |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the evaluation of pyrido[3,2-d]pyrimidine kinase inhibitors requires a robust, self-validating assay cascade. Below are the standard operating procedures utilized in top-tier drug discovery laboratories, complete with the causality behind each experimental choice.
Protocol A: HTRF Biochemical Kinase Assay (HPK1)
Homogeneous Time-Resolved Fluorescence (HTRF) is the industry standard for high-throughput kinase screening due to its resistance to compound auto-fluorescence.
-
Compound Preparation & Serial Dilution:
-
Action: Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO, then transfer to the assay buffer (final DMSO concentration <1%).
-
Causality: Maintaining a strict <1% DMSO threshold prevents solvent-induced denaturation of the HPK1 enzyme, ensuring that any observed inhibition is strictly pharmacological.
-
-
Enzyme Pre-incubation:
-
Action: Mix recombinant HPK1 enzyme with the compound and incubate for 30 minutes at room temperature.
-
Causality: Pyrido[3,2-d]pyrimidines often exhibit slow-binding kinetics. Pre-incubation allows the system to reach thermodynamic equilibrium before the competitive substrate (ATP) is introduced.
-
-
ATP & Substrate Addition:
-
Action: Initiate the reaction by adding a biotinylated peptide substrate and ATP at exactly its apparent
value (e.g., ~10 µM for HPK1). -
Causality: Running the assay at the ATP
ensures maximum sensitivity to ATP-competitive inhibitors. Higher concentrations would artificially inflate the apparent IC50 (Cheng-Prusoff effect).
-
-
Reaction & Termination:
-
Action: Incubate for 60 minutes, then add an EDTA-based stop buffer containing detection reagents.
-
Causality: EDTA rapidly chelates the
cofactor required for kinase activity, instantly freezing the reaction state for accurate temporal readout.
-
-
TR-FRET Detection:
-
Action: Add Eu-cryptate labeled anti-phospho antibody (Donor) and XL665-labeled streptavidin (Acceptor). Read at 615nm and 665nm.
-
Causality: Time-resolved measurement introduces a microsecond delay before reading, allowing short-lived background fluorescence to decay, resulting in an exceptional signal-to-noise ratio.
-
Fig 2. Step-by-step HTRF biochemical assay workflow for kinase inhibitor screening.
Protocol B: Cellular Target Engagement (Jurkat IL-2 Secretion)
Biochemical potency must translate to cellular efficacy. For HPK1 inhibitors, the functional readout is the restoration of IL-2 secretion in T-cells[3].
-
Cell Seeding & Starvation: Plate Jurkat T-cells (a well-characterized immortalized line) at
cells/well in RPMI-1640 medium with 1% FBS. Causality: Low serum starves the cells of exogenous growth factors, reducing basal kinase pathway noise. -
Compound Treatment: Pre-treat cells with the pyrido[3,2-d]pyrimidine inhibitor for 1 hour.
-
TCR Stimulation: Stimulate the cells using plate-bound anti-CD3 and soluble anti-CD28 antibodies. Causality: This dual-antibody system synthetically mimics the physiological engagement of an Antigen-Presenting Cell (APC), triggering the exact TCR cascade where HPK1 acts.
-
Incubation: Incubate at 37°C, 5%
for 24 hours. Causality: This timeframe is strictly required for the downstream NF-kB/AP-1 transcription factors to drive robust IL-2 gene expression and protein secretion. -
Cytokine Quantification: Harvest the supernatant and quantify IL-2 using a standard sandwich ELISA. Causality: Direct quantification of IL-2 validates that the compound successfully penetrated the cell membrane and functionally blocked HPK1's negative feedback loop.
Future Perspectives
The pyrido[3,2-d]pyrimidine scaffold remains a fertile ground for intellectual property generation. While the core is heavily patented, the future lies in leveraging this hinge-binding motif as the "warhead" for Proteolysis Targeting Chimeras (PROTACs). By attaching a carefully designed linker and an E3-ligase recruiting ligand to the solvent-exposed C6 or C7 positions, researchers can transition from simple kinase inhibition to complete kinase degradation, effectively bypassing resistance mutations and opening entirely new patent spaces.
References
-
US12139488B2 - Pyrido[3,2-d]pyrimidine compounds uses thereof for treating a proliferative disease. Google Patents.5
-
Novel Pyrido[3,2-d]pyrimidines as HPK1 Inhibitors for Treating Cancer and Inflammatory and Autoimmune Diseases (WO2023201185A1). PMC / NIH. 3
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d],[3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia.pub. 1
-
WO2018219772A1 - Crystalline forms of seletalisib. Google Patents. 2
-
BGB-15025, a potent and selective HPK1 inhibitor, is efficacious as a single agent or in combination with PD-1. Beonemedinfo. 4
Sources
- 1. Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 2. WO2018219772A1 - Crystalline forms of seletalisib - Google Patents [patents.google.com]
- 3. Novel Pyrido[3,2-d]pyrimidines as HPK1 Inhibitors for Treating Cancer and Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beonemedinfo.com [beonemedinfo.com]
- 5. US12139488B2 - Pyrido[3,2-d]pyrimidine compounds uses thereof for treating a proliferative disease - Google Patents [patents.google.com]
History and development of trichloropyrido[3,2-d]pyrimidine synthesis
An In-Depth Technical Guide to the Synthesis of Trichloropyrido[3,2-d]pyrimidine: History, Development, and Modern Protocols
Abstract
The pyrido[3,2-d]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors for oncology and anti-inflammatory agents. Among its derivatives, 2,4,7-trichloropyrido[3,2-d]pyrimidine stands out as a cornerstone synthetic intermediate. Its three chlorine atoms, each with distinct reactivity, provide a versatile platform for sequential and regioselective functionalization. This guide offers a comprehensive overview of the historical development and modern synthetic strategies for accessing this crucial building block, providing detailed experimental protocols and field-proven insights for researchers in medicinal chemistry and drug development.
Introduction: The Significance of the Pyrido[3,2-d]pyrimidine Core
Fused nitrogen-containing heterocyclic systems are of paramount importance in pharmaceutical sciences. The fusion of pyrimidine and pyridine rings gives rise to four possible isomers, with the pyrido[3,2-d]pyrimidine system being a notable, albeit historically less explored, scaffold compared to its [2,3-d] counterpart due to more complex synthetic routes.[1] Despite this, its derivatives have shown promise as potent inhibitors of critical biological targets such as phosphoinositide 3-kinases (PI3K), dihydrofolate reductase (DHFR), and various tyrosine kinases.[1][2]
The strategic value of 2,4,7-trichloropyrido[3,2-d]pyrimidine (Figure 1) lies in its utility as a launchpad for chemical diversity. The differential reactivity of the chlorine atoms at the C4, C2, and C7 positions allows for a controlled, stepwise introduction of various substituents, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[3]
Figure 1. The core structure of 2,4,7-Trichloropyrido[3,2-d]pyrimidine.
Historical Perspective and Foundational Syntheses
The synthesis of pyridopyrimidines can generally be approached in two ways: by constructing a pyridine ring onto a pre-existing pyrimidine or by building a pyrimidine ring onto a pyridine precursor.[1][4] Early methodologies for the pyrido[3,2-d]pyrimidine system often involved multi-step sequences that were not always amenable to large-scale production or derivatization.
The key development that unlocked the potential of this scaffold was the establishment of a reliable method to produce the trichlorinated intermediate. This method hinges on the exhaustive chlorination of a corresponding poly-hydroxylated precursor, a common strategy in heterocyclic chemistry for converting electron-rich, tautomerically variable systems (like pyridones and pyrimidinediones) into well-defined, reactive chloro-derivatives.
Core Synthesis: The Chlorination Protocol
The most direct and widely adopted method for synthesizing 2,4,7-trichloropyrido[3,2-d]pyrimidine involves the treatment of the corresponding pyrido[3,2-d]pyrimidine-2,4,7-trione with a potent chlorinating agent system.[3] The combination of phosphorus oxychloride (POCl₃) as both a reagent and solvent, with phosphorus pentachloride (PCl₅) as a co-reagent, is highly effective for this transformation.
Causality Behind Experimental Choices
-
Phosphorus Oxychloride (POCl₃): Serves as the primary chlorinating agent and, due to its high boiling point (105.8 °C), acts as a suitable solvent for driving the reaction to completion at elevated temperatures.
-
Phosphorus Pentachloride (PCl₅): Functions as a more aggressive chlorinating agent. It is particularly effective at converting stubborn amide/lactam functionalities to their corresponding chloro-imidates and ultimately to the fully aromatic chloro-heterocycle. Its presence ensures the complete conversion of all three hydroxyl/oxo groups.
-
Microwave Irradiation: As an alternative to conventional heating, microwave irradiation can significantly reduce reaction times from many hours to just one or two.[3] This is due to efficient and rapid energy transfer directly to the polar solvent and reactants, overcoming activation energy barriers more effectively.
Experimental Protocol: Synthesis of 2,4,7-Trichloropyrido[3,2-d]pyrimidine (2)
This protocol is adapted from established literature procedures.[3]
Starting Material: Pyrido[3,2-d]pyrimidine-2,4,7(1H,3H,8H)-trione (1)
Reagents & Equipment:
-
Pyrido[3,2-d]pyrimidine-2,4,7(1H,3H,8H)-trione (1.0 g, 5.18 mmol)
-
Phosphorus oxychloride (POCl₃, 10 mL)
-
Phosphorus pentachloride (PCl₅, 6.47 g, 31.08 mmol, 6.0 eq.)
-
Microwave synthesis vial or round-bottom flask with reflux condenser
-
Dichloromethane (CH₂Cl₂), Ice, Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Standard glassware for extraction and workup
Procedure:
-
Reaction Setup: In a microwave synthesis vial, carefully add phosphorus pentachloride (6.47 g) to a solution of pyrido[3,2-d]pyrimidine-2,4,7-trione (1.0 g) in phosphorus oxychloride (10 mL).
-
Heating: Seal the vial and heat the mixture using microwave irradiation at 160 °C for 2 hours. Monitor the reaction for completion by TLC or LC-MS if possible.
-
Quenching (Critical Step): After cooling the reaction vessel to room temperature, slowly and carefully pour the reaction mixture onto a large beaker of crushed ice. This step is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Workup: Stir the resulting slurry at room temperature for 4-6 hours to ensure complete hydrolysis of the excess phosphorus reagents.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL) and saturated NaHCO₃ solution (50 mL) to neutralize any residual acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 2,4,7-trichloropyrido[3,2-d]pyrimidine can be purified by flash chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent steps.
Modern Developments: Regioselective Functionalization
The synthetic power of 2,4,7-trichloropyrido[3,2-d]pyrimidine is realized in its sequential, regioselective substitution reactions. The electronic properties of the fused ring system render the three chloro-substituents chemically distinct, allowing for controlled, stepwise diversification.
The Hierarchy of Reactivity
Field-proven data indicates a clear hierarchy for nucleophilic aromatic substitution (SNAr), which is the primary mechanism for displacing the chlorine atoms.
-
C4 Position (Most Reactive): The C4 position is the most electrophilic and thus the most susceptible to nucleophilic attack. This is due to the combined electron-withdrawing effects of the adjacent pyridine nitrogen and the pyrimidine nitrogens. Reactions with amines, such as morpholine, can be performed selectively at this position under mild conditions (room temperature) using a weak base like triethylamine (TEA).[3]
-
C2 Position: The C2 position is less reactive than C4. Its substitution typically requires more forcing conditions or, more commonly, a transition-metal-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling with a boronic acid.
-
C7 Position (Least Reactive): The C7 position is the least reactive towards SNAr. Its functionalization is often performed last and may require palladium-catalyzed cross-coupling reactions under more forcing conditions, such as microwave heating.[3]
This predictable reactivity allows for a logical and powerful synthetic strategy, as illustrated in the workflow below.
Sources
Solubility Profile and Synthetic Utility of 2,4,7-Trichloropyrido[3,2-d]pyrimidine in Organic Solvents: A Technical Guide
Introduction: The Strategic Value of the Pyrido[3,2-d]pyrimidine Scaffold
In the landscape of targeted oncology and kinase inhibitor development, the pyrido[3,2-d]pyrimidine core has emerged as a privileged scaffold. Specifically, 2,4,7-Trichloropyrido[3,2-d]pyrimidine (CAS: 1260663-38-4) serves as a foundational building block for synthesizing highly potent, multi-targeted kinase inhibitors, including dual PI3K/mTOR and ERK inhibitors[1][2].
As an application scientist, I emphasize to medicinal chemistry teams that the true power of this molecule lies in its three orthogonal chlorine atoms. These halogens allow for strictly regiocontrolled sequential functionalization via Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling[3]. However, to harness this reactivity, one must deeply understand its solubility profile and the physical chemistry governing its solvation in organic media.
Physicochemical and Solubility Profile
The planar, rigid aromatic system of the pyrido[3,2-d]pyrimidine core typically promotes strong intermolecular π-π stacking, which can severely limit solubility. However, the introduction of three highly electronegative chlorine atoms disrupts crystal lattice packing and induces a strong molecular dipole moment[4]. This structural feature shifts the compound's solubility profile, rendering it highly soluble in polar aprotic solvents while remaining entirely insoluble in aqueous media[5].
Quantitative Solubility Data
The following table summarizes the solubility profile of 2,4,7-Trichloropyrido[3,2-d]pyrimidine across standard organic solvents used in synthetic workflows.
| Solvent | Classification | Dielectric Constant (ε) | Solubility Profile | Synthetic Utility |
| Water (H₂O) | Polar Protic | 80.1 | Insoluble (< 0.1 mg/mL) | Used as a quenching agent to precipitate intermediates[2]. |
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | 7.5 | Soluble (~25-30 mg/mL) | Ideal for C-4 SNAr reactions at room temperature[6]. |
| Dichloromethane (DCM) | Non-polar / Halogenated | 8.9 | Soluble (~40 mg/mL) | Primary solvent for liquid-liquid extraction and chromatography. |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Highly Soluble (>100 mg/mL) | Required for high-temperature Pd-catalyzed cross-coupling[3]. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Highly Soluble (>100 mg/mL) | Used for biological assay stock solutions and NMR analysis. |
The Causality of Solvent Selection in Regioselective Synthesis
The regioselective functionalization of 2,4,7-Trichloropyrido[3,2-d]pyrimidine follows a strict hierarchy dictated by the electrophilicity of the carbon centers: C-4 > C-2 > C-7 [3]. The choice of solvent is not arbitrary; it is the primary thermodynamic driver that controls this selectivity.
-
C-4 Substitution (SNAr): The C-4 position is highly activated by the two adjacent pyrimidine nitrogens. THF is the solvent of choice here. Causality: THF possesses a moderate dielectric constant that provides sufficient solvation for both the trichloro starting material and amine nucleophiles (e.g., morpholine), while stabilizing the Meisenheimer complex transition state just enough to allow the reaction to proceed at room temperature without triggering over-substitution at C-2[6].
-
C-2 Substitution (Suzuki/SNAr): The C-2 position requires higher activation energy. DME (Dimethoxyethane) or DMF is utilized. Causality: These solvents have higher boiling points and better stabilize the oxidative addition and transmetalation steps of the palladium catalytic cycle under microwave irradiation (120 °C)[1].
-
C-7 Substitution (Cross-Coupling): The C-7 position on the pyridine ring is the least reactive. Causality: Harsh conditions (150 °C) are required. A mixture of Toluene/Ethanol or pure DMF is used because they can sustain high-temperature microwave conditions while maintaining the solubility of the increasingly lipophilic trisubstituted intermediates[1].
Caption: Regioselective functionalization workflow of 2,4,7-Trichloropyrido[3,2-d]pyrimidine.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to prevent false positives in data collection.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: Accurately determine the solubility limit of 2,4,7-Trichloropyrido[3,2-d]pyrimidine in organic solvents.
-
Preparation: Add an excess amount (e.g., 50 mg) of solid 2,4,7-Trichloropyrido[3,2-d]pyrimidine to a 2 mL glass HPLC vial containing 1 mL of the target solvent (e.g., THF).
-
Equilibration: Seal the vial and agitate on a thermoshaker at 25 °C for 48 hours. Causality: 48 hours is strictly required to ensure the solid-liquid equilibrium is thermodynamically stable, preventing supersaturation artifacts.
-
Filtration (Critical Step): Extract 0.5 mL of the suspension and filter it through a 0.45 µm PTFE syringe filter. Causality: PTFE is chemically inert to organic solvents. Filtering removes sub-micron undissolved particulates that would otherwise artificially inflate UV-Vis or HPLC absorbance readings.
-
Quantification: Dilute the filtrate by a factor of 100 in mobile phase and analyze via HPLC-UV at 254 nm against a pre-established calibration curve.
Protocol 2: Synthesis of 2,7-Dichloro-4-morpholinopyrido[3,2-d]pyrimidine
Objective: Execute the first regioselective SNAr step at the C-4 position.
-
Reaction Setup: Dissolve 2,4,7-Trichloropyrido[3,2-d]pyrimidine (1.0 eq) in anhydrous THF (0.2 M concentration) under a nitrogen atmosphere[6].
-
Reagent Addition: Add morpholine (1.0 eq) dropwise, followed by triethylamine (1.1 eq). Causality: Triethylamine acts as a non-nucleophilic proton scavenger, preventing the basic morpholine from being consumed by the HCl byproduct, which would stall the reaction.
-
Incubation: Stir at room temperature for 12 hours. Monitor via TLC (Hexane/Ethyl Acetate 7:3).
-
Workup & Validation: Remove THF under reduced pressure. Dissolve the crude residue in DCM and wash with saturated aqueous NaHCO₃. Causality: The basic aqueous wash neutralizes and removes the triethylamine hydrochloride salt into the aqueous layer, ensuring the organic layer contains only the free-base product[6]. Dry over anhydrous Na₂SO₄, filter, and concentrate.
Biological Application: Dual Pathway Inhibition
Once fully functionalized, 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines exhibit profound biological activity. By carefully tuning the substituents at the C-2, C-4, and C-7 positions, researchers have developed potent dual inhibitors of both the PI3K/mTOR and MAPK (ERK) signaling pathways[1][2].
Inhibiting a single pathway often leads to compensatory feedback loops (e.g., inhibiting PI3K can cause a paradoxical upregulation of ERK). The pyrido[3,2-d]pyrimidine scaffold is uniquely suited to bind the ATP-binding pockets of multiple kinases across both pathways, effectively shutting down tumor cell proliferation and survival mechanisms simultaneously[2].
Caption: Dual inhibition of PI3K/mTOR and ERK signaling pathways by pyrido[3,2-d]pyrimidines.
Conclusion
The 2,4,7-Trichloropyrido[3,2-d]pyrimidine scaffold is a masterclass in chemical design for drug discovery. Its precise solubility profile in polar aprotic solvents (like THF and DMF) directly enables a highly controlled, three-step regioselective functionalization. By understanding the thermodynamic and kinetic causalities behind solvent selection and SNAr reactivity, researchers can efficiently transform this trichlorinated core into advanced, multi-targeted therapeutics capable of overcoming complex oncological resistance mechanisms.
References
-
Tikad, A., et al. (2012). Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine. ResearchGate. Retrieved from: [Link]
-
Buron, F., et al. (2015). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. PMC/NIH. Retrieved from:[Link]
-
MDPI. (2020). Discovery of Novel Dual Extracellular Regulated Protein Kinases (ERK) and Phosphoinositide 3-Kinase (PI3K) Inhibitors as a Promising Strategy for Cancer Therapy. Retrieved from:[Link]
Sources
- 1. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. chemscene.com [chemscene.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Regioselective SNAr reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine
Application Note: Regioselective SNAr Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine
Executive Summary
The 2,4,7-trichloropyrido[3,2-d]pyrimidine scaffold is a privileged pharmacophore in kinase inhibitor discovery, particularly for PI3K and mTOR targets. Its utility lies in the ability to sequentially functionalize three distinct electrophilic sites. However, the structural asymmetry of the fused pyridine-pyrimidine system creates a steep reactivity gradient that must be navigated with precision.
This guide details the "Electrophilic Gradient" protocol, a validated method to sequentially functionalize the C4, C2, and C7 positions. By exploiting the intrinsic electronic bias of the scaffold, researchers can achieve high regioselectivity without the need for protecting groups.
Mechanistic Insight: The Electrophilic Gradient
The regioselectivity of 2,4,7-trichloropyrido[3,2-d]pyrimidine is governed by the electronic deficiency of the carbon centers, which is dictated by their proximity to the ring nitrogens.
-
C4 (Position 4): The most electrophilic site. It is located between the bridgehead carbon and N3, and is para-like to the pyridine nitrogen (N5), maximizing electron withdrawal.
-
C2 (Position 2): The second most reactive site. It is flanked by two nitrogens (N1 and N3) but lacks the direct conjugation to the electron-poor pyridine ring that C4 enjoys.
-
C7 (Position 7): The least reactive site. Located on the pyridine ring, it behaves like a standard chloropyridine—sluggish to SNAr unless activated by extreme conditions or catalysis.
Visualizing the Reactivity Hierarchy:
Figure 1: The sequential reactivity flow. Functionalization must proceed from C4 → C2 → C7 to maintain regiocontrol.
Detailed Experimental Protocols
Phase 1: C4-Selective SNAr (The Kinetic Strike)
The C4-chloride is highly labile. The key to success here is temperature control . Running this reaction at elevated temperatures will erode selectivity, leading to bis-substitution at C2.
Reagents:
-
Substrate: 2,4,7-Trichloropyrido[3,2-d]pyrimidine (1.0 equiv)
-
Nucleophile: Amine (e.g., Morpholine, Aniline) (1.0 - 1.1 equiv)
-
Base: Triethylamine (Et3N) or DIPEA (1.2 equiv)
-
Solvent: Anhydrous THF or DCM
Protocol:
-
Dissolution: Dissolve 2,4,7-trichloropyrido[3,2-d]pyrimidine in anhydrous THF (0.1 M concentration) under an inert atmosphere (N2).
-
Cooling: Cool the solution to 0 °C using an ice bath. Note: For sterically unhindered amines, cooling is critical to prevent C2 attack.
-
Addition: Add Et3N followed by the dropwise addition of the amine nucleophile.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Monitoring: Check via TLC (EtOAc/Hexane) or LC-MS. The starting material should disappear, leaving a single major peak.
-
-
Workup: Evaporate solvent. Redissolve in DCM, wash with sat. NaHCO3 and brine.[1] Dry over MgSO4.
-
Purification: Flash chromatography (typically SiO2, EtOAc/Petroleum Ether gradient).
Expected Yield: 85–95% Key Observation: Exclusive formation of the 4-substituted product.
Phase 2: C2-Selective Functionalization (The Thermal Push)
Once the C4 position is substituted with an electron-donating amine, the pyrimidine ring becomes more electron-rich, deactivating the C2 position. Therefore, C2 substitution requires energy input (heat) or catalysis .
Option A: SNAr (For strong nucleophiles)
-
Conditions: Nucleophile (2.0 equiv), DIPEA (3.0 equiv), Dioxane or DMF, 80–100 °C.
-
Note: If the nucleophile is weak, microwave irradiation at 120 °C may be required.
Option B: Suzuki-Miyaura Coupling (For C-C bond formation) Since SNAr can be sluggish at C2 after C4-amination, Palladium-catalyzed cross-coupling is often preferred for introducing aryl/heteroaryl groups.
Protocol (Suzuki Coupling):
-
Setup: In a microwave vial, combine the C4-substituted intermediate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K2CO3 (2.0 equiv).
-
Solvent: Add DME/Water (4:1 ratio). Degas with N2 for 10 mins.
-
Catalyst: Add Pd(PPh3)4 (5 mol%).
-
Reaction: Seal and heat (Microwave) at 150 °C for 30–60 minutes.
-
Workup: Filter through Celite, extract with EtOAc.
-
Purification: Flash chromatography.
Phase 3: C7-Functionalization (The Hard Target)
The C7-chloride on the pyridine ring is extremely resistant to standard SNAr. It typically requires Microwave-Assisted SNAr or Palladium Catalysis .
Protocol (Microwave SNAr):
-
Reagents: C4,C2-disubstituted intermediate, Excess Nucleophile (amine), NMP or DMF (solvent).
-
Conditions: Microwave irradiation at 160–180 °C for 10–30 minutes.
-
Note: This step often requires a sealed vessel due to the high temperatures exceeding the boiling point of common solvents.
Protocol (Suzuki/Methylation):
-
Methylation: AlMe3, Pd(PPh3)4, THF, 70 °C (Ref: Tikad et al.).[1]
-
Arylation: Standard Suzuki conditions (as in Phase 2) but may require more active catalysts (e.g., Pd2(dba)3 / XPhos) due to the deactivation from C4/C2 substituents.
Summary Data & Reactivity Matrix
| Position | Reactivity Rank | Preferred Mechanism | Typical Conditions | Key Challenge |
| C4 | 1 (Highest) | SNAr | THF, RT, Et3N | Over-reaction at C2 if too hot. |
| C2 | 2 (Medium) | SNAr / Pd-Coupling | Dioxane, 100°C / Suzuki | Deactivation by C4-amine. |
| C7 | 3 (Lowest) | Pd-Coupling / MW-SNAr | MW 160°C / AlMe3 | Steric bulk and electronic richness. |
Troubleshooting Guide
-
Problem: Mixture of C4 and C2 products during Phase 1.
-
Solution: Lower temperature to -78 °C or -20 °C. Ensure slow addition of the nucleophile. Verify stoichiometry (do not use excess nucleophile).
-
-
Problem: No reaction at C2 (Phase 2).
-
Solution: Switch solvent to DMF or NMP to increase nucleophilicity. Increase temperature to 120 °C (microwave). If SNAr fails, switch to Pd-catalyzed Buchwald-Hartwig amination.
-
-
Problem: Hydrolysis of Chlorides (formation of -OH).
-
Solution: Ensure all solvents are strictly anhydrous. Use fresh amines. Avoid hydroxide bases; stick to non-nucleophilic organic bases (DIPEA, Et3N).
-
References
-
Tikad, A., et al. (2012).[2] "Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine." European Journal of Organic Chemistry, 2012(24), 4523–4532.
-
Larch, C. P., et al. (2012). "Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
WuXi AppTec. "Dichotomy in Regioselectivity of SNAr Reactions with 2,4-Dichloropyrimidines." QM Magic Class, Chapter 29.
Sources
Application Note: Strategic Synthesis and Evaluation of 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidine PI3K/mTOR Dual Inhibitors
Topic: Synthesis of PI3K/mTOR inhibitors using pyrido[3,2-d]pyrimidine scaffold Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Discovery Professionals
Abstract & Introduction
The PI3K/AKT/mTOR signaling pathway is a master regulator of cell growth, proliferation, and survival.[1] Dysregulation of this pathway is implicated in a vast array of human cancers, making it a prime therapeutic target. While first-generation inhibitors often targeted single nodes (e.g., PI3K
This guide details the synthesis and evaluation of pyrido[3,2-d]pyrimidine derivatives as potent dual PI3K/mTOR inhibitors. This scaffold is a bioisostere of the quinazoline core found in many kinase inhibitors but offers distinct physicochemical advantages, including improved aqueous solubility and tunable vectors for selectivity.
Key Mechanistic Rationale:
-
C4-Position: Typically substituted with a morpholine or bridged morpholine moiety to interact with the hinge region (mimicking the adenine of ATP).
-
C2-Position: Accommodates an aryl group (e.g., 3-hydroxyphenyl) that extends into the affinity pocket, forming critical H-bonds with active site residues (e.g., Asp810 in PI3K
). -
C7-Position: A vector for solubilizing groups or diversity elements to fine-tune pharmacokinetic (PK) properties.
Chemical Retrosynthesis & Strategy
The synthesis of the 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine core relies on a convergent approach. The key intermediate is the 2,4-dichloro-7-bromo-pyrido[3,2-d]pyrimidine (or similar halogenated core), which allows for sequential, regioselective functionalization based on the reactivity differential of the electrophilic sites (
Visualization: Retrosynthetic Analysis[2]
Figure 1: Retrosynthetic strategy prioritizing regioselective functionalization (C4
Detailed Experimental Protocols
Phase A: Synthesis of the Scaffold Core
Objective: Synthesize 2,4-dichloro-7-bromopyrido[3,2-d]pyrimidine.
Reagents:
-
5-Bromo-3-aminopicolinic acid (Starting Material)
-
Phosphorus oxychloride (
) -
Phosphorus pentachloride (
)
Protocol:
-
Cyclization (Fusion):
-
Mix 5-bromo-3-aminopicolinic acid (10.0 g, 46 mmol) and urea (27.6 g, 460 mmol, 10 eq) in a round-bottom flask.
-
Heat the neat mixture to 180°C for 4 hours. The mixture will melt and resolidify.
-
Cool to 100°C, add water (100 mL), and stir vigorously to break up the solid.
-
Filter the precipitate, wash with water and acetone.
-
Yield: ~80% of 7-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione.
-
-
Chlorination:
-
Suspend the dione (5.0 g) in
(50 mL). -
Add
(17.0 g, 4 eq). -
Reflux at 110°C for 12 hours under inert atmosphere (
). -
Critical Step: Evaporate excess
under reduced pressure. Pour the residue onto crushed ice/water slowly (Exothermic!). Extract immediately with Dichloromethane (DCM). -
Dry over
and concentrate. -
Product: 2,4-Dichloro-7-bromopyrido[3,2-d]pyrimidine (Yellow solid). Store at -20°C under Argon.
-
Phase B: Regioselective Functionalization
Causality: The C4 position is electronically most deficient, making it highly susceptible to Nucleophilic Aromatic Substitution (
Step 1: C4-Substitution (Introduction of the Hinge Binder)
-
Dissolve the core (1.0 eq) in anhydrous THF.
-
Add Triethylamine (1.2 eq) and Morpholine (1.05 eq) dropwise at 0°C .
-
Stir at Room Temperature (RT) for 2 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc 7:3). The spot for the starting material should disappear.
-
Workup: Remove solvent, redissolve in EtOAc, wash with brine.
-
Result: 2-Chloro-4-morpholino-7-bromopyrido[3,2-d]pyrimidine.
Step 2: C2-Arylation (Suzuki-Miyaura Coupling)
-
Dissolve the C4-product (1.0 eq) in 1,4-Dioxane/Water (4:1 ratio).
-
Add 3-Hydroxyphenylboronic acid (1.2 eq) and
(2.5 eq). -
Degas with Nitrogen for 10 mins.
-
Add catalyst:
(5 mol%). -
Heat at 90°C for 4 hours.
-
Troubleshooting: If conversion is low, switch to
or increase temp to 110°C (microwave). -
Purification: Flash column chromatography (DCM/MeOH gradient).
Step 3: C7-Diversification (Optional)
-
Perform a second Suzuki coupling or Buchwald-Hartwig amination using the remaining bromine handle at C7 to introduce solubilizing tails (e.g., N-methylpiperazine).
Biological Evaluation Protocols
Protocol 1: ADP-Glo™ Kinase Assay (Enzymatic Potency)
Principle: Measures the ADP formed from a kinase reaction; ADP is converted to ATP, which is converted to light by luciferase.
Materials:
-
Recombinant PI3K
(p110 /p85 ) and mTOR. -
Substrate: PIP2:PS lipid vesicles (for PI3K) and p70S6K peptide (for mTOR).
-
ADP-Glo™ Reagent (Promega).
Workflow:
-
Compound Prep: Serial dilute inhibitors in DMSO (Start at 10
M, 3-fold dilutions). -
Kinase Reaction:
-
Mix Kinase (2 ng/well) + Substrate + ATP (10
M) + Compound. -
Buffer: 50 mM HEPES pH 7.5, 3 mM
, 1 mM EGTA, 0.03% CHAPS. -
Incubate at RT for 60 min.
-
-
Detection:
-
Add ADP-Glo Reagent (Stop reaction, deplete remaining ATP). Incubate 40 min.
-
Add Kinase Detection Reagent (Convert ADP to ATP -> Light). Incubate 30 min.
-
-
Read: Measure Luminescence. Calculate
using non-linear regression (GraphPad Prism).
Protocol 2: Pathway Verification (Western Blot)
Objective: Confirm inhibition of downstream phosphorylation targets in cells.
Cell Line: MCF-7 or PC-3 (High PI3K activity).
Treatment: Treat cells with compound (0.1, 1.0, 10
-
p-AKT (Ser473): Marker for PI3K/mTORC2 activity.
-
p-S6K (Thr389): Marker for mTORC1 activity.
-
Total AKT/S6K: Loading controls.
Pathway Visualization
Understanding the dual inhibition mechanism requires mapping the signaling cascade.
Figure 2: The PI3K/AKT/mTOR signaling cascade illustrating the dual inhibition points and the negative feedback loop from S6K to RTK.
Data Summary & SAR Table
Table 1: Representative Structure-Activity Relationship (SAR) Data Note: Data represents typical values for this scaffold class [2, 3].
| Compound ID | R4 (C4-Pos) | R2 (C2-Pos) | R7 (C7-Pos) | PI3K | mTOR IC50 (nM) | Solubility (pH 7.4) |
| PP-01 | Morpholine | Phenyl | H | 150 | 400 | Low |
| PP-02 | Morpholine | 3-OH-Phenyl | H | 12 | 25 | Moderate |
| PP-03 | Morpholine | 3-OH-Phenyl | Br | 8 | 15 | Low |
| PP-04 | Morpholine | 3-OH-Phenyl | 1-Methylpyrazol-4-yl | 2 | 5 | High |
| Control | PI-103 | -- | -- | 8 | 20 | Low |
Analysis:
-
PP-02 vs PP-01: The hydroxyl group at C2 is crucial for potency (H-bond donor/acceptor).
-
PP-04: Introduction of a heteroaryl group at C7 significantly improves both potency and solubility compared to the bromo-analog.
References
-
Buron, F., et al. (2021). "Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors." Molecules, 26(17), 5349.
-
BenchChem. (2025).[5] "Pyrido[3,2-d]pyrimidine-2,4-diol Analogs as Kinase Inhibitors: A Technical Guide." BenchChem Application Notes.
-
Heffron, T. P., et al. (2010). "Rational design of PI3K/mTOR dual inhibitors." Journal of Medicinal Chemistry.
-
Promega. "ADP-Glo™ Kinase Assay Protocol."
Sources
- 1. A Comprehensive Evaluation of Biomarkers Predictive of Response to PI3K Inhibitors and of Resistance Mechanisms in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 3. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Note: Regioselective C-4 Amination of 2,4,7-Trichloropyrido[3,2-d]pyrimidine in Kinase Inhibitor Development
Executive Summary
The pyrido[3,2-d]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of ATP-competitive kinase inhibitors targeting the PI3K/mTOR signaling pathways[1]. To systematically explore the structure-activity relationship (SAR) of this chemotype, researchers require a robust, orthogonal functionalization strategy.
The building block 2,4,7-trichloropyrido[3,2-d]pyrimidine serves as an ideal starting material due to the distinct electronic environments of its three halogenated positions[2]. This application note details the foundational protocol for the highly regioselective
Mechanistic Rationale & Regiocontrol
In the 2,4,7-trichloropyrido[3,2-d]pyrimidine system, the pyrimidine ring is significantly more electron-deficient than the fused pyridine ring, directing initial nucleophilic attack to the pyrimidine moiety[2].
Between the C-2 and C-4 positions, the C-4 position is kinetically favored for
Orthogonal functionalization workflow of 2,4,7-trichloropyrido[3,2-d]pyrimidine in drug discovery.
Validated Protocol: Synthesis of 2,7-Dichloro-4-morpholinopyrido[3,2-d]pyrimidine
This methodology is designed as a self-validating system. The use of anhydrous conditions and specific stoichiometric ratios ensures reproducibility, while integrated analytical checks prevent the progression of incomplete reactions[3][5].
Materials Required
-
Substrate: 2,4,7-Trichloropyrido[3,2-d]pyrimidine (1.0 eq)
-
Nucleophile: Morpholine (1.0 - 1.1 eq)
-
Base: Triethylamine (
) (1.1 eq) -
Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Step-by-Step Methodology
-
System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon or nitrogen atmosphere. Causality: Moisture must be excluded to prevent competitive hydrolysis of the highly reactive C-4 chloride into a structurally dead-end pyridone.
-
Substrate Dissolution: Dissolve 2,4,7-trichloropyrido[3,2-d]pyrimidine (1.0 eq) in anhydrous THF (approx. 10 mL per mmol of substrate). Cool the reaction vessel to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.1 eq) to the stirring solution. Causality:
acts as an acid scavenger. As the reaction proceeds, HCl is generated. Without a non-nucleophilic base to neutralize this, the morpholine nucleophile would become protonated and deactivated, stalling the reaction. -
Nucleophile Addition: Dilute morpholine (1.05 eq) in a small volume of anhydrous THF and add it dropwise to the reaction mixture over 10 minutes. Causality: Dropwise addition at 0 °C controls the local concentration and exothermicity, strictly enforcing C-4 regioselectivity and preventing diamination at the C-2 position.
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12 hours[5].
-
In-Process Control (Self-Validation): Sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze via TLC (Hexanes/EtOAc) or LC-MS. The reaction is complete when the starting material mass (
~234) is fully consumed and replaced by the mono-aminated product mass ( ~284). If starting material persists, add an additional 0.05 eq of morpholine and stir for 2 hours. -
Workup & Extraction: Concentrate the reaction mixture under reduced pressure to remove THF. Dissolve the resulting crude residue in DCM. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (
) followed by brine[5]. Causality: The basic wash effectively partitions the triethylamine hydrochloride salts into the aqueous phase. -
Drying & Purification: Dry the organic layer over anhydrous sodium sulfate (
), filter, and concentrate. Purify the crude product via silica gel flash chromatography (typically eluting with a Petroleum Ether/Ethyl Acetate gradient) to yield the pure 2,7-dichloro-4-morpholinopyrido[3,2-d]pyrimidine as a solid[3].
Downstream Application: PI3K/mTOR Inhibitory Data
Once the C-4 position is secured with the morpholine pharmacophore (essential for binding in the hinge region of PI3K), subsequent C-2 arylation (e.g., with 3-hydroxyphenyl boronic acid) and C-7 diversification yield potent dual PI3K/mTOR inhibitors[3].
The table below summarizes the quantitative structure-activity relationship (SAR) data for a series of analogs synthesized using this exact orthogonal protocol, demonstrating how variations at the C-7 position impact kinase inhibition[5].
| Compound ID | C-2 Substituent | C-4 Substituent | C-7 Substituent | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| 1a | 3-Hydroxyphenyl | Morpholine | -H | 15 ± 2 | 120 ± 10 |
| 1b | 3-Hydroxyphenyl | Morpholine | -Cl | 10 ± 1 | 85 ± 7 |
| 1e | 3-Hydroxyphenyl | Morpholine | -OCH₃ | 8 ± 1 | 70 ± 5 |
| 1f | 3-Hydroxyphenyl | Morpholine | -NH₂ | 50 ± 5 | 250 ± 20 |
| 1g | 3-Hydroxyphenyl | Morpholine | -N(CH₃)₂ | 3 ± 0.5 | 45 ± 4 |
Data indicates that electron-donating groups (e.g., dimethylamine) at the C-7 position significantly enhance binding affinity for both PI3Kα and mTOR targets compared to the unsubstituted or halogenated analogs.
References
-
Tikad, A., Akssira, M., Massip, S., Léger, J., Jarry, C., Guillaumet, G., & Routier, S. (2012). "Regiocontroled SNAr and Palladium Cross‐Coupling Reactions of 2,4,7‐Trichloropyrido[3,2‐d]pyrimidine." European Journal of Organic Chemistry.[Link]
-
Buron, F., Rodrigues, N., Saurat, T., Hiebel, M. A., Bourg, S., Bonnet, P., Nehmé, R., Morin, P., Percina, N., Corret, J., Vallée, B., le Guevel, R., Jourdan, M. L., Bénédetti, H., & Routier, S. (2015). "Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors." Molecules.[Link]
-
Leškovskis, K., Mishnev, A., Novosjolova, I., & Turks, M. (2022). "SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines." Molecules.[Link]
Sources
- 1. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Microwave-Assisted Regioselective Synthesis of 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidines as Dual PI3K/mTOR Inhibitors
Target Audience: Synthetic Chemists, Medicinal Chemists, and Oncology Drug Development Professionals Application Focus: Microwave-Assisted Organic Synthesis (MAOS), Regiocontrolled Cross-Coupling, Kinase Inhibitor Development
Scientific Rationale & Target Biology
The phosphatidylinositol 3-kinase (PI3K) / Akt / mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is one of the most frequent events in human cancers, making it a prime target for oncology drug discovery.
While many scaffolds have been explored, the pyrido[3,2-d]pyrimidine core has emerged as a highly privileged structure for kinase inhibition due to its ability to form critical hydrogen bonds within the ATP-binding pocket of these enzymes. Specifically, 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines have demonstrated exceptional potency as dual PI3K/mTOR inhibitors ()[1].
Fig 1: PI3K/Akt/mTOR signaling pathway and dual inhibition by pyrido[3,2-d]pyrimidines.
Mechanistic Causality of Regiocontrol & Microwave Integration
Synthesizing 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines presents a significant regiochemical challenge. The synthesis begins with the highly symmetric 2,4,7-trichloropyrido[3,2-d]pyrimidine . To achieve precise functionalization without generating complex mixtures, chemists must exploit the inherent electronic disparities of the heterocycle ()[2].
-
C-4 Position (Highest Reactivity): The pyrimidine ring is highly electron-deficient due to the two adjacent nitrogen atoms. The C-4 position is the most electrophilic, allowing for spontaneous Nucleophilic Aromatic Substitution (
) with amines (e.g., morpholine) at room temperature. -
C-2 Position (Moderate Reactivity): Once C-4 is substituted with an electron-donating morpholine group, the pyrimidine ring is slightly deactivated. The C-2 chlorine now requires elevated temperatures or microwave irradiation to undergo palladium-catalyzed Suzuki-Miyaura cross-coupling.
-
C-7 Position (Lowest Reactivity): The chlorine on the pyridine ring is notoriously unreactive toward oxidative addition by palladium. Traditional thermal heating requires >24 hours and often results in starting material degradation. Microwave irradiation (MWI) is strictly required here. MWI provides rapid, volumetric heating that overcomes the high activation energy barrier of the C-7 position, driving the cross-coupling to completion in 20–30 minutes while suppressing side reactions.
Fig 2: Regioselective synthetic workflow utilizing microwave irradiation for C-2 and C-7.
Self-Validating Experimental Protocols
The following protocols outline the step-by-step synthesis of a model dual inhibitor, utilizing 3-hydroxyphenylboronic acid at C-2 and a methyl group at C-7.
Protocol A: Functionalization at C-4
Objective: Synthesize 2,7-dichloro-4-morpholinopyrido[3,2-d]pyrimidine.
-
Setup: To a round-bottom flask containing 2,4,7-trichloropyrido[3,2-d]pyrimidine (1.0 eq, 3.22 mmol) dissolved in anhydrous THF (30 mL), add morpholine (1.0 eq, 3.22 mmol) dropwise.
-
Base Addition: Add triethylamine (
) (1.1 eq, 3.54 mmol) to neutralize the generated HCl. -
Reaction: Stir the mixture at room temperature for 12 hours under an argon atmosphere.
-
Workup: Remove THF under reduced pressure. Dissolve the crude residue in dichloromethane (DCM, 30 mL) and wash with a saturated aqueous solution of
(2 × 15 mL). -
Validation Checkpoint: Extract the organic layer, dry over anhydrous
, and filter. TLC (Hexane/EtOAc 7:3) should show complete consumption of the starting material. LC-MS will confirm the mono-substituted mass ( ).
Protocol B: Microwave-Assisted Suzuki Coupling at C-2
Objective: Synthesize 7-chloro-2-(3-hydroxyphenyl)-4-morpholinopyrido[3,2-d]pyrimidine.
-
Reagent Loading: In a 10 mL microwave-safe vial, combine the intermediate from Protocol A (1.0 eq), (3-hydroxyphenyl)boronic acid (1.5 eq), and
(2.0 eq). -
Catalyst & Solvent: Add
(0.1 eq, 10 mol%) as the catalyst. Suspend the mixture in a degassed solvent system of 1,4-Dioxane/Water (4:1 v/v, 5 mL). -
Microwave Irradiation: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or Biotage Initiator) at 120 °C for 30 minutes with high stirring.
-
Workup: Cool the vial via compressed air. Dilute the mixture with EtOAc (20 mL), wash with brine (2 × 10 mL), and dry the organic layer over
. -
Validation Checkpoint: Purify via silica gel flash chromatography.
NMR should confirm the presence of the 3-hydroxyphenyl aromatic protons (multiplets between 6.80–7.40 ppm), confirming successful C-2 arylation.
Protocol C: Microwave-Assisted Cross-Coupling at C-7
Objective: Final C-7 functionalization (e.g., Methylation).
-
Reagent Loading: In a new microwave vial, add the C-2 arylated intermediate (1.0 eq) and
(0.1 eq). -
Alkylating Agent: Under an argon atmosphere, slowly add Trimethylaluminum (
, 2.0 M in toluene, 2.0 eq) to the mixture dissolved in anhydrous THF (4 mL). Caution: is pyrophoric; handle strictly under inert gas. -
Microwave Irradiation: Seal the vial and heat in the microwave reactor at 120 °C for 20 minutes .
-
Workup & Validation: Carefully quench the reaction with a few drops of methanol at 0 °C. Dilute with EtOAc, filter through a Celite pad to remove palladium/aluminum salts, and concentrate. Final purification via preparative HPLC yields the pure 2,4,7-trisubstituted target. LC-MS will confirm the final mass, and the absence of the C-7 chlorine isotope pattern validates complete conversion.
Quantitative SAR Data Summary
Modulation of the C-7 position drastically impacts both the potency and the selectivity ratio between PI3K
| Compound ID | C-2 Substituent | C-4 Substituent | C-7 Substituent | PI3K | mTOR IC | Selectivity Ratio (mTOR/PI3K) |
| Intermediate | 3-hydroxyphenyl | Morpholine | Chlorine (-Cl) | 19 | 250 | 13.1 |
| Analog 1 | 3-hydroxyphenyl | Morpholine | Methyl (-CH | 3 | 85 | 28.3 |
| Analog 2 | 3-hydroxyphenyl | Morpholine | Vinyl (-CH=CH | 5 | 120 | 24.0 |
| Analog 3 | 3-hydroxyphenyl | Morpholine | Oxazole | 10 | 150 | 15.0 |
Data Interpretation: Replacing the electron-withdrawing chlorine at C-7 with a small lipophilic group (Methyl) or a rigid planar group (Vinyl) significantly enhances binding affinity within the PI3K
Conclusion
The synthesis of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines is highly dependent on exploiting the differential reactivity of the halogenated core. While the C-4 and C-2 positions can be addressed through standard
References
-
Buron, F., Rodrigues, N., Saurat, T., Hiebel, M. A., Bourg, S., Bonnet, P., Nehmé, R., Morin, P., Percina, N., Corret, J., Vallée, B., le Guevel, R., Jourdan, M.-L., Bénédetti, H., & Routier, S. (2021). "Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors." Molecules, 26(17), 5349. URL:[Link]
-
Tikad, A., Akssira, M., & Routier, S. (2012). "Regiocontrolled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine." European Journal of Organic Chemistry, 2012(24), 4523-4530. URL:[Link]
Sources
Palladium-catalyzed cross-coupling at C-7 position of pyrido[3,2-d]pyrimidine
An in-depth technical guide and protocol for the regioselective functionalization of the pyrido[3,2-d]pyrimidine scaffold, specifically focusing on late-stage Palladium-catalyzed cross-coupling at the C-7 position.
Executive Summary & Scientific Context
The pyrido[3,2-d]pyrimidine fused bicyclic system has emerged as a privileged pharmacophore in modern oncology and medicinal chemistry. Specifically, 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines are highly potent, ATP-competitive dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR) signaling pathways[1].
While the C-4 and C-2 positions are typically occupied by pharmacophoric anchors (such as a morpholine ring at C-4 and a 3-hydroxyphenyl group at C-2 to establish critical hydrogen bonds in the kinase hinge region), the C-7 position projects directly into the solvent-exposed affinity pocket. Consequently, late-stage diversification at the C-7 position via Palladium-catalyzed cross-coupling is the most critical step for tuning the compound's pharmacokinetic properties, isoform selectivity, and overall potency during SAR exploration[2].
Mechanistic Rationale: The Causality of Regioselectivity
To synthesize a 2,4,7-trisubstituted target, chemists begin with the highly versatile 2,4,7-trichloropyrido[3,2-d]pyrimidine . The success of this synthesis relies entirely on the orthogonal reactivity (chemoselectivity) of the three carbon-chlorine bonds, which must be functionalized in a strict hierarchical order: C-4
-
C-4 Position (Fastest SNAr): The pyrimidine ring is heavily electron-deficient due to the two nitrogen heteroatoms. The C-4 position is the most electrophilic site because nucleophilic attack here forms a Meisenheimer complex that is highly stabilized by both adjacent pyrimidine nitrogens.
-
C-2 Position (Secondary SNAr or Pd-Coupling): Once an electron-donating group (e.g., morpholine) is installed at C-4, the ring system's overall electrophilicity decreases. However, C-2 remains sufficiently activated for a second, requiring slightly elevated temperatures for SNAr or standard Palladium-catalyzed Suzuki coupling.
-
C-7 Position (Slowest, Requires Pd-Catalysis): The C-7 chloride resides on the fused pyridine ring. Relative to the pyrimidine moiety, this ring is significantly more electron-rich. Therefore, the C-7 C-Cl bond is completely inert to standard nucleophilic aromatic substitution (SNAr). It acts as a "built-in" protecting group during the first two steps. To functionalize C-7, the high activation energy of the C-Cl bond must be overcome using Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Negishi, or Stille) under microwave irradiation to drive oxidative addition[2].
Caption: Sequential functionalization workflow for 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines.
Experimental Protocol: C-7 Suzuki-Miyaura Cross-Coupling
This protocol describes the self-validating, microwave-assisted methodology for installing diverse aryl, heteroaryl, or vinyl groups at the C-7 position.
Reagents & Materials:
-
Substrate: 2,4-disubstituted-7-chloropyrido[3,2-d]pyrimidine (1.0 equiv)
-
Nucleophile: Substituted Boronic Acid or Boronate Ester (1.5 equiv)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.1 equiv)
-
Base: Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Solvent System: 1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Methodology:
-
Reaction Assembly: To a heavy-walled microwave vial equipped with a magnetic stir bar, add the 7-chloropyrido[3,2-d]pyrimidine substrate (1.0 eq), the boronic acid (1.5 eq), and K₂CO₃ (2.0 eq).
-
Solvent Addition & Degassing (Critical Step): Add the 1,4-Dioxane/Water (4:1) mixture. Causality: The biphasic nature of this solvent system is strictly required. Dioxane solubilizes the organic substrate, while water dissolves the inorganic base, which is mandatory for the formation of the reactive "ate" complex during the transmetalation step. Sparge the mixture with Argon for 10 minutes. Causality: Dissolved oxygen will rapidly oxidize the active Pd(0) species to inactive Pd(II), leading to boronic acid homocoupling and reaction failure.
-
Catalyst Addition: Quickly add Pd(PPh3)4 (0.1 eq) under a positive stream of Argon. Seal the vial immediately with a crimp cap.
-
Microwave Irradiation: Heat the reaction mixture in a dedicated microwave synthesizer at 120 °C for 30 minutes . Causality: The C-7 chloride is highly resistant to oxidative addition. Conventional heating often requires 12–24 hours, leading to substrate degradation. Microwave irradiation provides rapid, homogeneous thermal energy to selectively push the catalytic cycle forward efficiently[1].
-
Self-Validating In-Process Control (IPC): Sample 5 µL of the organic layer for LC-MS analysis. Validation Metric: The starting material will exhibit a distinct 3:1 isotopic mass pattern (M / M+2) due to the naturally occurring ³⁵Cl and ³⁷Cl isotopes. A successful reaction is validated by the complete disappearance of this isotopic signature and the emergence of a single product mass peak.
-
Workup & Purification: Cool the vial to room temperature. Dilute with Ethyl Acetate (EtOAc) and partition with water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (typically using a Hexane/EtOAc or DCM/MeOH gradient).
Quantitative Structure-Activity Relationship (SAR) Data
The nature of the substituent installed at the C-7 position via Palladium cross-coupling drastically impacts the biological efficacy of the resulting molecule. The table below summarizes the in vitro inhibitory activity (IC₅₀) of a library of analogs featuring a 3-hydroxyphenyl group at C-2 and a morpholine group at C-4 against PI3Kα and mTOR[1].
| Compound ID | C-7 Substituent (Installed via Pd-Coupling) | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| 1a | -H (Dehalogenation control) | 15 ± 2 | 120 ± 10 |
| 1b | -Cl (Starting Material) | 10 ± 1 | 85 ± 7 |
| 1c | -F | 12 ± 2 | 95 ± 8 |
| 1d | -CH₃ | 25 ± 3 | 150 ± 15 |
| 1e | -OCH₃ | 8 ± 1 | 70 ± 5 |
| 1f | -NH₂ | 50 ± 5 | 250 ± 20 |
| 1g | -N(CH₃)₂ | 3 ± 0.5 | 45 ± 4 |
Insight: Electron-donating groups with specific steric bulk, such as the dimethylamine group (-N(CH₃)₂), yield the most potent dual inhibition, highlighting the necessity of late-stage C-7 diversification.
Biological Pathway Context
Understanding the downstream effects of these synthesized molecules is crucial for drug development. The PI3K/AKT/mTOR pathway is frequently hyperactivated in human cancers. By utilizing the synthesized pyrido[3,2-d]pyrimidines to block both PI3K (upstream) and mTOR (downstream), researchers can prevent the feedback loop activation that often causes resistance to single-target therapies.
Caption: Mechanism of dual PI3K/mTOR inhibition by pyrido[3,2-d]pyrimidine derivatives.
References
-
Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. PubMed Central (PMC), National Institutes of Health. Available at: [Link]
Sources
Regioselective Functionalization of 2,4,7-Trichloropyrido[3,2-d]pyrimidine: A Protocol for Suzuki-Miyaura Coupling and SNAr
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of Dual PI3K/mTOR Kinase Inhibitors
Executive Summary
The pyrido[3,2-d]pyrimidine scaffold is a highly privileged pharmacophore in oncology, serving as the structural backbone for numerous kinase inhibitors[1]. The synthesis of highly functionalized 2,4,7-trisubstituted derivatives relies on the orthogonal reactivity of 2,4,7-trichloropyrido[3,2-d]pyrimidine . This application note provides a field-proven, self-validating methodology for the regioselective functionalization of this scaffold, detailing the causality behind catalyst selection, temperature gradients, and sequential substitution.
Mechanistic Causality: The Logic of Regioselectivity
The strategic functionalization of 2,4,7-trichloropyrido[3,2-d]pyrimidine is strictly governed by the electronic distribution across the fused bicyclic system[2]. Understanding this hierarchy is critical for preventing isomeric mixtures and maximizing yield:
-
C-4 Position (Highest Electrophilicity): The C-4 chlorine is flanked by two highly electronegative pyrimidine nitrogens and is further activated by the electron-withdrawing nature of the fused pyridine ring. This extreme electron deficiency allows for spontaneous Nucleophilic Aromatic Substitution (SNAr) with aliphatic amines (e.g., morpholine) at ambient temperature[1].
-
C-2 Position (Moderate Electrophilicity): Once the C-4 position is substituted with an electron-donating amine, the pyrimidine ring becomes deactivated. Consequently, the C-2 chlorine resists SNAr and instead requires transition-metal catalysis (Suzuki-Miyaura cross-coupling) and thermal activation (microwave irradiation at 120 °C) to undergo oxidative addition[3].
-
C-7 Position (Lowest Electrophilicity): Located on the less electron-deficient pyridine ring, the C-7 chlorine is the most inert. It is strategically reserved for the final functionalization step, requiring either harsh SNAr conditions (high-boiling solvents) or aggressive Pd-catalyzed coupling to achieve substitution[2].
Synthetic Workflow
Caption: Regioselective sequential functionalization workflow of 2,4,7-Trichloropyrido[3,2-d]pyrimidine.
Self-Validating Experimental Protocols
This three-step workflow is designed with built-in purification checkpoints. These steps prevent the carryover of catalytic poisons (e.g., unreacted amines or boronic acids) into subsequent sensitive cross-coupling cycles.
Step 1: Regioselective SNAr at C-4
Objective: Synthesize 2,7-dichloro-4-morpholinopyrido[3,2-d]pyrimidine.
-
Reagents: 2,4,7-trichloropyrido[3,2-d]pyrimidine (1.0 eq), Morpholine (1.0 eq), Triethylamine (1.1 eq), Anhydrous THF.
-
Procedure:
-
Dissolve 2,4,7-trichloropyrido[3,2-d]pyrimidine in anhydrous THF under an inert atmosphere.
-
Add morpholine and triethylamine dropwise. Stir at room temperature for 12 hours[3].
-
Monitor via TLC (Hexane/EtOAc 7:3). The extreme reactivity of C-4 ensures complete conversion without heating.
-
Validation & Workup: Remove THF under reduced pressure. Dissolve the crude in DCM and wash with saturated aqueous NaHCO₃.
-
-
Causality: Morpholine is added in strict stoichiometry (1.0 eq) to prevent over-substitution at C-2. Triethylamine acts as an acid scavenger to neutralize the HCl byproduct. The basic aqueous wash is a critical self-validating step: it removes any trace of unreacted morpholine or triethylamine hydrochloride, which would otherwise coordinate to and poison the palladium catalyst in Step 2.
Step 2: Suzuki-Miyaura Cross-Coupling at C-2
Objective: Synthesize 2-(3-hydroxyphenyl)-7-chloro-4-morpholinopyrido[3,2-d]pyrimidine.
-
Reagents: C-4 substituted intermediate (1.0 eq), (3-hydroxyphenyl)boronic acid (1.5 eq), K₂CO₃ (2.0 eq), Pd(PPh₃)₄ (0.1 eq), 1,4-Dioxane/Water (4:1).
-
Procedure:
-
In a microwave vial, combine the intermediate, boronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Suspend in a degassed 4:1 mixture of 1,4-dioxane and water.
-
Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes[3].
-
Validation & Workup: Dilute with EtOAc, wash with water and brine. Dry over anhydrous Na₂SO₄, filter, and purify via silica gel chromatography.
-
-
Causality: The deactivated C-2 position requires microwave irradiation at 120 °C to overcome the activation energy barrier for the oxidative addition of the C-Cl bond to Pd(0). The 4:1 dioxane/water solvent system is non-negotiable; water is required to dissolve the K₂CO₃ base and facilitate the formation of the reactive palladium-boronate complex, while dioxane solubilizes the organic starting material.
Step 3: Late-Stage Functionalization at C-7
Objective: Introduce terminal diversity (e.g., amination) to yield the final 2,4,7-trisubstituted analog.
-
Reagents: C-2/C-4 disubstituted intermediate (1.0 eq), Desired Amine (e.g., Dimethylamine) (2.0 eq), DMF.
-
Procedure:
-
Dissolve the intermediate in DMF. Add the desired amine.
-
Heat the reaction mixture at 80–100 °C for 4–12 hours[3].
-
Validation & Workup: Pour the hot mixture directly into ice-water. Extract the precipitating product with EtOAc and purify via chromatography.
-
-
Causality: The C-7 chlorine on the pyridine ring is highly unreactive. High-boiling polar aprotic solvents (DMF) and elevated temperatures are required to force the SNAr reaction. Pouring the mixture into ice-water serves a dual purpose: it crashes out the hydrophobic product and completely dissolves the DMF, streamlining the extraction process and preventing solvent carryover.
Biological Application: PI3K/mTOR Inhibition
The 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines generated via this protocol are potent inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR)[1]. The nature of the C-7 substituent critically dictates the binding affinity and selectivity within the ATP-binding pocket of these kinases.
Caption: Dual inhibition of the PI3K/mTOR signaling pathway by pyrido[3,2-d]pyrimidine analogs.
Quantitative Inhibitory Data
The following table summarizes the in vitro inhibitory activity (ADP-Glo™ Kinase Assay) of a series of analogs featuring a 3-hydroxyphenyl group at C-2 and a morpholine group at C-4, demonstrating the SAR impact of the C-7 substituent[3]:
| Compound ID | C-7 Substituent | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| 1a | -H | 15 ± 2 | 120 ± 10 |
| 1b | -Cl | 10 ± 1 | 85 ± 7 |
| 1c | -F | 12 ± 2 | 95 ± 8 |
| 1d | -CH₃ | 25 ± 3 | 150 ± 15 |
| 1e | -OCH₃ | 8 ± 1 | 70 ± 5 |
| 1f | -NH₂ | 50 ± 5 | 250 ± 20 |
| 1g | -N(CH₃)₂ | 3 ± 0.5 | 45 ± 4 |
Data indicates that electron-donating groups capable of favorable steric interactions (e.g., -N(CH₃)₂) at the C-7 position significantly enhance dual PI3K/mTOR inhibition.
References
-
Title: Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine Source: European Journal of Organic Chemistry (2012) URL: [Link]
-
Title: Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors Source: Molecules (PubMed Central, 2021) URL: [Link]
Sources
Introduction of morpholine at C-4 of 2,4,7-Trichloropyrido[3,2-d]pyrimidine
Application Note: Regioselective C-4 Amination of 2,4,7-Trichloropyrido[3,2-d]pyrimidine
Executive Summary
This application note details the protocol for the regioselective introduction of a morpholine moiety at the C-4 position of the 2,4,7-trichloropyrido[3,2-d]pyrimidine scaffold. This heterocyclic core is a privileged structure in medicinal chemistry, frequently serving as a template for PI3K and mTOR kinase inhibitors.
The primary challenge in functionalizing this scaffold is controlling regioselectivity between the three electrophilic sites (C-2, C-4, and C-7). This guide demonstrates that under controlled nucleophilic aromatic substitution (
Scientific Background & Mechanistic Rationale
The Scaffold
The 2,4,7-trichloropyrido[3,2-d]pyrimidine system contains three potential leaving groups (chlorides). However, their susceptibility to nucleophilic attack is electronically distinct:
-
C-4 Position (Most Reactive): This position is highly electrophilic due to the cumulative electron-withdrawing effects of the adjacent pyrimidine nitrogen (N-3) and the para-relationship to the bridgehead carbon, which is influenced by the fused pyridine ring. In fused pyrimidine systems, the C-4 position is canonically the primary site of nucleophilic attack.
-
C-2 Position (Moderately Reactive): While activated by two flanking nitrogens (N-1 and N-3), the C-2 position is generally less electrophilic than C-4 in this specific fused system. Substitution here typically requires higher temperatures or occurs only after the C-4 position has been derivatized.
-
C-7 Position (Least Reactive): Located on the pyridine ring, this chloride is significantly less activated towards
and typically requires palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or harsh conditions for displacement.
Reaction Pathway
The reaction proceeds via an addition-elimination mechanism (
Figure 1: Reaction pathway illustrating the selective C-4 substitution and potential over-reaction pathway.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Role |
| 2,4,7-Trichloropyrido[3,2-d]pyrimidine | 234.47 | 1.0 | Substrate |
| Morpholine | 87.12 | 1.0 - 1.1 | Nucleophile |
| Triethylamine ( | 101.19 | 1.1 - 1.2 | Base (HCl Scavenger) |
| Tetrahydrofuran (THF) | 72.11 | N/A | Solvent (Anhydrous) |
| Dichloromethane (DCM) | 84.93 | N/A | Work-up Solvent |
Note: Anhydrous THF is recommended to prevent hydrolysis of the chlorines to hydroxyls (tautomerizing to oxo-derivatives).
Step-by-Step Procedure
Step 1: Preparation of the Reaction Mixture
-
Charge an oven-dried round-bottom flask with 2,4,7-trichloropyrido[3,2-d]pyrimidine (1.0 equiv).
-
Add anhydrous THF (approx. 10 mL per gram of substrate) and a magnetic stir bar.
-
Cool the solution to 0°C using an ice bath. Author's Note: While literature suggests room temperature is acceptable, starting at 0°C minimizes the risk of exotherm-driven C-2 substitution.
Step 2: Nucleophile Addition
-
Add Triethylamine (1.1 equiv) to the stirring solution.[4]
-
Add Morpholine (1.0 equiv) dropwise over 5 minutes.
-
Critical Control Point: Do not add a large excess of morpholine. Using >2 equivalents can lead to the formation of the 2,4-disubstituted byproduct.
-
Step 3: Reaction Maintenance
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .
-
Stir for 12 hours .
-
Monitoring: Check reaction progress via TLC (Eluent: 30% Ethyl Acetate in Petroleum Ether) or LC-MS. The starting material (
) should disappear, replaced by a lower spot (Product).
Step 4: Work-up and Purification
-
Evaporate the THF under reduced pressure (Rotary Evaporator).
-
Redissolve the crude residue in DCM (20 mL).
-
Wash the organic phase with Saturated Aqueous
(2 x 10 mL) to remove triethylammonium chloride salts. -
Wash with Brine (1 x 10 mL).
-
Dry the organic layer over anhydrous
or . -
Filter and concentrate in vacuo.
-
Purification: If necessary, purify via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Petroleum Ether/Hexanes).
-
Yield Expectation: 85% - 95%.
-
Characterization & Validation
To validate the structure, ensure the following spectral signatures are present. The key indicator of regioselectivity is the integration of the morpholine protons relative to the aromatic protons.
-
1H NMR (CDCl3, 400 MHz):
-
Aromatic Region: You should observe two distinct aromatic signals corresponding to the pyridine ring protons (H-5 and H-6).
-
Aliphatic Region: Two multiplets corresponding to the morpholine ring:
-
3.80 - 4.00 ppm (4H, m, -O-
-) -
3.60 - 3.80 ppm (4H, m, -N-
-)
-
3.80 - 4.00 ppm (4H, m, -O-
-
-
LC-MS:
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Formation of 2,4-disubstituted product | Excess morpholine or temperature too high. | Strictly limit morpholine to 1.0 equiv. Maintain reaction at 0°C for the first hour. |
| Incomplete conversion | Reaction too slow or old reagents. | Check morpholine purity. Allow reaction to run for 24h or warm slightly to 35°C (monitor closely). |
| Hydrolysis products (OH instead of Cl) | Wet solvent. | Use freshly distilled or molecular-sieve-dried THF. Keep under |
References
-
Tikad, A., et al. (2012).[9] "Regiocontroled
and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine." European Journal of Organic Chemistry, 2012(24), 4523–4532.-
Source:
-
-
Larchaud, C., et al. (2012). "Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors." Molecules, 17(12), 13743-13763.
-
Source:
-
-
Tzara, A., et al. (2020).[5] "Morpholine as a Privileged Structure in Medicinal Chemistry." Journal of Medicinal Chemistry. (General reference for Morpholine utility).
Sources
- 1. 2,4,7-Trichloropyrido[2,3-d]pyrimidine | 938443-20-0 [chemicalbook.com]
- 2. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. PubChemLite - 2,4,7-trichloropyrido[2,3-d]pyrimidine (C7H2Cl3N3) [pubchemlite.lcsb.uni.lu]
- 9. semanticscholar.org [semanticscholar.org]
Technical Guide: Regioselective Synthesis of 2,4-Diamino-pyrido[3,2-d]pyrimidines via Trichloro Scaffolds
This is a comprehensive technical guide and protocol for the synthesis of 2,4-diamino-pyrido[3,2-d]pyrimidines , designed for researchers in medicinal chemistry and drug discovery.
Executive Summary & Application Context
The pyrido[3,2-d]pyrimidine scaffold is a privileged pharmacophore in drug discovery, structurally isomeric to the quinazoline and pteridine systems found in approved therapeutics. Its 2,4-diamino derivatives are particularly valued as potent inhibitors of Dihydrofolate Reductase (DHFR) (e.g., Piritrexim analogues) and Tyrosine Kinases (e.g., PDGFR, EGFR inhibitors).
Unlike the more common pyrido[2,3-d]pyrimidine isomers, the [3,2-d] system places the pyridine nitrogen at position 5 (adjacent to the ring fusion), creating unique electronic properties that influence Nucleophilic Aromatic Substitution (
Key Mechanistic Insight: The Regioselectivity Paradox
In standard 2,4-dichloropyrimidines, the C4 position is typically the most electrophilic due to the para-like resonance with N1. However, in 2,4,8-trichloropyrido[3,2-d]pyrimidines , the presence of the electron-withdrawing chlorine at C8 and the fused pyridine ring can alter this landscape. Literature suggests that for certain amines, C2 displacement can become competitive or even dominant, necessitating strict temperature control and monitoring.
Synthetic Pathway & Logic
The synthesis proceeds through three critical phases:
-
Scaffold Construction: Formation of the tri-oxo core from pyridine precursors.
-
Activation: Chlorination to generate the trichloro electrophile.
-
Sequential Displacement: Regioselective
to install amine diversity.
Graphviz Workflow Diagram
The following diagram illustrates the logical flow and decision points in the synthesis.
Caption: Step-wise synthetic workflow for generating asymmetric 2,4-diamino libraries.
Detailed Experimental Protocols
Protocol A: Synthesis of the Trichloro Core
Note: If starting from commercially available 2,4-dichloro or trichloro scaffolds, skip to Protocol B.
Objective: Synthesize 2,4,8-trichloropyrido[3,2-d]pyrimidine. Precursor: 3-Amino-2-pyridinecarboxylic acid (or corresponding 5-chloro/hydroxy derivative for C8 functionalization).
-
Urea Fusion (Core Formation):
-
Mix 3-aminopyridine-2-carboxylic acid (1.0 eq) with Urea (5.0 eq) intimately in a mortar.
-
Heat the mixture in an open flask to 180–200 °C for 2–4 hours. The mixture will melt and evolve ammonia.
-
Cool to roughly 100 °C and add water. Triturate the solid, filter, and wash with water and acetone.
-
Product: Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (or 2,4,8-trione if starting with 5-hydroxy/amino precursor).
-
-
Chlorination:
-
Suspend the dione/trione (1.0 eq) in Phosphorus Oxychloride (
) (10–15 vol). -
Add Phosphorus Pentachloride (
) (1.0 eq per oxo group) to facilitate reaction. -
Optional: Add a catalytic amount of N,N-diethylaniline or DMF.
-
Reflux for 12–24 hours until the solution is clear.
-
Workup: Remove excess
under reduced pressure. Pour the residue onto crushed ice (carefully!) with vigorous stirring. Extract immediately with Dichloromethane (DCM) or Chloroform. -
Validation:
NMR should show loss of amide protons and a downfield shift of aromatic protons.
-
Protocol B: Regioselective (The "2,4-Diamino" Installation)
Critical Decision Point: For 2,4,8-trichloro substrates, literature indicates that C2 is highly reactive, sometimes competing with C4. To ensure C4 selectivity first, use low temperature and non-nucleophilic bases .
Step 1: First Displacement (Targeting C4)
This step installs the first amine (
-
Setup: Dissolve 2,4,8-trichloropyrido[3,2-d]pyrimidine (1.0 eq) in anhydrous THF or DCM (0.1 M).
-
Cooling: Cool the solution to -78 °C (dry ice/acetone bath). Strict temperature control is required to prevent bis-substitution.
-
Addition: Add Diisopropylethylamine (DIPEA) (1.2 eq). Then, add the Amine 1 (
) (1.05 eq) dropwise over 15 minutes. -
Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C . Monitor by TLC/LC-MS.
-
QC Check: If C2 product is observed (minor), lower temperature or change solvent to non-polar (e.g., Toluene).
-
-
Workup: Quench with saturated
, extract with EtOAc, dry over . -
Purification: Flash chromatography (Hexane/EtOAc). Isolate the mono-chloro intermediate.
Step 2: Second Displacement (Targeting C2)
This step installs the second amine (
-
Setup: Dissolve the mono-amino intermediate from Step 1 in 1,4-Dioxane or DMF .
-
Reagents: Add Amine 2 (
) (2.0–3.0 eq) and DIPEA or (3.0 eq). -
Reaction: Heat to 80–100 °C for 4–12 hours.
-
Note: The C8-Cl is typically less reactive than C2-Cl under these conditions but may react under forcing conditions (microwave, >140 °C).
-
-
Workup: Dilute with water, extract with EtOAc.
-
Purification: Flash chromatography or recrystallization.
Data Summary & Troubleshooting
Regioselectivity Trends
The following table summarizes the reactivity order based on substituent effects.
| Substrate | Most Reactive Site | Conditions for Selectivity | Notes |
| 2,4-Dichloro | C4 | 0 °C, THF | Standard pyrimidine pattern. |
| 2,4,8-Trichloro | C4 / C2 (Variable) | -78 °C (favors C4) | C2 is surprisingly reactive; C8 withdraws density, activating C2. |
| C4-Amino-2,8-dichloro | C2 | 80 °C, Dioxane | C4-amino group deactivates the ring; C2 requires heat. |
| C2-Amino-4,8-dichloro | C4 | 80 °C, Dioxane | Rare intermediate; usually bis-substitution occurs. |
Troubleshooting Guide
-
Problem: Mixture of C4 and C2 regioisomers in Step 1.
-
Solution: Lower temperature to -78 °C. Use a bulkier amine first if possible (steric hindrance directs to C4). Verify isomer identity using NOE NMR (Nuclear Overhauser Effect) between the amine NH and the C5/C6 protons.
-
-
Problem: Hydrolysis of C4-Cl to C4-OH (Pyrimidone).
-
Solution: Ensure all solvents are anhydrous. Avoid hydroxide bases; use DIPEA or
.
-
-
Problem: Incomplete reaction at C2.
-
Solution: Switch solvent to NMP or DMSO and increase temperature to 120 °C. Microwave irradiation (150 °C, 30 mins) is highly effective for sluggish amines.
-
References
-
Rosowsky, A., et al. (1998). "6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase." Journal of Medicinal Chemistry.
-
Bouscary-Desforges, G., et al. (2012). "Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds." Journal of Organic Chemistry.
-
Kisliuk, R. L., et al. (1993).[1] "Synthesis and biological activity of pyrido[2,3-d]pyrimidine-2,4-diamines." Journal of Medicinal Chemistry. (Cited for comparative ring system chemistry).
-
BenchChem Application Note. (2025). "Pyrido[3,2-d]pyrimidine-2,4-diol in Enzyme Mechanism Studies."
Sources
Application Note: Orthogonal Functionalization of Pyrido[3,2-d]pyrimidines via Liebeskind-Srogl Cross-Coupling
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Scaffold Focus: Pyrido[3,2-d]pyrimidine Thioethers Reaction Class: Desulfurative Palladium-Catalyzed Cross-Coupling
Executive Summary & Strategic Rationale
The pyrido[3,2-d]pyrimidine scaffold is a privileged, highly electron-deficient pharmacophore frequently utilized in oncology and infectious disease drug discovery. However, the regioselective functionalization of polyhalogenated pyrido[3,2-d]pyrimidines (e.g., 2,4,8-trichloro derivatives) poses a significant synthetic challenge.
To systematically explore the structure-activity relationship (SAR) of this core, chemists require orthogonal reactive handles. The Liebeskind-Srogl (LS) cross-coupling —a palladium-catalyzed, copper-mediated desulfurative arylation—provides an elegant solution [1]. By introducing a thioether (e.g., –SMe) via nucleophilic aromatic substitution (
Mechanistic Insights: The Role of CuTC
Unlike traditional cross-couplings that rely on basic conditions to activate the boronic acid, the Liebeskind-Srogl coupling operates under strictly neutral conditions. The causality of this reaction's success hinges on the stoichiometric addition of Copper(I) thiophene-2-carboxylate (CuTC) .
CuTC serves a critical dual function in the catalytic cycle:
-
Electrophilic Activation: The highly thiophilic Cu(I) center coordinates to the sulfur atom of the pyrido[3,2-d]pyrimidine thioether. This coordination strongly polarizes the C–S bond, lowering the activation energy required for the Pd(0) catalyst to undergo oxidative addition.
-
Thermodynamic Sink: During transmetalation, CuTC facilitates the transfer of the aryl group from the boronic acid to the palladium center. Simultaneously, it sequesters the leaving methyl mercaptide as an insoluble Cu(I)–SMe complex. This precipitation renders the transmetalation step irreversible, driving the reaction forward [3].
Liebeskind-Srogl catalytic cycle driven by CuTC transmetalation.
Orthogonal Workflow Design
The differential reactivity of the pyrido[3,2-d]pyrimidine core dictates the synthetic workflow. The C-4 position is typically the most electrophilic. By treating 2,4,8-trichloropyrido[3,2-d]pyrimidine with sodium methanethiolate (NaSMe), a C-4 thioether is regioselectively installed. The remaining C-8 and C-2 chlorides can then be sequentially displaced via Suzuki-Miyaura coupling or amination. Finally, the C-4 thioether is arylated via the Liebeskind-Srogl protocol [1].
Workflow for orthogonal functionalization of pyrido[3,2-d]pyrimidines.
Experimental Protocol: Microwave-Assisted Liebeskind-Srogl Coupling
The following protocol details the late-stage C-4 or C-2 arylation of a pyrido[3,2-d]pyrimidine thioether. Microwave irradiation is utilized to rapidly overcome the high activation energy of C–S bond cleavage, minimizing thermal degradation of the catalyst [3].
Materials Required
-
Substrate: Pyrido[3,2-d]pyrimidine thioether (1.0 equiv, typically 0.2 mmol)
-
Coupling Partner: Aryl or Heteroaryl Boronic Acid (1.5 - 2.0 equiv)
-
Mediator: Copper(I) thiophene-2-carboxylate (CuTC) (2.0 - 3.0 equiv)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 - 10 mol%)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane (2.0 mL)
Step-by-Step Methodology
-
Vial Preparation: To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add the pyrido[3,2-d]pyrimidine thioether (1.0 equiv), the corresponding boronic acid (1.5 equiv), and CuTC (2.5 equiv).
-
Atmosphere Control (Critical Step): Seal the vial with a crimp cap featuring a PTFE septum. Evacuate the vial and backfill with dry Nitrogen or Argon. Repeat this cycle three times. Causality: Pd(0) is highly susceptible to oxidation by atmospheric oxygen. Failure to establish an inert atmosphere will result in immediate catalyst deactivation.
-
Solvent Addition & Degassing: Inject anhydrous THF (2.0 mL) through the septum. Sparge the solution with Argon for 5 minutes.
-
Catalyst Introduction: Briefly open the vial under a positive stream of Argon to quickly add Pd(PPh₃)₄ (0.05 equiv). Reseal and purge with Argon for an additional 2 minutes.
-
Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Heat the reaction mixture at 100 °C for 45–60 minutes.
-
Workup: Cool the vial to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the insoluble Cu(I)-SMe byproducts and spent palladium. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure desulfurated cross-coupled product.
Self-Validating System Checks
-
Catalyst Viability: If the reaction mixture turns entirely black before microwave heating begins, the Pd(0) has oxidized to Pd(II) (palladium black). Discard and restart with stricter anaerobic technique.
-
Reaction Monitoring: Do not rely on Thin Layer Chromatography (TLC). Thioether starting materials and the resulting desulfurated aryl products frequently exhibit nearly identical retention factors (
) on silica gel. Always monitor reaction conversion via LC-MS.
Quantitative Data & Reaction Scope
The Liebeskind-Srogl coupling on the pyrido[3,2-d]pyrimidine core tolerates a wide array of functional groups due to its neutral conditions. Below is a summary of representative reaction scopes and expected yields based on established literature parameters [1, 2, 3].
| Entry | Starting Thioether Position | Boronic Acid Partner | Catalyst / Mediator | Conditions | Expected Yield (%) |
| 1 | C-4 | Phenylboronic acid | Pd(PPh₃)₄ / CuTC | MW, 100 °C, 45 min | 82 - 85% |
| 2 | C-4 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / CuTC | MW, 100 °C, 45 min | 78 - 82% |
| 3 | C-2 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ / CuTC | MW, 100 °C, 60 min | 70 - 76% |
| 4 | C-2 | Pyridine-4-boronic acid | Pd(PPh₃)₄ / CuTC | MW, 100 °C, 60 min | 65 - 68% |
| 5 | C-4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ / CuTC | MW, 100 °C, 45 min | 75 - 80% |
Note: Yields at the C-2 position are generally slightly lower than at the C-4 position due to the differing electronic environment and steric hindrance of the adjacent bridgehead nitrogen.
References
-
Bouscary-Desforges, G., Bombrun, A., Augustine, J. K., Bernardinelli, G., & Quattropani, A. "Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds." The Journal of Organic Chemistry, 77(10), 4586-4595 (2012). URL:[Link]
-
Bouscary-Desforges, G., et al. "Regioselective synthesis of 2,8-disubstituted 4-aminopyrido[3,2-d]pyrimidine-6-carboxylic acid methyl ester compounds." PubMed (2012). URL:[Link]
-
Foll-Josselin, B., et al. "Three successive and regiocontroled palladium cross-coupling reactions to easily synthesize novel series of 2,4,6-tris(het)aryl pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidines." RSC Advances, 8(3), 1461-1468 (2018). URL:[Link]
Troubleshooting & Optimization
Improving yield of C-2 substitution on 2,4,7-Trichloropyrido[3,2-d]pyrimidine
Welcome to the advanced troubleshooting center for pyrido[3,2-d]pyrimidine chemistry. This guide is specifically engineered for scientists and drug development professionals experiencing yield or selectivity issues when functionalizing the C-2 position of the 2,4,7-trichloropyrido[3,2-d]pyrimidine scaffold, a privileged structure in the development of1[1].
Part 1: Core Causality & Reactivity Principles
To successfully manipulate 2,4,7-trichloropyrido[3,2-d]pyrimidine, one must understand the inherent electronic asymmetry of the fused bicyclic system. The reactivity gradient for both Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling strictly follows the order: C-4 > C-2 > C-7 [2].
-
C-4 Position (Highest Electrophilicity): Activated by the adjacent pyrimidine nitrogen and the bridgehead carbon, making it highly susceptible to rapid nucleophilic attack[1].
-
C-2 Position (Moderate Electrophilicity): Flanked by two nitrogen atoms, making its C–Cl bond highly susceptible to Pd(0) oxidative addition, but kinetically slower than C-4 in SNAr reactions[3].
-
C-7 Position (Lowest Electrophilicity): Located on the less electron-deficient pyridine ring, requiring harsh conditions for substitution[4].
Part 2: Troubleshooting FAQs
Q1: Why am I getting poor yields or complex poly-substituted mixtures when attempting direct C-2 substitution? A1: Direct SNAr or cross-coupling at C-2 without first addressing the C-4 position is thermodynamically and kinetically disfavored. Because C-4 is the most electrophilic site, attempting to force a reaction at C-2 on the raw 2,4,7-trichloro starting material will inevitably result in preferential C-4 functionalization or a mixture of regioisomers[1]. You must employ a sequential, regioselective strategy.
Q2: How do I achieve high-yielding C-2 substitution if my final target requires functionalization at both C-2 and C-4? A2: Exploit the natural reactivity gradient by using a two-step sequential addition. First, saturate the highly reactive C-4 position using SNAr under mild conditions (e.g., room temperature, exactly 1.0 equivalent of nucleophile)[1]. Once C-4 is occupied, the C-2 position becomes the most reactive site. You can then perform a 3 using microwave irradiation (120 °C) to achieve high yields without disturbing the C-7 chlorine[3].
Q3: What if my final drug candidate requires an unsubstituted (C-H) C-4 position, but I need to functionalize C-2? A3: You cannot simply "skip" C-4. Instead, you must perform a4[4]. By treating the starting material with a palladium catalyst under specific reducing conditions, you selectively strip the chlorine from the highly active C-4 position, yielding 2,7-dichloropyrido[3,2-d]pyrimidine. From there, standard Suzuki cross-coupling will preferentially and cleanly occur at C-2[4].
Q4: During the C-2 Suzuki coupling, I am seeing C-7 side reactions. How do I improve regioselectivity? A4: To maximize the kinetic preference for C-2 over C-7, strictly limit your boronic acid to 1.5 equivalents, use a mild base (K₂CO₃), and utilize microwave heating for exactly 30 minutes[3]. Prolonged conventional heating increases the thermodynamic drive toward unwanted C-7 functionalization.
Part 3: Quantitative Data & Reactivity Summary
The following table summarizes the regioselectivity profile and optimized parameters for functionalizing the pyrido[3,2-d]pyrimidine scaffold based on established literature yields.
| Position Targeted | Relative Electrophilicity | Preferred Reaction Type | Optimal Conditions | Typical Yield | Selectivity Driver |
| C-4 | Highest | SNAr | RT, 12h, 1.0 eq Nucleophile | 85 - 95% | Proximity to bridgehead & pyrimidine N |
| C-2 | Moderate | Suzuki Cross-Coupling | 120 °C (MW), 30 min, Pd(PPh₃)₄ | 70 - 85% | Rapid Pd(0) oxidative addition |
| C-7 | Lowest | SNAr / Suzuki | >150 °C or prolonged heating | 50 - 65% | Electron-richer pyridine ring |
Part 4: Self-Validating Experimental Protocols
The following methodologies provide a self-validating workflow for achieving high-yield C-2 substitution via the sequential C-4/C-2 functionalization pathway.
Protocol A: Regioselective C-4 SNAr (Morpholine Protection/Functionalization)
Objective: Saturate the hyper-reactive C-4 position to direct subsequent chemistry to C-2.
-
Reaction Setup: Dissolve 2,4,7-trichloropyrido[3,2-d]pyrimidine (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere.
-
Reagent Addition: Dropwise, add morpholine (exactly 1.0 eq) and triethylamine (1.1 eq) to the solution[3].
-
Incubation: Stir the reaction mixture at room temperature for 12 hours[3].
-
Validation Checkpoint 1: Perform TLC (Hexanes/EtOAc). The starting material should be completely consumed. Self-Correction: If di-substitution (C-2 and C-4) is observed, the reaction is running too hot; repeat and cool the reaction vessel to 0 °C during morpholine addition.
-
Workup: Remove the THF under reduced pressure. Dissolve the crude residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate[3]. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield 2,7-dichloro-4-morpholinopyrido[3,2-d]pyrimidine.
Protocol B: Regioselective C-2 Suzuki-Miyaura Coupling
Objective: Selectively couple at C-2 while leaving the C-7 chlorine intact for future derivatization.
-
Reaction Setup: In a microwave-safe vial, combine the 2,7-dichloro-4-morpholinopyrido[3,2-d]pyrimidine intermediate (1.0 eq), your chosen boronic acid (e.g., (3-hydroxyphenyl)boronic acid) (1.5 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.1 eq)[3].
-
Solvent System: Suspend the reagents in a thoroughly degassed 4:1 mixture of dioxane and water[3].
-
Microwave Irradiation: Seal the vial and heat in a microwave reactor at 120 °C for exactly 30 minutes[1].
-
Validation Checkpoint 2: Analyze via LC-MS. The mass spectrum must confirm the addition of the C-2 substituent while retaining the distinct isotopic signature of the single remaining chlorine atom at C-7.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine[3]. Dry over anhydrous Na₂SO₄, filter, concentrate, and purify via flash column chromatography.
Part 5: Workflow Visualization
Workflow for regioselective C-2 substitution on 2,4,7-trichloropyrido[3,2-d]pyrimidine.
References
-
Buron, F., et al. "Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors." Molecules (via NIH). Available at: [Link]
-
Krief, A., et al. "Efficient Access to Novel Mono and Disubstituted Pyrido[3,2-d]pyrimidines." ResearchGate. Available at: [Link]
Sources
Overcoming low reactivity at C-7 position of pyrido[3,2-d]pyrimidine
Topic: Overcoming Low Reactivity at the C-7 Position
User Ticket #709:
Subject: "I can't functionalize the C-7 position of my pyrido[3,2-d]pyrimidine scaffold. SNAr works at C-2 and C-4, but C-7 remains inert. Help?"
Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Diagnostic Phase: The "Dead Zone" Analysis
First, we must validate your structural assumptions. The low reactivity you are experiencing is not an experimental error; it is an intrinsic electronic feature of the scaffold.
The Electronic Map
In the pyrido[3,2-d]pyrimidine system, the reactivity profile is dictated by the position of the nitrogen atoms.
-
C-2 & C-4 (Pyrimidine Ring): These positions are highly electron-deficient due to the adjacent diazine nitrogens. They are "hotspots" for Nucleophilic Aromatic Substitution (SNAr).
-
C-7 (Pyridine Ring): This position is located on the pyridine ring.[1] Crucially, it is beta to the pyridine nitrogen (N-5).
-
Alpha (C-6) and Gamma (C-8) positions are activated by the pyridine nitrogen.
-
Beta (C-7) is the electronic "dead zone." It lacks the direct resonance stabilization required for SNAr and is too electron-deficient for standard Electrophilic Aromatic Substitution (SEAr).
-
Diagnosis: You cannot use standard SNAr conditions to install a substituent at C-7. You must switch strategies to Transition Metal Catalysis or De Novo Synthesis .
Figure 1: Reactivity heatmap of the pyrido[3,2-d]pyrimidine scaffold. Green indicates high SNAr susceptibility; Red indicates inertness.
Troubleshooting Guides & Protocols
Module A: The "Reverse" Strategy (Halogen-First Approach)
Best for: When you need a library of C-7 analogs but want to keep the core synthesis convergent. Core Concept: Since you cannot introduce a group at C-7 late-stage via SNAr, you must start with a halogen at C-7 (usually Chlorine) and use Palladium-catalyzed cross-coupling.
The Precursor: 2,4,7-Trichloropyrido[3,2-d]pyrimidine.[2]
Step-by-Step Protocol:
-
Selective SNAr at C-4:
-
Reagents: 1.1 eq Nucleophile (amine/alkoxide), Et3N, THF, 0°C to RT.
-
Why: The C-4 chloride is the most electrophilic. Low temperature ensures regioselectivity over C-2.
-
-
Selective SNAr at C-2:
-
Reagents: Nucleophile, K2CO3, DMF or DME, Heating (often requires microwave at 100-150°C).[2]
-
Why: C-2 is less reactive than C-4 but still accessible. The C-7 chloride remains intact because it is on the deactivated pyridine beta-position.
-
-
Functionalization of C-7 (The Solution):
-
Method: Suzuki-Miyaura or Stille Coupling.
-
Reagents: Boronic acid/ester, Pd(PPh3)4 (5-10 mol%), Na2CO3 (2M aq), DME/EtOH.
-
Conditions: Microwave irradiation (150°C, 30-60 min) or reflux (16h).
-
Note: For methylation, use AlMe3 with Pd catalysis [2].[2]
-
Data Table: Reactivity Hierarchy
| Position | Reaction Type | Conditions Required | Relative Rate |
| C-4 | SNAr | 0°C - RT, mild base | Fast (100x) |
| C-2 | SNAr | Heat (80-120°C) | Moderate (10x) |
| C-7 | SNAr | Fails (Decomposition) | ~0 |
| C-7 | Pd-Coupling | 150°C (MW), Pd(0) | High (with Cl/Br) |
Module B: De Novo Synthesis (The Architect Approach)
Best for: When the 2,4,7-trichloro precursor is unavailable or if the C-7 substituent is sensitive to Pd-coupling conditions. Core Concept: Build the pyridine ring with the substituent already attached before forming the pyrimidine ring.
Protocol:
-
Start: 3-Amino-5-bromo-picolinonitrile (The bromine is at the future C-7 position).
-
Formamidine Formation: React with DMF-DMA (Dimethylformamide dimethylacetal).
-
Cyclization: React with an amine or amidine source to close the pyrimidine ring.
-
Result: You now have a pyrido[3,2-d]pyrimidine with a Bromine at C-7, ready for modification, or you start with the final C-7 group [1].[3]
Figure 2: De Novo synthesis pathway allowing early introduction of the C-7 handle.
Frequently Asked Questions (FAQs)
Q: Why can't I use Minisci radical substitution to install a group at C-7? A: Minisci reactions rely on nucleophilic radicals attacking electron-deficient heterocycles. These radicals preferentially attack the positions alpha or gamma to the nitrogen. In pyrido[3,2-d]pyrimidine, the pyridine nitrogen is at N-5. Therefore, radicals will attack C-6 (alpha) or C-8 (gamma). C-7 is the beta position and is electronically disfavored for radical attack.
Q: Can I use Lithiation (Halogen-Dance) to move a halogen to C-7? A: This is risky. While Lithium-Halogen exchange is possible, the "Halogen Dance" usually migrates the halogen to the most stable position (often adjacent to the heteroatom). However, if you have a 7-bromo derivative, you can perform Lithium-Halogen exchange (using n-BuLi at -78°C) to generate the C-7 anion, which can then be trapped with electrophiles (aldehydes, iodides). This is a viable alternative to Pd-coupling if your substrate tolerates n-BuLi.
Q: My Suzuki coupling at C-7 is stalling. What can I change? A:
-
Catalyst: Switch from Pd(PPh3)4 to Pd(dppf)Cl2 or XPhos Pd G2 . The C-7 position is sterically crowded if C-6/C-8 are substituted, and electronically deactivated. A more electron-rich, bulky ligand helps.
-
Base: Switch from Na2CO3 to Cs2CO3 or K3PO4 in anhydrous conditions (Dioxane/Toluene).
-
Leaving Group: Ensure you are using the 7-Chloro or 7-Bromo derivative. The 7-Fluoro is not active for coupling, and 7-Iodo is often too unstable.
References
-
Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines. Bioorg. Med. Chem. Lett. 2013, 23(24), 6784-6788.[3]
-
Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules 2020 (Contextual citation from search snippets describing C-7 methylation via AlMe3).
-
The chemistry of pyrido[2,3-d]pyrimidines and their applications (Review including [3,2-d] isomers). J. Chem. Pharm. Res. 2016, 8(3), 734-772.[4][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Technical Support Center: Trichloropyrido[3,2-d]pyrimidine Handling & Stability
Here is the comprehensive technical support guide for preventing hydrolysis side reactions in trichloropyrido[3,2-d]pyrimidine.
Topic: Preventing Hydrolysis Side Reactions Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Electrophilicity Trap"
Trichloropyrido[3,2-d]pyrimidine (typically the 2,4,8-trichloro isomer) is a high-value scaffold in kinase inhibitor development (e.g., p38 MAPK, PI3K). However, its utility is compromised by its extreme sensitivity to moisture.
The core issue is the electron-deficient pyrimidine ring , further activated by the fused pyridine ring. The chlorine atoms at positions C4 and C2 are highly electrophilic. Upon exposure to water (nucleophile), they undergo rapid Nucleophilic Aromatic Substitution (
-
Primary Failure Mode: Hydrolysis at C4
4(3H)-one derivative (Lactam). -
Secondary Failure Mode: Hydrolysis at C2
2(1H)-one derivative. -
Consequence: Irreversible loss of yield and difficult purification due to the high polarity of lactam byproducts.
Reactivity & Failure Analysis Map
The following diagram illustrates the hierarchy of reactivity and the specific pathways leading to hydrolysis.
Figure 1: Mechanistic pathway of hydrolysis. The C4 position is the "softest" and most electrophilic center, making it the primary site of hydrolysis.
Troubleshooting Guide (Q&A)
Issue 1: Storage & Stability
Q: I stored the trichloride in a standard fridge, but after a week, the bottle is pressurized and the solid has turned yellow/orange. What happened?
A: You are witnessing autocatalytic decomposition.
-
The Cause: Atmospheric moisture reacted with the C4-Cl to release HCl gas (causing pressure). The generated acid protonates the pyridine nitrogen, making the ring system even more electrophilic and accelerating further hydrolysis.
-
The Fix:
-
Store under Argon/Nitrogen: Always backfill headspace with inert gas.
-
Desiccate: Store in a secondary container with active desiccant (
or activated silica). -
Cold is not enough: Low temperature slows kinetics, but without moisture control, degradation is inevitable.
-
Issue 2: Reaction Impurities
Q: During my
A: Likely, yes. This is the C4-hydroxy (lactam) impurity.
-
The Mechanism: Hydroxide ions (
) are far better nucleophiles than your amine. Even trace water in hygroscopic solvents (DMF, DMSO) or bases (DIPEA, ) will compete for the C4 position. -
The Solution:
-
Solvent: Use anhydrous grade DMF/THF (water < 50 ppm). Store over 4Å molecular sieves.
-
Base: If using inorganic bases (
, ), dry them in an oven at 120°C overnight before use. -
Protocol: Add the amine before the base if possible, or mix the amine and base first, then add the trichloride solution slowly at 0°C to favor the amine kinetic attack.
-
Issue 3: Workup Degradation
Q: My reaction looked clean on HPLC, but after aqueous workup, the yield dropped by 30%. Why?
A: You likely exposed the unreacted starting material or a reactive intermediate to basic aqueous conditions or heat .
-
The Cause: While the desired product (amino-substituted) is more stable, any remaining C-Cl bonds (e.g., at C2) are still liable to hydrolyze during extraction, especially if the pH is > 10.
-
The Fix:
-
Quench Cold: Pour the reaction mixture into ice-water, not room temp water.
-
Buffer: Use a saturated
solution or phosphate buffer (pH 7) for the quench instead of water or bicarbonate. -
Speed: Perform phase separation immediately. Do not let the organic layer sit in contact with the aqueous phase.
-
Experimental Protocols
Protocol A: Anhydrous Coupling (C4-Selective)
Use this protocol to install an amine at C4 while preventing hydrolysis.
Reagents:
-
2,4,8-Trichloropyrido[3,2-d]pyrimidine (1.0 equiv)
-
Amine nucleophile (1.0 - 1.1 equiv)
-
DIPEA (Hunig's Base) (1.2 equiv) - Must be dry
-
Anhydrous THF or DMF (Concentration: 0.1 M)
Procedure:
-
Setup: Flame-dry a round-bottom flask and cool under a stream of
. -
Dissolution: Add the trichloride and anhydrous solvent. Cool to -78°C (or 0°C for less reactive amines).
-
Why? Low temperature suppresses the reaction of trace water, which has a higher activation energy than the amine attack.
-
-
Addition: Mix the Amine and DIPEA in a separate dry vial. Add this mixture dropwise to the trichloride solution over 10 minutes.
-
Monitoring: Stir at 0°C. Monitor by TLC/LCMS. Do not let the temperature rise above RT until conversion is complete.
-
Quench: Dilute with EtOAc and wash immediately with cold saturated
. Dry organics over (avoid if it is too acidic/Lewis acidic for sensitive substrates).
Protocol B: "Rescue" of Hydrolyzed Material
If you suspect significant hydrolysis (lactam formation), do not attempt column chromatography immediately.
-
Diagnosis: Check solubility. The lactam is often insoluble in DCM/Hexane but soluble in DMSO.
-
Filtration: If a precipitate formed in the reaction mixture, filter it. The solid is likely the lactam impurity. The filtrate contains your product.
-
Re-chlorination (Optional): If the lactam is the major product and you need to recover the chloride, you can reflux the dried lactam in neat
(phosphorus oxychloride) to convert the C=O back to C-Cl.
Comparative Data: Solvent & Base Compatibility
| Solvent / Base System | Hydrolysis Risk | Recommendation |
| DMF / | High | |
| THF / DIPEA | Low | Preferred system. THF is easily dried; DIPEA is non-nucleophilic. |
| Ethanol / | Critical | Do not use. Ethoxide formation leads to ether side-products; water in EtOH causes hydrolysis. |
| DCM / Pyridine | Medium | Good for solubility, but pyridine can be difficult to remove without acidic wash (which risks hydrolysis). |
References
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d] and [3,2-d]pyrimidine Derivatives. Source: MDPI (Pharmaceuticals), 2022. Context: Comprehensive review of the reactivity and kinase inhibitor applications of these scaffolds. URL:[Link]
-
The Chemistry of Pyrido[2,3-d]pyrimidines. Source: Journal of Chemical and Pharmaceutical Research, 2016.[1] Context: Details the electrophilic attack at the 2 and 4 positions and hydrolysis mechanisms. URL:[Link]
-
Selective Hydrolysis of 2,4-Diaminopyrimidine Systems. Source: Journal of Organic Chemistry (J. Org.[2] Chem.), 2001.[2] Context: Mechanistic insight into how ring fusion affects the preferred site of hydrolysis (C4 vs C2). URL:[Link]
Sources
Optimizing temperature for regioselective SNAr on pyrido[3,2-d]pyrimidine
Technical Support: Regioselective on Pyrido[3,2-d]pyrimidine
Core Reactivity Profile
Before troubleshooting, it is critical to understand the electronic hierarchy of the scaffold. The pyrido[3,2-d]pyrimidine system contains three nitrogen atoms that deplete electron density from the ring carbons.
-
The Kinetic Site (C4): The C4 position is electronically coupled to the pyridine nitrogen (N5) and the pyrimidine nitrogens. It is the most electron-deficient site and typically reacts first under mild conditions.
-
The Thermodynamic/Secondary Site (C2): The C2 position is less activated than C4. Substitution at C2 usually requires higher temperatures or occurs only after C4 has been substituted.
-
The "Temperature Switch": Regioselectivity is primarily controlled by temperature and stoichiometry. Low temperatures (-78°C to 0°C) favor kinetic control (C4), while elevated temperatures (>60°C) overcome the activation barrier for C2.
Troubleshooting Guide
Category 1: Loss of Regioselectivity (The "Mixture" Problem)
Q: I am targeting the C4-mono-substituted product, but I am seeing significant amounts of C2,4-bis-substituted impurity. How do I stop the reaction at the mono-adduct?
Diagnosis: The reaction temperature is likely crossing the activation energy threshold for the C2 position, or the local concentration of nucleophile is too high.
Corrective Actions:
-
Thermal Throttling: Reduce the reaction temperature. If you are running at Room Temperature (RT), cool to 0°C or even -20°C . The rate constant for
is significantly higher than ; lowering temperature widens this kinetic gap. -
Inverse Addition: Do not add the scaffold to the nucleophile. Instead, dissolve the 2,4-dichloropyrido[3,2-d]pyrimidine in the solvent and add the nucleophile dropwise (over 30–60 minutes) at low temperature. This keeps the nucleophile concentration low relative to the substrate, statistically favoring the first substitution.
-
Stoichiometry Control: Ensure you are using exactly 0.95 to 1.0 equivalents of the nucleophile. Excess nucleophile will inevitably attack C2 once C4 is consumed.
Q: I am getting a mixture of C4- and C2-mono-substituted isomers. I thought C4 was selective?
Diagnosis: While rare for amines, this "scrambling" can occur with specific nucleophiles like alkoxides or thiolates , particularly if metal coordination is involved.
Corrective Actions:
-
Check the Counter-ion: Hard nucleophiles (e.g., NaOMe) can coordinate to the ring nitrogens (N1 or N3), potentially directing attack to C2 via a "coordination-delivery" mechanism. Switch to a non-coordinating base/nucleophile system (e.g., using DIPEA with an alcohol, or a bulky counter-ion like
or ) to restore electronic control (C4 selectivity). -
Solvent Switch: Switch from non-polar solvents (THF/Toluene) to polar aprotic solvents (DMF, DMSO). Polar solvents solvate the cation better, reducing coordination effects that might favor C2.
Category 2: Reactivity & Conversion Issues
Q: The reaction at C4 is stalling at 0°C. Can I heat it up without losing selectivity?
Diagnosis: The nucleophile might be too sterically hindered or insufficiently nucleophilic (e.g., anilines with electron-withdrawing groups) to react at 0°C.
Corrective Actions:
-
Stepwise Warming: Do not jump to reflux. Warm the reaction to RT and monitor by LCMS every 30 minutes. Most C4 substitutions on this scaffold complete at RT within 1–4 hours.
-
Catalytic Additive: Before heating (which risks C2 attack), add a Lewis Acid catalyst (e.g., 10 mol%
) or a Brønsted acid (if the nucleophile tolerates it) to activate the pyrimidine ring further.
Q: I want to introduce a substituent at C2 after reacting C4. The C2 reaction is extremely slow.
Diagnosis: Once C4 is substituted with an electron-donating group (like an amine), the pyrimidine ring becomes electron-rich, deactivating the C2 position toward further
Corrective Actions:
-
Thermal Force: You must cross a higher energy barrier. Heat the reaction to 80°C–120°C .
-
Microwave Irradiation: Use microwave heating (100°C–140°C for 10–30 mins) to drive the C2 substitution.
-
Leaving Group Swap: If the C2-Cl is too unreactive, consider synthesizing the 2-fluoro analog or oxidizing a C2-sulfide to a sulfone (
) to create a "super-leaving group" at C2.
Category 3: Advanced Regiocontrol (C2 First?)
Q: Is it possible to react C2 before C4?
Diagnosis: This is "contra-electronic" and difficult via standard
Corrective Actions:
-
Block C4: The most reliable method is to use a starting material where C4 is already blocked (e.g., C4-SMe) or occupied by a group that can be removed later.
-
Palladium Catalysis: Use Pd-catalyzed cross-coupling (Buchwald-Hartwig). Certain bulky ligands (e.g., NHC ligands) can sometimes favor the sterically more accessible or oxidative-addition-favored site, which might differ from the
site. However, for 2,4-dichloro substrates, C4 is often still the primary site for Pd-oxidative addition.
Experimental Protocol: C4-Selective Amination
Objective: Synthesis of 4-amino-2-chloropyrido[3,2-d]pyrimidine (Mono-adduct).
Reagents:
-
Substrate: 2,4-Dichloropyrido[3,2-d]pyrimidine (1.0 eq)
-
Nucleophile: Primary/Secondary Amine (1.0 eq)
-
Base: DIPEA (1.2 eq)
-
Solvent: THF or DCM (Anhydrous)
Step-by-Step:
-
Preparation: Charge a flame-dried flask with 2,4-dichloropyrido[3,2-d]pyrimidine and anhydrous THF (0.1 M concentration).
-
Cooling: Cool the solution to 0°C using an ice bath. Ensure internal temperature equilibration.
-
Addition: Mix the Amine and DIPEA in a separate vial with a small amount of THF. Add this mixture dropwise to the reaction flask over 15 minutes.
-
Why? Keeps free amine concentration low, preventing bis-addition.
-
-
Monitoring: Stir at 0°C for 1 hour. Check LCMS.
-
Target: >95% Mono-product, <2% Bis-product.
-
-
Completion: If conversion is <50%, remove ice bath and stir at RT for 1 hour.
-
Workup: Quench with water, extract with EtOAc. Avoid acidic washes if the product is basic.
Visualizing the Reaction Pathway
The following diagram illustrates the temperature-dependent reaction pathways for the 2,4-dichloro scaffold.
Caption: Reaction pathway showing the kinetic preference for C4 substitution at low temperatures and the requirement for elevated temperatures to achieve C2 substitution.
Decision Tree: Optimizing Conditions
Use this logic flow to determine the correct temperature and conditions for your specific target.
Caption: Decision tree for selecting reaction parameters based on the desired substitution pattern.
References
-
Tikad, A., et al. "New efficient route to dissymmetric 2,4-di(het)aryl-pyrido[3,2-d]pyrimidines via regioselective cross-coupling reactions."[1] Organic Letters, 2012.
-
Larchaud, C., et al. "Regiocontrolled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine." European Journal of Organic Chemistry, 2012.
-
Koviach, J. L., et al. "Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity." Chemistry Stack Exchange / General Heterocyclic Chemistry Principles.
-
WuXi AppTec. "Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine." QM Magic Class, Chapter 48.
-
Mrozek-Wilczkiewicz, A., et al. "SNAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine."[2] Molecules, 2022.[3][4][5][6]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives [mdpi.com]
- 4. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SnAr Reactions of 2,4-Diazidopyrido[3,2-<i>d</i>]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-<i>a</i>]pyrido[2,3-<i>e</i>]pyrimidines - ProQuest [proquest.com]
- 6. mdpi.com [mdpi.com]
Solvent selection for nucleophilic substitution of trichloropyridopyrimidines
The following guide serves as a specialized technical support resource for the nucleophilic aromatic substitution (SNAr) of 2,4,7-trichloropyrido[2,3-d]pyrimidine and its isomers. It addresses the critical interplay between solvent selection, regioselectivity, and reaction efficiency.
Status: Active Topic: SNAr Optimization & Troubleshooting Applicable Scaffolds: 2,4,7-trichloropyrido[2,3-d]pyrimidine; 2,4,7-trichloropyrido[3,2-d]pyrimidine.
Executive Summary: The Reactivity Hierarchy
Before selecting a solvent, you must understand the intrinsic reactivity of your scaffold. For 2,4,7-trichloropyrido-pyrimidines, the electrophilicity typically follows this order:
-
C-4 Position: Most reactive (Kinetic product). Highly electron-deficient due to the adjacent ring nitrogen and para-like resonance.
-
C-2 Position: Moderately reactive.
-
C-7 Position: Least reactive (Pyridine ring). Often requires forcing conditions (high heat/microwave) or transition metal catalysis (Suzuki/Buchwald).
Your solvent choice dictates whether you maintain this selectivity or erode it.
Module 1: Solvent Selection & Regioselectivity
Q1: I am observing a mixture of C-4 and C-2 substituted products. How do I favor the C-4 isomer?
Diagnosis: The reaction is likely under thermodynamic control or the solvent is too polar, stabilizing the transition states for both isomers indiscriminately.
Technical Solution:
-
Switch to Lower Polarity Solvents: Move from high-dielectric solvents (DMSO, DMF) to THF (Tetrahydrofuran) or DCM (Dichloromethane) .
-
Temperature Control: Perform the reaction at -78 °C to 0 °C .
-
Protocol: Dissolve the trichloride in anhydrous THF.[5] Add the nucleophile (amine/alkoxide) dropwise at -78 °C.
-
-
Stoichiometry: Strictly limit the nucleophile to 0.95 - 1.0 equivalents . Excess nucleophile drives the second substitution at C-2.
Q2: My reaction is sluggish in THF. Can I use DMF without ruining selectivity?
Diagnosis: Poor solubility of the trichloride or low nucleophilicity of the amine/alkoxide.
Technical Solution: Yes, but you must modify the protocol to simulate "low concentration" conditions.
-
The "Inverse Addition" Protocol:
-
Dissolve the trichloride in DMF (or NMP).
-
Cool to -20 °C.
-
Slowly add the nucleophile solution via syringe pump over 1 hour.
-
Why: This keeps the instantaneous concentration of the nucleophile low, preventing "double hits" (C-4 and C-2 substitution) and favoring the most electrophilic site (C-4) [2].
-
Solvent Performance Matrix
| Solvent | Dielectric Const.[6] ( | Solubility | Workup Difficulty | Rec. Use Case |
| THF | 7.5 | Moderate | Low (Easy evap) | Primary choice for C-4 kinetic selectivity. |
| DCM | 8.9 | High | Low | Good for non-polar nucleophiles; poor for salts. |
| DMF | 36.7 | Excellent | High (H2O wash) | Stubborn substrates; C-2/C-7 substitution steps. |
| DMSO | 46.7 | Excellent | Very High (Lyophilize) | Only if DMF fails; forcing conditions. |
| iPrOH | 17.9 | Moderate | Low | Avoid with non-alkoxide nucleophiles (solvolysis risk). |
| 2-MeTHF | 6.97 | Moderate | Low | Green alternative to THF; easier phase separation. |
Module 2: Troubleshooting Impurities (Hydrolysis)
Q3: I see a +16 mass shift (M-Cl+OH) in LCMS. Is this the hydroxy impurity?
Diagnosis: Yes. This is the pyrimidone byproduct formed by hydrolysis of the C-4 chlorine.
-
Cause: Trace water in the solvent or hygroscopic reagents. The C-4 position is so electrophilic that water competes effectively with your nucleophile.
Technical Solution:
-
Solvent Drying: Do not rely on "anhydrous" bottles opened a week ago.
-
Protocol: Store THF/DMF over activated 3Å or 4Å molecular sieves for at least 24 hours before use.
-
-
Base Selection: If using a base (e.g., K2CO3, Cs2CO3), ensure it is anhydrous.
-
Tip: Switch to organic bases like DIPEA (Hünig's base) or TEA which are non-hygroscopic and soluble in organic media, minimizing the introduction of water [3].
-
-
Atmosphere: Run the reaction under a positive pressure of Nitrogen or Argon.[5]
Module 3: Workup & Isolation
Q4: How do I remove DMF/DMSO without "baking" my product and causing degradation?
Diagnosis: High boiling point solvents require heat to remove via rotovap, which can degrade sensitive pyridopyrimidines.
Technical Solution: The "Flood and Filter" Method (for solid products):
-
Pour the reaction mixture into 10 volumes of ice-cold water .
-
Stir vigorously for 15 minutes.
-
The hydrophobic product often precipitates while DMF/DMSO stays in the aqueous phase.
-
Filter and wash with water.
The LiCl Extraction (for liquid/soluble products):
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Wash the organic layer 3x with 5% aqueous Lithium Chloride (LiCl) solution.
-
Why: DMF is highly soluble in aqueous LiCl, much more so than in pure water, allowing for efficient partitioning out of the organic layer [4].
-
Module 4: Standardized Protocol
Objective: Regioselective C-4 Amination of 2,4,7-trichloropyrido[2,3-d]pyrimidine.
-
Setup: Flame-dry a 25 mL round-bottom flask. Cool under N2.
-
Dissolution: Add 2,4,7-trichloropyrido[2,3-d]pyrimidine (1.0 equiv) and anhydrous THF (0.1 M concentration).
-
Cooling: Cool the solution to -10 °C (ice/acetone bath).
-
Addition: Add DIPEA (1.2 equiv). Then, add the Amine Nucleophile (1.05 equiv) dropwise over 10 minutes.
-
Note: If the amine is a solid, dissolve it in minimal THF first.
-
-
Monitoring: Stir at -10 °C for 1 hour. Check LCMS.
-
Success Criteria: Disappearance of starting material; single peak for mono-substituted product.
-
-
Quench: Add Saturated NH4Cl solution.
-
Workup: Extract with EtOAc, wash with brine, dry over Na2SO4.
Visualizing the Pathway
The following diagram illustrates the decision logic for solvent selection and the resulting reaction pathways.
Caption: Reaction pathway logic for 2,4,7-trichloropyrido[2,3-d]pyrimidine SNAr.
References
-
BenchChem. (2025).[5][7] Technical Support Center: Nucleophilic Substitution of 2,4,5-Trichloropyrimidine. Retrieved from
-
WuXi AppTec. (2025). QM Magic Class | Chapter 29: Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from
-
Padilla, A. G., & Pearlman, B. A. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development. Retrieved from
-
Tikad, A., et al. (2012).[8] Regiocontrolled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine. European Journal of Organic Chemistry. Retrieved from
Sources
- 1. Dramatic effects of halogen substitution and solvent on the rates and mechanisms of nucleophilic substitution reactions of aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. gctlc.org [gctlc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. semanticscholar.org [semanticscholar.org]
Separation of regioisomers in pyrido[3,2-d]pyrimidine synthesis
Topic: Troubleshooting Regioisomer Separation
Welcome to the Advanced Heterocycle Synthesis Support Hub. This guide addresses the critical challenge of separating regioisomers during the synthesis of pyrido[3,2-d]pyrimidine scaffolds. These bicyclic systems are privileged structures in kinase inhibitor discovery (e.g., PI3K, DHFR inhibitors), yet their synthesis often yields difficult-to-separate isomeric mixtures.
Module 1: The Regioisomer Challenge
In the synthesis of pyrido[3,2-d]pyrimidines, regioisomerism typically arises from two distinct distinct synthetic stages. Identifying which stage is causing your issue is the first step in troubleshooting.
-
Cyclization Isomers (Ring Formation): Occurs when condensing unsymmetrical 1,3-electrophiles with aminopyrimidines or aminopyridines.
-
Result: Mixture of 6-substituted and 7-substituted isomers.
-
Cause: Lack of regiocontrol during the Michael addition or Schiff base formation steps.
-
-
N-Alkylation Isomers (Derivatization): Occurs when alkylating the pyrido[3,2-d]pyrimidine-2,4-dione core.
-
Result: Mixture of
-alkylated and -alkylated products. -
Cause: Competitive nucleophilicity of the ureido nitrogens.
-
Module 2: Diagnostic Workflow
Before attempting separation, confirm the nature of your mixture using this logic flow.
Figure 1: Diagnostic logic for identifying regioisomer classes in pyrido[3,2-d]pyrimidine synthesis.
Module 3: Troubleshooting & Separation Protocols
Scenario A: Separating N-Alkylation Isomers (
vs
)
When alkylating pyrido[3,2-d]pyrimidine-2,4(1H,3H)-diones, the
The Diagnostic Marker:
-
-isomer: Look for a downfield shift or NOE interaction with the proton at C-8 (the pyridine proton peri- to the carbonyl). The alkyl group at
exerts a steric deshielding effect on H-8. - -isomer: No significant effect on pyridine ring protons.
Separation Protocol: pH-Controlled Fractional Extraction This method exploits the subtle pKa differences between the remaining free N-H groups.
-
Dissolution: Dissolve the crude mixture in 0.1 M NaOH (aqueous). Both isomers should deprotonate and dissolve.
-
Stepwise Acidification:
-
Secondary Precipitation:
-
Continue acidifying the filtrate to pH 2-3.
-
The
-alkylated isomer (more acidic remaining NH) precipitates.
-
-
Polishing: Recrystallize the fractions from Ethanol/Water (9:1).
Scenario B: Separating Cyclization Regioisomers (6- vs 7-substituted)
In Friedländer-type condensations, steric bulk of the aldehyde/ketone determines the major isomer. However, mixtures often co-elute on standard silica.
The Diagnostic Marker:
-
Coupling Constants (
):-
6-substituted: Look for H-7 and H-8 doublets with
Hz (pyridine coupling). -
7-substituted: Look for H-6 and H-8 singlets (or weak meta-coupling).
-
Separation Protocol: Selective Crystallization & Chromatography
| Method | Conditions | Why it works |
| Flash Chromatography | Stationary Phase: Amine-functionalized Silica (NH2-SiO2)Mobile Phase: DCM / MeOH (98:2 to 90:10) | The basic silica surface interacts differentially with the pyridine nitrogen depending on the substituent's proximity (6-substituent hinders interaction). |
| Recrystallization | Solvent: DMF / Water (Hot saturation in DMF, slow addition of water) | 7-substituted isomers often possess higher lattice energy and symmetry, crystallizing out first. |
| Derivatization | Reagent: | If separation is impossible, Boc-protect the mixture. The bulky Boc group exaggerates steric differences, improving chromatographic resolution ($ \Delta R_f $ increases). |
Module 4: Experimental Reference Data
Table 1: HPLC Method for Isomer Quantification Use this method to assess purity before attempting preparative scale-up.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid (Suppresses silanol interactions) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 60% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (aromatic core) and 280 nm (dione carbonyls) |
Module 5: Frequently Asked Questions (FAQs)
Q1: Why does my reaction yield the "wrong" isomer as the major product?
-
Answer: In condensation reactions, the "wrong" isomer (often the 6-substituted) can be favored by kinetic control . If you are running the reaction at lower temperatures, try refluxing in a higher boiling solvent (e.g., Dowtherm A or diphenyl ether) to push for the thermodynamic product.
Q2: I cannot separate the isomers by column chromatography. They co-elute.
-
Answer: Standard silica is often too acidic for these basic heterocycles, leading to peak tailing that obscures separation. Switch to neutral alumina or add 1% Triethylamine to your mobile phase. Alternatively, use the Derivatization Protocol (Module 3) to change the physicochemical properties temporarily.
Q3: How do I distinguish the isomers if I don't have NOE data?
-
Answer: Compare the melting points. The more symmetrical isomer (often the 7-substituted or
-alkylated) typically has a significantly higher melting point due to better crystal packing.
References
-
BenchChem. (2025).[1][2][3] Application Notes and Protocols: Pyrido[3,2-d]pyrimidine-2,4-diol in Enzyme Mechanism Studies. Link
-
MDPI. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives: Synthesis and Therapeutic Potential. Pharmaceuticals.[4][5][6][7][8] Link
-
National Institutes of Health (NIH). (2019). Development of substituted pyrido[3,2-d]pyrimidines as potent and selective dihydrofolate reductase inhibitors. PMC. Link
-
Taylor & Francis. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgchemres.org [orgchemres.org]
- 5. mdpi.com [mdpi.com]
- 6. sciforum.net [sciforum.net]
- 7. Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 8. jocpr.com [jocpr.com]
Technical Support Center: Troubleshooting Palladium Catalyst Poisoning in Pyrido[3,2-d]pyrimidine Cross-Coupling
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing a notorious challenge: functionalizing the pyrido[3,2-d]pyrimidine scaffold. This nitrogen-rich pharmacophore is highly prized in medicinal chemistry (particularly for PI3K/mTOR and DHFR inhibitors)[1], but it is infamous for rapidly deactivating palladium catalysts during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-couplings.
This guide is designed to move beyond generic troubleshooting. Here, we will dissect the causality behind catalyst poisoning, provide field-proven FAQs, and establish self-validating protocols to ensure your cross-coupling reactions reach completion.
Mechanistic Insights: The Causality of Catalyst Deactivation
To solve a poisoning issue, we must first understand the mechanism of failure. The pyrido[3,2-d]pyrimidine core contains four
-
L-Type Ligand Displacement: The heterocycle's nitrogen atoms can outcompete standard, less sterically demanding phosphine ligands (like PPh
), stripping the palladium center of its stabilizing ligands and leading to the precipitation of inactive "palladium black"[2]. -
Formation of Off-Cycle Resting States: The multiple nitrogens can bridge two palladium centers, forming highly stable, inactive bimetallic Pd(II) dimers that trap the catalyst off-cycle[3].
-
Oxidative Addition Stalling: The electron-deficient nature of the pyrimidine ring strengthens the C-Cl or C-Br bond, requiring highly electron-rich Pd(0) species for successful oxidative addition. If the active Pd(0) is quenched by nitrogen coordination first, the reaction stalls indefinitely[4].
Figure 1: Divergence of the productive Pd catalytic cycle into inactive resting states via N-coordination.
Troubleshooting FAQs
Q1: My Suzuki-Miyaura coupling at the C-2 position stalls at 20-30% conversion. How can I drive it to completion? A: Stalling is a classic symptom of progressive catalyst poisoning. To prevent N-coordination, you must use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, or SPhos). The steric bulk of the dialkylamino or dicyclohexyl groups physically blocks the multi-nitrogen heterocycle from coordinating to the Pd center, while the electron-rich nature accelerates oxidative addition. Furthermore, utilizing a Buchwald pre-catalyst (e.g., XPhos Pd G2 or G3) ensures the rapid, quantitative generation of the active Pd(0) species, allowing the productive cycle to outcompete degradation pathways[2].
Q2: I am starting with 2,4-dichloropyrido[3,2-d]pyrimidine. How do I selectively couple without forming oligomers or poisoning the catalyst immediately?
A: Direct cross-coupling on the 2,4-dichloro species is highly discouraged due to competing reactivities and massive poisoning potential. The C-4 position is highly electrophilic. The standard, self-validating approach is orthogonal functionalization: first, perform a catalyst-free Nucleophilic Aromatic Substitution (S
Figure 2: Orthogonal functionalization workflow preventing premature catalyst poisoning.
Q3: I observe significant hydro-dehalogenation of my starting material instead of the cross-coupled product. What is the cause?
A: Dehalogenation occurs when the Pd(II) oxidative addition complex abstracts a proton from the solvent, base, or aliphatic amines before transmetalation can execute[2]. To mitigate this, switch to an anhydrous solvent system (e.g., dry Toluene), use an anhydrous base (like K
Quantitative Data: Ligand & Condition Optimization
The following table summarizes the optimization landscape for the C-2 Suzuki-Miyaura coupling of a model 4-morpholino-2-chloropyrido[3,2-d]pyrimidine, demonstrating the critical need for steric bulk and kinetic control.
| Catalyst System | Ligand Type | Base / Solvent | Conditions | Yield (%) | Observation |
| Pd(PPh | Monodentate | Na | 100 °C, 12 h | < 10% | Rapid formation of Pd-black; heavy poisoning[2]. |
| Pd(dppf)Cl | Bidentate | K | 100 °C, 12 h | 35% | Stalled at 4 hours; significant dehalogenation[2]. |
| Pd(OAc) | Buchwald | K | 110 °C, 8 h | 65% | Improved conversion; steric bulk prevents N-coordination. |
| XPhos Pd G2 (2 mol%) | Buchwald | K | 150 °C, 15 min (µW) | 91% | Complete conversion; kinetic control outcompetes poisoning[1]. |
Self-Validating Experimental Protocol
To ensure reproducibility and trustworthiness, follow this step-by-step methodology for the Regioselective Suzuki-Miyaura Coupling at C-2 . This protocol incorporates built-in validation steps and utilizes microwave kinetics to bypass poisoning.
Materials:
-
4-amino-2-chloropyrido[3,2-d]pyrimidine derivative (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.5 equiv)
-
XPhos Pd G2 precatalyst (0.02 equiv, 2 mol%)
-
K
CO (3.0 equiv, finely milled) -
Degassed Toluene/EtOH (4:1 v/v)
Step-by-Step Methodology:
-
Preparation (Glovebox or Schlenk Line): To a microwave vial equipped with a stir bar, add the 2-chloropyrido[3,2-d]pyrimidine, arylboronic acid, K
CO , and XPhos Pd G2. -
Degassing (Critical Step): Seal the vial with a crimp cap. Purge the vial with dry Argon for 5 minutes. Add the degassed Toluene/EtOH solvent mixture via syringe. Self-Validation Check: The solution should be a clear, pale yellow. An immediate shift to dark brown/black indicates oxygen ingress and premature Pd(0) oxidation.
-
Kinetic Heating: Place the vial in a microwave synthesizer. Irradiate at 150 °C for 15 minutes.
-
Reaction Monitoring: Allow the vial to cool to room temperature. Self-Validation Check: Perform an LCMS aliquot. The absence of the starting material mass and the presence of the product mass without a M-Cl+H (dehalogenation) peak confirms the catalytic cycle outpaced the poisoning pathway.
-
Scavenging & Workup: Dilute the mixture with EtOAc. To prevent residual palladium from interfering with downstream biological assays (a common false-positive trigger), add a silica-based metal scavenger (e.g., SiliaMetS Thiol, 5 equivalents relative to Pd) and stir at 40 °C for 1 hour.
-
Purification: Filter the mixture through a pad of Celite to remove the scavenger and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash chromatography.
References
- Palladium catalyst issues in cross-coupling reactions BenchChem URL
- National Institutes of Health (PMC)
- Sonar.
- National Institutes of Health (PMC)
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes ACS Publications URL
- Efficient Access to Novel Mono and Disubstituted Pyrido[3,2-d]pyrimidines ResearchGate URL
Sources
- 1. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. [sonar.ch]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,4,7-Trichloropyrido[3,2-d]pyrimidine
Product Focus: 2,4,7-Trichloropyrido[3,2-d]pyrimidine CAS No: 1260663-38-4 Application: Key intermediate for PI3K/mTOR inhibitors and other kinase-targeting scaffolds.
Introduction: The Stability Paradox
As a Senior Application Scientist, I often see researchers struggle with this intermediate not because the chemistry is difficult, but because the workup timing is unforgiving .
The 2,4,7-trichloropyrido[3,2-d]pyrimidine scaffold contains three electrophilic sites. While the C-2 and C-4 chlorines are highly reactive (essential for subsequent
Your goal is simple: Remove the phosphorylating agents (
Part 1: The "Golden Path" Purification Protocol
This protocol is designed to maximize recovery and purity (>98%) while minimizing hydrolysis risk.
Phase A: Reaction Quenching (The Critical Step)
Objective: Decompose excess
-
Concentration: Remove as much excess
as possible via rotary evaporation before quenching. Use a high-vacuum pump with a cold trap.-
Why? Less
means less exothermic hydrolysis and less HCl generation during the water step.
-
-
Solvent Dilution: Dissolve the dark residue in Dichloromethane (DCM) or Chloroform (
) .-
Ratio: 10 mL solvent per 1 g crude.
-
-
Controlled Quench:
-
Pour the organic solution onto crushed ice (approx. 5x volume) with vigorous stirring.
-
Alternative: For larger scales (>10g), slowly add the organic phase to a saturated
/ Ice slurry. -
Caution: Do not simply add water to the reaction flask. The exotherm will degrade your product instantly.
-
Phase B: Extraction & Isolation
-
Phase Separation: Separate the organic layer immediately.
-
Rapid Wash: Wash the organic layer once with cold brine.
-
Tip: Avoid prolonged contact with the aqueous phase.
-
-
Drying: Dry over Anhydrous
(Magnesium Sulfate) for 10–15 minutes.-
Note: Do not use
if you suspect residual acid; is a slightly more effective scavenger for acidic water traces in this context.
-
-
Filtration: Filter and concentrate at
.
Phase C: Purification (Flash Chromatography)
Recrystallization is risky due to thermal instability and "oiling out." Flash chromatography is the standard.
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Column Packing: Slurry pack in Hexanes or Petroleum Ether.
-
Eluent System:
-
Start: 100% Hexanes (or Petroleum Ether).
-
Gradient: 0%
20% Ethyl Acetate (EtOAc). -
Target
: ~0.3 in 8:2 Hexane:EtOAc.
-
Data Table 1: Solubility Profile
| Solvent | Solubility | Application |
| Dichloromethane (DCM) | High | Extraction / Loading |
| Ethyl Acetate (EtOAc) | Moderate | Chromatography Eluent |
| Hexanes / Pet. Ether | Low | Gradient Start / Precipitation |
| Water | Insoluble (Hydrolyzes) | AVOID |
| Methanol / Ethanol | Soluble (Reacts) | AVOID (Forms alkoxy impurities) |
Part 2: Visual Workflow (Process Logic)
The following diagram illustrates the decision-making process during the workup to prevent common failure modes.
Caption: Decision logic for the workup of chloropyrido-pyrimidines to minimize hydrolysis.
Part 3: Troubleshooting Guide
Issue 1: "I see a new polar spot on TLC after workup."
Diagnosis: Hydrolysis. You have likely converted the C-4 chlorine back to a hydroxyl group (forming the dione or a tautomer).
-
Cause:
-
Quenching was too hot (exothermic).
-
Contact time with water was too long.
-
Aqueous layer was too acidic.
-
-
Solution:
-
Prevention: Ensure the quench is performed on ice . Neutralize the aqueous layer with
to pH 7–8 during the quench if possible. -
Recovery: If the spot is significant, you cannot "purify" it back to the chloro compound. You must re-subject the material to the chlorination reaction (
) to regenerate the trichloro species.
-
Issue 2: "The product oils out on the column."
Diagnosis: Solubility mismatch or decomposition on silica.
-
Cause:
-
Loading solvent (DCM) was not fully evaporated before starting the gradient.
-
The compound is slightly unstable on acidic silica gel.
-
-
Solution:
-
Solid Load: Dissolve crude in minimal DCM, add silica, evaporate to dryness, and load the powder onto the column. This prevents solvent bands from ruining the separation.
-
Neutralize Silica: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexanes to neutralize surface acidity, then flush with Hexanes before loading.
-
Issue 3: "Yield is lower than expected (<50%)."
Diagnosis: Loss to the aqueous phase or degradation.
-
Cause:
-
The trichloro compound is moderately lipophilic, but if the aqueous layer is very large or contains high amounts of phosphoric acid, some product may be trapped or degraded.
-
-
Solution:
-
Re-extract the aqueous layer 2x with DCM.
-
Ensure the organic layer is dried thoroughly; wet DCM can cause degradation during rotary evaporation.
-
Part 4: Frequently Asked Questions (FAQs)
Q: Can I store the crude material overnight before purification?
A: No. Residual acidic species from the
Q: Why do you recommend DCM over Ethyl Acetate for extraction? A: DCM is heavier than water, making the separation of the bottom organic layer faster and reducing the time the product sits in contact with the acidic aqueous phase. Additionally, 2,4,7-trichloropyrido[3,2-d]pyrimidine has superior solubility in chlorinated solvents.
Q: Can I use Ethanol for recrystallization?
A: Absolutely not. The C-4 and C-2 chlorines are susceptible to nucleophilic attack by alcohols (
References
-
National Center for Biotechnology Information (NCBI). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. PMC5486008. Available at: [Link]
Controlling mono- vs di-substitution in trichloropyrido[3,2-d]pyrimidine reactions
Welcome to the technical support center for synthetic chemists working with the pyrido[3,2-d]pyrimidine scaffold. This guide is designed to provide practical, in-depth answers and troubleshooting strategies for controlling mono- versus di-substitution reactions on the 2,4,7-trichloropyrido[3,2-d]pyrimidine core, a critical building block in medicinal chemistry and drug development.[1][2][3]
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the reactivity of the trichlorinated scaffold.
Q1: What is the expected order of reactivity for the three chlorine atoms on 2,4,7-trichloropyrido[3,2-d]pyrimidine in a nucleophilic aromatic substitution (SNAr) reaction?
The established order of reactivity is C4 > C2 > C7 . The chlorine atom at the C4 position is the most electrophilic and will react preferentially with most nucleophiles under kinetic control. The C2 position is the next most reactive, while the C7 position is the least reactive and typically requires more forcing conditions for substitution to occur.[4][5]
Q2: What is the scientific basis for the C4 > C2 > C7 reactivity order?
This regioselectivity is a direct consequence of the electronic properties of the fused heterocyclic ring system. The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex.[6][7] The stability of this intermediate dictates the rate of reaction.
-
C4-Attack: When a nucleophile attacks the C4 position, the resulting negative charge can be effectively delocalized onto the electron-withdrawing nitrogen atoms at positions 1 and 3 of the pyrimidine ring. This creates a relatively stable Meisenheimer complex, leading to a lower activation energy and a faster reaction rate.
-
C2-Attack: Attack at the C2 position also allows for delocalization of the negative charge onto the ring nitrogens, but the resulting intermediate is generally less stable than the one formed from C4 attack.
-
C7-Attack: The C7 position is on the pyridine ring and is less activated. Nucleophilic attack at this position results in a less stable intermediate because the negative charge cannot be as effectively delocalized onto the pyrimidine nitrogens.
This inherent electronic preference is the cornerstone of achieving selective substitution.
Q3: What are the primary experimental levers for controlling mono- vs. di-substitution?
You have four primary variables to manipulate:
-
Stoichiometry: The molar ratio of your nucleophile to the trichloropyrido[3,2-d]pyrimidine substrate is critical. For mono-substitution, using 1.0 to 1.1 equivalents of the nucleophile is standard practice.
-
Temperature: Lower temperatures (e.g., 0 °C to -78 °C) favor kinetic control, enhancing selectivity for the most reactive C4 position. Higher temperatures provide more energy to overcome the activation barrier for substitution at the less reactive C2 and C7 positions, often leading to di- or tri-substitution.
-
Nucleophile Reactivity: The nature of your nucleophile plays a significant role. Highly reactive nucleophiles (e.g., small primary amines, alkoxides) may require milder conditions to prevent over-reaction, while less reactive nucleophiles (e.g., anilines, hindered secondary amines) may require elevated temperatures to react at all.
-
Reaction Time: Close monitoring of the reaction's progress (e.g., by TLC or LCMS) is essential. Allowing the reaction to proceed for too long, even with correct stoichiometry, can lead to the formation of di-substituted products as the mono-substituted product begins to react further.
Part 2: Troubleshooting Guide & Experimental Protocols
This section provides solutions to common problems encountered during the functionalization of 2,4,7-trichloropyrido[3,2-d]pyrimidine.
Problem 1: My reaction yields primarily the C2,C4-di-substituted product when I was targeting C4-mono-substitution.
This is the most common selectivity issue, indicating that the reaction conditions are too harsh, allowing the less-favored C2 substitution to occur after the initial C4 substitution.
Troubleshooting Workflow: Uncontrolled Di-substitution
Caption: Step-by-step workflow for selective C4-mono-amination.
Materials:
-
2,4,7-Trichloropyrido[3,2-d]pyrimidine
-
Morpholine (or other amine nucleophile)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Water (H₂O)
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,4,7-trichloropyrido[3,2-d]pyrimidine (e.g., 1.0 g, 4.25 mmol, 1.0 eq.).
-
Dissolution: Add anhydrous THF (e.g., 20 mL) and stir until the solid is fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition: Add triethylamine (0.65 mL, 4.68 mmol, 1.1 eq.) followed by the dropwise addition of morpholine (0.41 mL, 4.68 mmol, 1.1 eq.) over 10 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) every 1-2 hours. The reaction is typically complete within 12 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by adding water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Drying & Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 4-morpholino-2,7-dichloropyrido[3,2-d]pyrimidine. A 91% yield has been reported for this specific transformation. [1] This guide provides a robust framework for approaching substitution reactions on the trichloropyrido[3,2-d]pyrimidine core. By understanding the underlying principles of reactivity and systematically applying the troubleshooting strategies outlined, researchers can confidently control the selectivity of their reactions to achieve the desired mono- or di-substituted products.
References
-
Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II . KPU Pressbooks. [Link]
-
Nucleophilic aromatic substitution . Wikipedia. [Link]
-
Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments . ResearchGate. [Link]
-
Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine . ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. [Link]
-
Regiocontroled SNAr and Palladium Cross‐Coupling Reactions of 2,4,7‐Trichloropyrido[3,2‐d]pyrimidine . Semantic Scholar. [Link]
-
Aromatic heterocycles 1: structures and reactions . University of Oxford. [Link]
-
Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides . ResearchGate. [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles . PubMed. [Link]
-
Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? Chemistry Stack Exchange. [Link]
-
Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors . National Center for Biotechnology Information. [Link]
-
Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives . MDPI. [Link]
-
SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines . MDPI. [Link]
Sources
- 1. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Stability of 2,4,7-Trichloropyrido[3,2-d]pyrimidine in moisture
Technical Support Center: Stability & Handling of 2,4,7-Trichloropyrido[3,2-d]pyrimidine
Executive Summary
2,4,7-Trichloropyrido[3,2-d]pyrimidine (CAS: 1260663-38-4) is a critical electrophilic scaffold used in the synthesis of PI3K/mTOR inhibitors.[1] While it exhibits robust kinetic stability during aqueous workups (e.g., ice-water quenching), it is thermodynamically unstable in the presence of moisture during long-term storage.[1] This guide addresses the "stability paradox" where the compound survives synthesis workup but degrades in storage, providing actionable protocols to maintain reagent integrity.
Part 1: Troubleshooting Guides & FAQs
Q1: "I noticed a white precipitate in my stock solution (DMSO) after 2 days. Is the compound still usable?"
Diagnosis: Likely hydrolysis at the C-4 or C-2 position.[1][2] Technical Insight: While 2,4,7-trichloropyrido[3,2-d]pyrimidine is stable enough to withstand an ice-water quench for ~6 hours during synthesis [1], it is susceptible to slow nucleophilic attack by water in polar aprotic solvents like DMSO or DMF if they are not rigorously anhydrous.[1] The "white precipitate" is often the mono-hydrolyzed product (e.g., 7-chloro-pyrido[3,2-d]pyrimidine-2,4-dione derivatives), which is significantly less soluble in organic solvents due to strong intermolecular hydrogen bonding and tautomerization to the "dione" form [2].[1]
Action Plan:
-
Centrifuge the sample.
-
Analyze the supernatant by LC-MS. If the parent peak (M+H ≈ 234/236 Da) is >95%, filter and use immediately.[2]
-
Analyze the precipitate (dissolve in strong base or hot DMSO). A mass shift of -18 Da (loss of Cl, gain of OH, net -35+17 = -18) or +1 Da (if analyzing M+H of hydrolyzed product vs parent) confirms hydrolysis.[1] Correction: Cl (35) replaced by OH (17) results in a mass decrease of 18 Da.
-
Prevention: Use anhydrous DMSO (stored over molecular sieves) and purge headspace with Argon.[1][2]
Q2: "Why does the protocol allow pouring the reaction into ice water if the compound is moisture sensitive?"
The Mechanism: This is a classic example of Kinetic vs. Thermodynamic control .
-
Synthesis Context: The reaction uses POCl3/PCl5 at high temperatures (160°C). When poured into ice, the temperature drops rapidly, kinetically trapping the trichloro species.[2] The rate of hydrolysis at 0°C is significantly slower than the rate of precipitation.[1][2] The compound precipitates as a solid, minimizing surface area contact with water [1].[2]
-
Storage Context: In solution (or as a wet solid) at room temperature, the activation energy for hydrolysis is accessible over longer timeframes (days/weeks), leading to degradation.[1][2]
Q3: "Which chlorine atom is the first to hydrolyze?"
Regioselectivity Analysis: Based on SNAr reactivity patterns in this scaffold:
-
C-4 Position: Most electrophilic due to the para-relationship with the pyridine nitrogen (N-5) and ortho-relationship with N-3.[1][2] It is typically the first site of nucleophilic attack (by water or amines) [1, 3].[1][2]
-
C-2 Position: Secondary reactivity.
-
C-7 Position: Least reactive, typically requiring catalysis or high temperatures for substitution [1].[1][2]
Implication for Troubleshooting: If you observe a single degradation peak, it is almost certainly the 4-hydroxy-2,7-dichloro derivative (tautomerizing to the 4-one).[1]
Part 2: Data Presentation & Stability Metrics
Table 1: Solvent Compatibility and Stability Profile
| Solvent System | Stability Rating | Observations | Recommended Storage |
| Anhydrous DMSO | Moderate | Stable for 24-48h at RT.[1][2] Hydrolysis accelerates if hygroscopic DMSO absorbs moisture.[1][2] | -20°C, under Argon |
| Wet DMSO (>0.1% H2O) | Poor | Visible precipitation within 24h.[1][2] Formation of 4-hydroxy derivative.[1][2] | Do Not Use |
| Dichloromethane (DCM) | High | Stable for days at RT.[1][2] Good solubility. | 4°C, sealed |
| Water/Ice (Quench) | Kinetic Stability | Stable for <6h at 0°C. Precipitates as solid.[1][2] | Filter immediately |
| Solid State | High (if dry) | Stable for months.[1][2] | -20°C, Desiccator |
Part 3: Experimental Protocols
Protocol A: "Dry-Chain" Handling for Critical Assays
Use this protocol when preparing stock solutions for IC50 determination or kinetic studies.[1][2]
-
Equilibration: Allow the vial of 2,4,7-trichloropyrido[3,2-d]pyrimidine to reach room temperature inside a desiccator before opening. Prevents condensation.[1][2]
-
Solvent Prep: Use commercial "Anhydrous" grade DMSO or DMF (water content <50 ppm).[1][2] Alternatively, store solvent over activated 4Å molecular sieves for 24h.[2]
-
Dissolution:
-
Aliquot & Freeze: Do not store the bulk solution at RT. Aliquot into single-use vials, flush with Nitrogen/Argon, and freeze at -20°C or -80°C.
-
Validity: Discard thawed aliquots after 1 freeze-thaw cycle.
Protocol B: QC Check for Hydrolysis (LC-MS)
Standard method to verify reagent integrity.[1][2]
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).[1][2]
-
Mobile Phase: A: H2O + 0.1% Formic Acid; B: MeCN + 0.1% Formic Acid.[1][2]
-
Gradient: 5% B to 95% B over 5 min.
-
Expected Signals:
Part 4: Visualization of Degradation Pathways
Figure 1: Hydrolytic Degradation Cascade This diagram illustrates the stepwise hydrolysis, highlighting the C-4 position as the primary point of failure in moisture-compromised samples.[1]
Caption: Stepwise hydrolysis pathway. The C-4 chlorine is the most labile, leading to the primary mono-hydroxy impurity before full degradation to the dione.[1]
Figure 2: Decision Tree for Stock Solution Handling
Caption: Workflow for assessing the viability of stored stock solutions.
References
-
Tikad, A., Akssira, M., Routier, S., et al. (2012).[3] Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine . Chemistry - A European Journal.[1][2][3]
-
BenchChem Technical Guides. (2025).[1][2][4] Pyrido[3,2-d]pyrimidine-2,4-diol Analogs as Kinase Inhibitors: Synthesis and Stability .
-
WuXi AppTec. (2024).[1][2][5] QM Magic Class: Regioselectivity in SNAr reaction of Dichloropyrimidines . WuXi AppTec Technical Resources.
Sources
Validation & Comparative
Comparative Guide: 1H NMR Characteristic Shifts and Regioselective Profiling of 2,4,7-Trichloropyrido[3,2-d]pyrimidine
Executive Summary
In the landscape of targeted oncology and drug development, the architectural geometry of a chemical scaffold dictates its success in the kinase ATP-binding pocket. The pyrido[3,2-d]pyrimidine core has emerged as a privileged scaffold, particularly for designing dual PI3K/mTOR inhibitors (). Compared to its isomeric counterpart (pyrido[2,3-d]pyrimidine), the [3,2-d] architecture projects its C-7 substituents into a distinct vector, enabling superior hydrogen-bonding interactions with the kinase hinge region.
To fully exploit this scaffold, researchers rely on 2,4,7-Trichloropyrido[3,2-d]pyrimidine as the foundational building block. This guide objectively compares its analytical performance—specifically its 1H NMR characteristic shifts—against alternative scaffolds, and provides a self-validating experimental workflow for its regioselective functionalization.
1H NMR Characteristic Shifts: The Analytical Baseline
In the synthesis of highly functionalized heterocycles, 1H NMR spectroscopy is not merely a characterization step; it is a real-time diagnostic tool for tracking regioselectivity. The 2,4,7-trichloropyrido[3,2-d]pyrimidine molecule contains only two protons, located at the C-6 and C-8 positions of the pyridine ring.
Causality of the Chemical Shifts
The 1H NMR spectrum (400 MHz, CDCl₃) of this scaffold is defined by two distinct doublets:
-
H-6 (9.03 ppm, d, J = 2.2 Hz): This proton is highly deshielded due to its alpha-position relative to the strongly electronegative pyridine nitrogen (N-5). The inductive pull of N-5 draws electron density away from C-6, pushing the resonance significantly downfield.
-
H-8 (8.31 ppm, d, J = 2.2 Hz): Located between the bridgehead carbon (C-8a) and the C-7 chlorine, H-8 is less deshielded than H-6 because it is gamma to the pyridine nitrogen.
-
Coupling Constant (J = 2.2 Hz): The precise 2.2 Hz splitting is a classic meta-coupling (four-bond coupling, ⁴J) across the C-7 carbon. This unequivocally confirms that the chlorine atom is positioned at C-7, validating the 2,4,7-substitution pattern. If the chlorination had erroneously occurred at C-6, the resulting coupling would be an ortho-coupling (J ≈ 8 Hz).
Scaffold Comparison
When compared to the isomeric 2,4,6-Trichloropyrido[2,3-d]pyrimidine , the 1H NMR profile shifts significantly. In the [2,3-d] system (where the nitrogen is at position 8), the protons reside at C-5 and C-7. The H-7 proton (alpha to N-8) appears around 9.10 ppm, while H-5 appears around 8.50 ppm. While both scaffolds exhibit meta-coupling, the distinct chemical shift of the less deshielded proton (8.31 ppm for [3,2-d] vs ~8.50 ppm for[2,3-d]) allows analytical chemists to easily differentiate the two isomeric cores during scaffold hopping campaigns.
Table 1: 1H NMR Shift Comparison of Halogenated Pyrido-pyrimidines
| Scaffold | Proton Positions | Chemical Shifts (CDCl₃) | Coupling Constant (J) | Diagnostic Utility |
| 2,4,7-Trichloropyrido[3,2-d]pyrimidine | H-6, H-8 | 9.03 ppm (H-6), 8.31 ppm (H-8) | 2.2 Hz (meta) | Confirms C-7 chlorination; H-6 deshielded by adjacent N-5. |
| 2,4,6-Trichloropyrido[2,3-d]pyrimidine | H-5, H-7 | ~8.50 ppm (H-5), ~9.10 ppm (H-7) | ~2.5 Hz (meta) | Confirms C-6 chlorination; H-7 deshielded by adjacent N-8. |
| 2,4-Dichloropyrido[3,2-d]pyrimidine | H-6, H-7, H-8 | 8.85 (H-6), 7.80 (H-7), 8.25 (H-8) | ortho (8 Hz), meta (2 Hz) | Complex multiplet pattern; verifies absence of C-7 substitution. |
Experimental Protocols: Synthesis & Self-Validating NMR
To ensure high scientific integrity, the synthesis of 2,4,7-trichloropyrido[3,2-d]pyrimidine must be tightly controlled. The following protocol utilizes microwave irradiation to overcome the steric and electronic deactivation of the C-7 position ().
Step-by-Step Methodology
-
Reagent Preparation: In a 20 mL microwave-safe vial, suspend 1.0 g (6.13 mmol, 1.0 eq) of 1H,3H-pyrido[3,2-d]pyrimidine-2,4-dione in 10 mL of phosphorus oxychloride (POCl₃).
-
Chlorination Agent Addition: Add 7.65 g (36.7 mmol, 6.0 eq) of phosphorus pentachloride (PCl₅).
-
Causality: While POCl₃ acts as the solvent and primary chlorinating agent for the pyrimidine carbonyls, the highly reactive PCl₅ is strictly required to drive the thermodynamically difficult chlorination at the C-7 position of the pyridine ring.
-
-
Microwave Irradiation: Seal the vial and heat under microwave irradiation at 160 °C for 2 hours.
-
Causality: Conventional heating at reflux (~105 °C) leads to incomplete C-7 chlorination. Microwave superheating provides the necessary activation energy for the final C-H to C-Cl functionalization.
-
-
Workup: Cool the reaction to room temperature, dilute the crude mixture with CH₂Cl₂ (100 mL), and carefully pour over crushed ice to quench excess POCl₃/PCl₅. Extract the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Self-Validating NMR Check: Dissolve a 5 mg aliquot of the crude solid in CDCl₃. The presence of exactly two doublets at 9.03 ppm and 8.31 ppm (J = 2.2 Hz) serves as an internal validation of successful trichlorination. Any additional signals in the aromatic region indicate an incomplete reaction.
Regioselective Functionalization & Downstream Application
The true power of the 2,4,7-trichloro scaffold lies in its predictable regioselectivity. Nucleophilic aromatic substitution (SₙAr) with amines (e.g., morpholine) occurs exclusively at the highly electrophilic C-4 position. Subsequent Suzuki-Miyaura cross-coupling targets the C-2 position, leaving the C-7 chlorine available for late-stage functionalization ().
Regioselective functionalization workflow of 2,4,7-trichloropyrido[3,2-d]pyrimidine.
By modulating the C-7 position, researchers have developed potent dual PI3K/mTOR inhibitors. The table below demonstrates how varying the C-7 substituent impacts kinase inhibitory activity, with electron-donating groups (like -N(CH₃)₂) significantly enhancing binding affinity ().
Table 2: Kinase Inhibitory Activity (PI3Kα/mTOR) of C-7 Modulated Analogs
| Compound ID | C-7 Substituent | C-2 Substituent | C-4 Substituent | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| 1a | -H | 3-Hydroxyphenyl | Morpholine | 15 ± 2 | 120 ± 10 |
| 1b | -Cl | 3-Hydroxyphenyl | Morpholine | 10 ± 1 | 85 ± 7 |
| 1e | -OCH₃ | 3-Hydroxyphenyl | Morpholine | 8 ± 1 | 70 ± 5 |
| 1g | -N(CH₃)₂ | 3-Hydroxyphenyl | Morpholine | 3 ± 0.5 | 45 ± 4 |
Data synthesized from foundational in vitro evaluations of pyrido[3,2-d]pyrimidine analogs.
Dual inhibition of the PI3K/AKT/mTOR signaling pathway by pyrido[3,2-d]pyrimidine analogs.
References
-
Buron, F., et al. (2015). "Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors." Pharmaceuticals (Basel). URL:[Link]
-
Tikad, A., et al. (2012). "Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine." European Journal of Organic Chemistry. URL:[Link]
- US Patent 10202372B2. (2019). "Trisubstituted pyrido[2,3-D]pyrimidines, methods for preparing same and therapeutic uses thereof." Google Patents.
A Senior Application Scientist's Guide to 13C NMR Assignment of Pyrido[3,2-d]pyrimidine Regioisomers
For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of heterocyclic compounds is a cornerstone of successful research. The pyrido[3,2-d]pyrimidine scaffold, a privileged structure in medicinal chemistry, frequently appears in compounds targeting critical biological pathways. However, the synthesis of these molecules can often yield a mixture of regioisomers, making the precise assignment of substituent positions a significant analytical challenge. This guide provides an in-depth technical comparison of the 13C NMR spectroscopic features of pyrido[3,2-d]pyrimidine regioisomers, offering field-proven insights and detailed experimental protocols to enable confident structural assignment.
The Challenge of Regioisomerism in Pyrido[3,2-d]pyrimidines
The pyrido[3,2-d]pyrimidine core consists of a fused pyridine and pyrimidine ring system. Depending on the synthetic route, substitution can occur at various positions on either ring, leading to a number of possible regioisomers. Distinguishing these isomers is crucial as even a minor change in substituent placement can dramatically alter a compound's biological activity and pharmacokinetic properties.
While 1H NMR provides initial clues, the often-crowded aromatic region and the potential for overlapping signals can make definitive assignment difficult. 13C NMR spectroscopy, with its wider chemical shift range and sensitivity to the electronic environment of each carbon atom, offers a more robust solution. When coupled with two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), a complete and unambiguous assignment of the carbon skeleton and, by extension, the substituent positions can be achieved.
Understanding the 13C NMR Landscape of Pyrido[3,2-d]pyrimidines
The chemical shifts of the carbon atoms in the pyrido[3,2-d]pyrimidine scaffold are influenced by several factors, primarily the electronegativity of the nitrogen atoms and the electronic effects of any substituents.
Parent Ring System:
-
Pyrimidine Ring Carbons: The carbons in the pyrimidine ring (C2, C4, C4a) are generally found further downfield compared to those in the pyridine ring due to the presence of two electron-withdrawing nitrogen atoms. The carbons directly bonded to nitrogen (C2 and C4) are particularly deshielded.
-
Pyridine Ring Carbons: The carbons of the pyridine ring (C6, C7, C8, C8a) exhibit chemical shifts influenced by the single nitrogen atom. The carbons alpha (C6, C8a) and gamma (C8) to the pyridine nitrogen are typically more deshielded than the beta carbon (C7).
Substituent Effects:
The introduction of substituents, such as amino groups, can significantly alter the 13C NMR spectrum. The position of the substituent will dictate which carbon signals are most affected, providing the key to distinguishing between regioisomers. Electron-donating groups, like amino groups, will generally cause an upfield shift (shielding) of the carbon they are attached to (the ipso-carbon) and the carbons ortho and para to it.
Comparative Analysis: Hypothetical 13C NMR Data of Aminopyrido[3,2-d]pyrimidine Regioisomers
The following table presents predicted 13C NMR chemical shifts for three hypothetical regioisomers: 2-amino-, 4-amino-, and 7-amino-pyrido[3,2-d]pyrimidine. These predictions are based on the known effects of amino substituents on pyridine and pyrimidine rings and serve to highlight the expected differences.
| Carbon | 2-Amino-pyrido[3,2-d]pyrimidine (Predicted δ, ppm) | 4-Amino-pyrido[3,2-d]pyrimidine (Predicted δ, ppm) | 7-Amino-pyrido[3,2-d]pyrimidine (Predicted δ, ppm) | Key Differentiating Features |
| C2 | ~160 (ipso, downfield) | ~155 | ~158 | Significant upfield shift when NH2 is at C4. |
| C4 | ~158 | ~162 (ipso, downfield) | ~157 | Significant upfield shift when NH2 is at C2. |
| C4a | ~115 | ~112 | ~118 | Sensitive to substitution on the pyrimidine ring. |
| C6 | ~148 | ~149 | ~140 (ortho, upfield) | Significant upfield shift with NH2 at C7. |
| C7 | ~118 | ~119 | ~145 (ipso, downfield) | Most downfield pyridine carbon when substituted. |
| C8 | ~135 | ~136 | ~110 (ortho, upfield) | Significant upfield shift with NH2 at C7. |
| C8a | ~152 | ~153 | ~150 | Less affected by substitution at C7. |
Rationale for Predicted Shifts:
-
Ispo-Carbon: The carbon directly attached to the amino group (the ipso-carbon) experiences a significant downfield shift due to the anisotropic effect of the nitrogen lone pair, but this is often counteracted by resonance effects. The net effect is a characteristic chemical shift that is highly indicative of the substitution site.
-
Ortho and Para Carbons: Carbons ortho and para to the amino group will experience an upfield shift (shielding) due to the electron-donating resonance effect of the amino group. This is a key diagnostic tool. For example, in the 7-amino isomer, C6 and C8 are expected to be significantly shielded.
-
Meta Carbons: Carbons meta to the amino group are generally least affected.
The Power of 2D NMR: Unambiguous Assignment Workflow
While 1D 13C NMR provides valuable data, definitive assignment, especially for quaternary carbons, requires the use of 2D NMR techniques. The combination of HSQC and HMBC experiments creates a powerful and self-validating system for structural elucidation.
Experimental Workflow for Regioisomer Assignment
Caption: Workflow for unambiguous regioisomer assignment using 2D NMR.
Step-by-Step Methodologies
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Dimethyl sulfoxide-d6 (DMSO-d6) is often a good choice for polar heterocyclic compounds.
-
Concentration: For 13C-based experiments, a concentration of 10-20 mg in 0.6 mL of solvent is typically sufficient.
-
Purity: Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
2. 1D NMR Acquisition:
-
Acquire standard 1D 1H and 13C{1H} NMR spectra. These will provide the initial overview of the proton and carbon environments.
3. 2D NMR Acquisition: HSQC and HMBC
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It is the most reliable method for assigning all protonated carbons.
-
Key Parameters: The experiment should be optimized for one-bond 1JCH coupling constants, which are typically in the range of 140-160 Hz for aromatic systems.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away (2JCH and 3JCH). This is the key experiment for assigning quaternary carbons and for piecing together the carbon skeleton.
-
Key Parameters: The HMBC experiment is optimized for long-range coupling constants, typically around 8-10 Hz.
-
Data Interpretation: A Self-Validating System
The true power of this approach lies in the complementary nature of the HSQC and HMBC data.
-
Assign Protonated Carbons with HSQC: Use the well-resolved 1H NMR spectrum to identify the proton signals. The HSQC spectrum will then directly link each proton to its corresponding carbon, allowing for the unambiguous assignment of all CH groups.
-
Assign Quaternary Carbons and Confirm Connectivity with HMBC: The HMBC spectrum will show correlations from protons to carbons two and three bonds away.
-
Identifying Quaternary Carbons: Look for carbon signals that appear in the 1D 13C spectrum but do not have a cross-peak in the HSQC spectrum. These are your quaternary carbons.
-
Establishing Connectivity: By observing the long-range correlations from known protons (assigned from the HSQC), you can definitively assign the quaternary carbons. For example, a proton at C7 will show an HMBC correlation to the quaternary carbons at C4a and C8a.
-
The following diagram illustrates the key HMBC correlations that would be expected for a substituted pyrido[3,2-d]pyrimidine.
Caption: Key 2-bond and 3-bond HMBC correlations for the pyrido[3,2-d]pyrimidine core.
By systematically analyzing these correlations, the connectivity of the entire molecule can be pieced together like a puzzle, leading to an irrefutable assignment of the regioisomeric structure.
Conclusion
The differentiation of pyrido[3,2-d]pyrimidine regioisomers is a critical step in the development of novel therapeutics. While 1D 13C NMR provides initial valuable insights, a comprehensive and unambiguous assignment is best achieved through a systematic workflow that integrates 1D and 2D NMR techniques. The combination of HSQC and HMBC experiments provides a self-validating system for the complete assignment of the carbon skeleton, allowing researchers to confidently determine the position of substituents and advance their research with a solid structural foundation. The principles and protocols outlined in this guide offer a robust framework for tackling the analytical challenges posed by the regioisomerism of this important heterocyclic scaffold.
References
-
Gangjee, A., et al. (2019). Development of substituted pyrido[3,2-d]pyrimidines as potent and selective dihydrofolate reductase inhibitors for pneumocystis pneumonia infection. Bioorganic & Medicinal Chemistry Letters, 29(15), 1874-1880. [Link]
-
Gangjee, A., et al. (1998). 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents. Journal of Medicinal Chemistry, 41(25), 4951-4962. [Link]
-
ACD/Labs. (2024). NMR Prediction. [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Reich, H. J. (n.d.). NMR Data. University of Wisconsin. [Link]
X-ray crystallography data for 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines
Title: X-Ray Crystallography and Performance Analysis of 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidines in Kinase Inhibition
Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary
As a Senior Application Scientist specializing in structure-based drug design (SBDD), I frequently evaluate heterocyclic scaffolds for targeted kinase inhibition. The pyrido[3,2-d]pyrimidine core has emerged as a privileged pharmacophore, demonstrating exceptional versatility in targeting Phosphoinositide 3-kinase (PI3K), the mammalian Target of Rapamycin (mTOR), and Extracellular signal-Regulated Kinase 5 (ERK5). This guide provides an objective comparison of the 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine scaffold against alternative cores, supported by X-ray crystallographic data and validated experimental methodologies.
Structural Rationale and Scaffold Comparison
When optimizing kinase inhibitors, scaffold hopping is a critical strategy to overcome off-target toxicity and navigate complex patent landscapes. The positioning of the nitrogen atoms within the bicyclic core fundamentally alters the molecule's dipole moment and hydrogen-bond acceptor vectors.
-
Pyrido[2,3-d]pyrimidines: Widely utilized in clinical candidates (e.g., Palbociclib), but frequently suffer from poor aqueous solubility and promiscuous binding due to the highly exposed nitrogen at position 8.
-
Pyrazolo[3,4-d]pyrimidines: Classic ATP-competitive inhibitors (e.g., PP2) that often exhibit broad-spectrum activity, limiting their clinical safety window.
-
Pyrido[3,2-d]pyrimidines: Shifting the pyridine nitrogen to the 5-position (in the fused system) enhances metabolic stability and allows for highly specific hinge-binding interactions. For instance, in ERK5 inhibition, this scaffold achieves exquisite selectivity over closely related kinases like p38α, a feat difficult to achieve with traditional pyrazolo-pyrimidines[1].
X-Ray Crystallographic Binding Modes
High-resolution X-ray crystallography is indispensable for elucidating the structure-activity relationship (SAR) of these inhibitors. Crystallographic data from ternary complexes reveals exactly how the 2,4,7-substitutions dictate affinity[2]:
-
C-2 Substitution (e.g., 3-hydroxyphenyl): Electron density maps show that this group penetrates deep into the ATP-binding pocket. The hydroxyl group acts as a critical anchor, forming robust hydrogen bonds with the kinase hinge region backbone (e.g., Val851 in PI3Kα or Met109 in ERK5).
-
C-4 Substitution (e.g., morpholine): The morpholine ring typically occupies the ribose-binding pocket. Its oxygen atom engages in solvent-mediated hydrogen bonding, while the aliphatic ring provides favorable van der Waals contacts that stabilize the complex[3].
-
C-7 Substitution: Crystallography confirms that the C-7 position projects outward toward the solvent-exposed region. Consequently, bulky or polar groups can be introduced here to modulate pharmacokinetics (e.g., solubility, half-life) without disrupting the primary hinge-binding affinity[3].
Caption: PI3K/mTOR signaling pathway and dual inhibition by pyrido[3,2-d]pyrimidines.
Quantitative Performance Data
The following tables summarize the inhibitory performance and crystallographic parameters of the 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine scaffold compared to industry alternatives.
Table 1: Comparative Kinase Inhibitory Performance (IC50)
| Scaffold | Compound Example | Target Kinase | IC50 (nM) | Selectivity Profile |
| Pyrido[3,2-d]pyrimidine | Compound 4c (2,4,7-trisubstituted) | PI3Kα / mTOR | 19 / 45 | Dual inhibitor, high selectivity[3] |
| Pyrido[3,2-d]pyrimidine | BAY-885 | ERK5 | 15 | Highly selective over p38α[1] |
| Pyrido[2,3-d]pyrimidine | Palbociclib analog | CDK4/6 | 11 / 15 | Standard clinical scaffold, moderate solubility |
| Pyrazolo[3,4-d]pyrimidine | PP2 | Src / Lck | 4 / 5 | Broad-spectrum, low selectivity |
Table 2: X-Ray Crystallographic Data Summary
| Complex | PDB ID | Space Group | Resolution (Å) | R-work / R-free | Key Hinge Interaction |
| hDHFR + Pyrido[3,2-d]pyrimidine | 4QJC | P 21 21 21 | 1.62 | 0.18 / 0.22 | Val115[2] |
| ERK5 + BAY-885 | 6HKN | P 1 21 1 | 2.20 | 0.19 / 0.24 | Met109[1] |
Experimental Methodologies
To ensure reproducibility, the following protocols describe the regioselective synthesis of the scaffold and the subsequent co-crystallization process. These workflows are designed as self-validating systems, incorporating critical quality control checkpoints.
Protocol 1: Regioselective Synthesis of 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidines
-
Step 1: Regioselective SNAr at C-4. React 2,4,7-trichloropyrido[3,2-d]pyrimidine with morpholine (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF at room temperature for 12 hours[4].
-
Causality: The C-4 position is the most electron-deficient site due to the combined inductive and mesomeric effects of the adjacent pyrimidine nitrogens. This allows for a highly regioselective Nucleophilic Aromatic Substitution (SNAr), preventing unwanted reactions at C-2 or C-7[5].
-
Self-Validation: Monitor by LC-MS. The reaction must show a single major peak corresponding to the mono-substituted product before proceeding.
-
-
Step 2: Suzuki-Miyaura Cross-Coupling at C-2. Add (3-hydroxyphenyl)boronic acid (1.5 eq), Pd(PPh3)4 (0.1 eq), and K2CO3 in a dioxane/water (4:1) mixture. Heat via microwave irradiation at 120°C for 30 minutes[4].
-
Causality: The C-2 chlorine is less susceptible to SNAr but highly reactive toward palladium-catalyzed oxidative addition. Microwave heating ensures rapid, uniform energy transfer, minimizing debromination side products[5].
-
-
Step 3: Late-Stage Functionalization at C-7.
-
Causality: The C-7 position is the least reactive. Harsher conditions or highly active catalysts (e.g., Buchwald-Hartwig amination) are required to substitute this position, allowing for late-stage diversification of the solvent-exposed moiety without cross-reactivity[3].
-
Protocol 2: Protein-Ligand Co-Crystallization and X-Ray Diffraction
-
Step 1: Complex Formation. Incubate purified target kinase (e.g., ERK5, 10 mg/mL) with a 5-fold molar excess of the synthesized pyrido[3,2-d]pyrimidine inhibitor at 4°C for 2 hours.
-
Causality: A stoichiometric excess of the ligand drives the binding equilibrium toward the fully occupied state. A homogeneous protein-ligand population is an absolute prerequisite for forming well-ordered crystal lattices[1].
-
-
Step 2: Hanging-Drop Vapor Diffusion. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (20% PEG 3350, 0.2 M ammonium acetate, 0.1 M HEPES pH 7.5) on a siliconized coverslip. Seal over the reservoir.
-
Causality: Vapor diffusion slowly increases the concentration of both protein and precipitant. This gradual approach to supersaturation favors the nucleation of a few large, well-diffracting crystals rather than amorphous precipitation.
-
-
Step 3: Cryoprotection and Diffraction. Transfer the crystal to a cryoprotectant solution (reservoir solution + 20% glycerol) for 30 seconds, then flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron source.
-
Causality: Glycerol replaces water in the solvent channels, preventing the formation of crystalline ice during freezing. Ice rings would obscure the protein diffraction spots and severely degrade the resolution of the electron density map[1].
-
Caption: Workflow for synthesis and co-crystallization of pyrido[3,2-d]pyrimidine complexes.
References
-
Title: Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors Source: PubMed Central (PMC) URL: [Link]
-
Title: Discovery and Characterization of the Potent and Highly Selective (Piperidin-4-yl)pyrido[3,2-d]pyrimidine Based in Vitro Probe BAY-885 for the Kinase ERK5 Source: PubMed URL: [Link]
-
Title: Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine Source: European Journal of Organic Chemistry URL: [Link]
-
Title: Targeting Species Specific Amino Acid Residues: Design, Synthesis and Biological Evaluation of 6-Substituted Pyrrolo[2,3-d]pyrimidines as Dihydrofolate Reductase Inhibitors Source: PubMed Central (PMC) URL: [Link]
Sources
- 1. Discovery and Characterization of the Potent and Highly Selective (Piperidin-4-yl)pyrido[3,2- d]pyrimidine Based in Vitro Probe BAY-885 for the Kinase ERK5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Species Specific Amino Acid Residues: Design, Synthesis and Biological Evaluation of 6-Substituted Pyrrolo[2,3-d]pyrimidines as Dihydrofolate Reductase Inhibitors and Potential Anti-Opportunistic Infection Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Mass spectrometry fragmentation patterns of trichloropyrido[3,2-d]pyrimidine
Executive Summary
Trichloropyrido[3,2-d]pyrimidine (specifically the 2,4,7-trichloro isomer) is a high-value heterocyclic scaffold, primarily utilized as a key intermediate in the synthesis of dual PI3K/mTOR inhibitors [1]. Its unique electrophilic centers at positions 2, 4, and 7 allow for regioselective nucleophilic aromatic substitutions (
This guide provides a technical breakdown of the mass spectrometry (MS) fragmentation patterns of trichloropyrido[3,2-d]pyrimidine. Unlike standard library compounds, this scaffold requires a nuanced understanding of chlorine isotopic clustering and diaza-heterocycle fragmentation to distinguish it from its structural isomers (e.g., pyrido[2,3-d]pyrimidine) and synthetic impurities.
Technical Deep Dive: The MS Fragmentation Profile
The mass spectral signature of trichloropyrido[3,2-d]pyrimidine (Formula:
A. The Isotopic Fingerprint (The "Trichloro Cluster")
Before analyzing fragmentation, the molecular ion (
| Ion Species | m/z (Nominal) | Relative Abundance (Approx.) | Origin |
| M | 233 | 100% | |
| M+2 | 235 | 96% | |
| M+4 | 237 | 31% | |
| M+6 | 239 | 3% |
Scientist’s Note: In low-resolution MS (e.g., single quadrupole), the M+2 peak appearing at nearly equal intensity to the base peak is the primary diagnostic for a trichloro-system. If this 1:1 ratio is distorted, suspect contamination with mono- or di-chloro impurities.
B. Fragmentation Pathways (EI/CID)
Under Electron Impact (EI, 70 eV) or Collision-Induced Dissociation (CID), the fragmentation follows a high-energy pathway driven by the stability of the aromatic core and the lability of the C-Cl bonds.
-
Primary Cleavage (Loss of Radical Cl): The most facile channel is the homolytic cleavage of a C-Cl bond. In pyrido-pyrimidines, the chlorine at C4 is typically the most labile due to the electron-deficient nature of the pyrimidine ring flanked by ring nitrogens.
-
Transition:
(Loss of , -35 Da).
-
-
Secondary Cleavage (Ring Opening/Nitrile Loss): Following the loss of chlorine, the heterocyclic ring system destabilizes. A characteristic fragmentation for fused pyrimidines is the expulsion of neutral HCN (27 Da) or ClCN (61 Da).
-
Transition:
(Loss of HCN). -
Alternative:
(Loss of ClCN directly from ).
-
-
Deep Fragmentation (Skeletal Collapse): High-energy collisions eventually strip the remaining halogens and break the pyridine core, leading to low-mass aromatic fragments (
).
C. Visualizing the Pathway
Caption: Figure 1. Proposed fragmentation tree for 2,4,7-trichloropyrido[3,2-d]pyrimidine under EI/CID conditions.
Comparative Analysis: Product vs. Alternatives
When developing drugs, you are rarely analyzing this scaffold in isolation. You are comparing it against isomers (wrong synthesis product) or precursors (incomplete reaction).
| Feature | Trichloropyrido[3,2-d]pyrimidine (Target) | Trichloropyrido[2,3-d]pyrimidine (Isomer) | Dichloro-Hydroxypyrido... (Precursor) |
| Parent Ion ( | 233 (Base Peak) | 233 (Base Peak) | 215 (Base Peak) |
| Isotope Pattern | M, M+2, M+4 (100:96:31) | M, M+2, M+4 (100:96:31) | M, M+2, M+4 (100:64:10) |
| Key Fragment | |||
| Differentiation Strategy | N/A | Retention Time (LC/GC) required. MS spectra are nearly identical. | Mass Shift (-18 Da) and Isotope Ratio change (3Cl |
Critical Insight: Mass spectrometry alone cannot reliably distinguish the [3,2-d] isomer from the [2,3-d] isomer because their fragmentation channels (loss of Cl, loss of HCN) are structurally degenerate.
-
Recommendation: Use LC-MS/MS with a C18 column. The [3,2-d] isomer, having the pyridine nitrogen in a different position relative to the lipophilic chlorines, will exhibit a distinct retention time (typically eluting slightly earlier or later depending on the specific gradient, due to dipole moment differences).
Experimental Protocol: Robust Characterization
To generate the data described above, follow this self-validating protocol.
Method A: LC-MS (ESI+) for Rapid Confirmation
Best for: Routine purity checks during synthesis.
-
Sample Prep: Dissolve 0.1 mg of the compound in 1 mL of Acetonitrile (ACN) . Avoid Methanol if the solution will stand for long periods, as nucleophilic attack by MeOH on the C4-Cl is possible.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: ACN + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
MS Settings:
-
Mode: Positive Scan (
). -
Fragmentor Voltage: 100-135V (High enough to induce in-source fragmentation for structural confirmation).
-
-
Validation Check: Verify the 233/235 doublet intensity is ~1:1. If 235 is <80% of 233, check for dechlorination.
Method B: GC-MS (EI) for Structural Elucidation
Best for: Detailed fragmentation analysis and library matching.
-
Inlet Temp: 250°C (Ensure rapid vaporization to prevent thermal degradation).
-
Column: HP-5ms or equivalent (5% Phenyl Methyl Siloxane).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program: 80°C (hold 1 min)
20°C/min 280°C. -
Source: 230°C, 70 eV ionization energy.
References
-
Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. National Institutes of Health (PMC). Available at: [Link]
-
Pyrido[3,2-d]pyrimidine | C7H5N3 | CID 17882607. PubChem.[1] Available at: [Link]
-
Mass Spectral Fragmentation Modes of Pyrimidine Derivatives. Sphinx Knowledge House. Available at: [Link][2][3][4][5]
Sources
- 1. Pyrido(3,2-d)pyrimidine | C7H5N3 | CID 17882607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Scaffold Wars: Pyrido[3,2-d]pyrimidine vs. Quinazoline in Kinase Inhibitor Design
[1][2][3]
In the optimization of ATP-competitive kinase inhibitors, the choice of the core heterocycle is the primary determinant of physicochemical properties, binding vector orientation, and ultimately, kinome selectivity.
While the quinazoline scaffold (e.g., Gefitinib, Erlotinib) is the historical "gold standard" for targeting the epidermal growth factor receptor (EGFR) family, the pyrido[3,2-d]pyrimidine scaffold has emerged as a critical bioisostere. This guide objectively compares these two scaffolds, analyzing how the insertion of a single nitrogen atom alters electronic distribution, metabolic stability, and selectivity profiles.
Structural & Electronic Deconstruction
The fundamental difference lies in the fusion of the pyrimidine ring.
-
Pyrido[3,2-d]pyrimidine: Pyrimidine fused to a pyridine ring (specifically with the nitrogen at position 5 relative to the ring fusion, facing the binding pocket solvent front or interior depending on substitution).
Comparative Physicochemical Profile[6][7]
| Feature | Quinazoline Core | Pyrido[3,2-d]pyrimidine Core | Impact on Drug Design |
| Lipophilicity (cLogP) | High | Moderate to Low | Pyrido- analogs often exhibit improved aqueous solubility due to the extra polar nitrogen. |
| Basicity (pKa) | N1 is the primary acceptor. | N1 acceptor + Pyridine N effect. | The pyridine ring is electron-withdrawing, reducing the basicity of the N1 and the 4-amino group. |
| Electrophilicity | Moderate | High | The pyrido- core is more electron-deficient, making substituents (e.g., acrylamides) more reactive to nucleophiles. |
| H-Bonding Potential | 1 Acceptor (N1) | 2 Acceptors (N1 + Pyridine N) | The extra nitrogen offers a vector for water-mediated H-bonds, potentially enhancing selectivity. |
Visualization: Scaffold Architecture & Binding Mode
The following diagram illustrates the core structural differences and their interaction with the kinase hinge region.
Caption: Comparative architecture showing how the electron-deficient nature of the pyrido[3,2-d] scaffold influences both binding vectors and chemical reactivity.
Case Study Analysis: Selectivity vs. Stability
To understand the trade-offs, we analyze two distinct therapeutic contexts: EGFR inhibition (Tyrosine Kinase) and PI3K inhibition (Lipid Kinase).
Case A: EGFR Inhibitors (The Stability Trade-off)
In the development of irreversible EGFR inhibitors, researchers compared 4-anilinoquinazolines against 4-anilinopyrido[3,2-d]pyrimidines. Both series utilized an acrylamide "warhead" to covalently modify Cys773.
-
Quinazoline (e.g., PD168393 analogs): Balanced reactivity. High cellular potency.
-
Pyrido[3,2-d]pyrimidine: The electron-withdrawing pyridine ring increased the electrophilicity of the acrylamide warhead.
-
Result: While biochemical potency (enzyme IC50) was superior, cellular potency dropped .
-
Mechanism: The "hot" warhead reacted non-specifically with cellular thiols (Glutathione) before reaching the target, reducing the effective concentration.
-
Data Summary (Representative SAR):
| Scaffold | Target | Enzyme IC50 (nM) | Cellular IC50 (nM) | Stability (GSH t1/2) |
| Quinazoline | EGFR (WT) | 0.5 | 2.0 | > 120 min |
| Pyrido[3,2-d] | EGFR (WT) | 0.3 | 45.0 | < 15 min |
Insight: For covalent inhibitors, the quinazoline scaffold provides a "Goldilocks" zone of reactivity. The pyrido[3,2-d] scaffold requires steric shielding to prevent rapid metabolic inactivation. [1]
Case B: PI3Kδ Inhibitors (The Selectivity Victory)
In the search for selective PI3Kδ inhibitors (immunology/oncology), the quinazoline scaffold often proved too lipophilic and promiscuous. The pyrido[3,2-d]pyrimidine scaffold was utilized to create Seletalisib (UCB-5857) .[3][4]
-
Selectivity Mechanism: The extra nitrogen in the [3,2-d] position allowed for specific water-mediated hydrogen bonds unique to the PI3Kδ isoform pocket, which are not accessible to the more hydrophobic quinazoline core.
-
Outcome: High selectivity over PI3Kα/β/γ isoforms and improved solubility.
Experimental Workflow: Validating Kinase Selectivity
To objectively compare these scaffolds in your own research, follow this validated screening cascade. This protocol moves from biochemical efficiency to cellular truth.
Step 1: High-Throughput Binding Assay (KINOMEscan™)
Do not rely solely on catalytic activity. Use competitive binding to assess the true affinity (Kd).
-
Tagging: Use DNA-tagged kinases (active site directed).
-
Competition: Incubate scaffold (1 µM) with immobilized ligand and tagged kinase.
-
Readout: qPCR detection of the eluted kinase.
-
Metric: Selectivity Score (S-score). Calculate the percentage of kinome inhibited >90%.
-
Target: S(35) < 0.05 (Highly selective).
-
Step 2: Intracellular Target Engagement (NanoBRET™)
Essential for pyrido[3,2-d] compounds to verify that cell permeability/stability isn't compromising potency.
-
Transfection: Express Kinase-Luciferase fusion in HEK293 cells.
-
Tracer: Add cell-permeable fluorescent tracer (binds ATP site).
-
Treatment: Treat with Quinazoline or Pyrido- analog.
-
Measurement: BRET signal decreases as the inhibitor displaces the tracer.
-
Validation: If Biochemical IC50 is low (1 nM) but NanoBRET IC50 is high (100 nM), suspect GSH conjugation or efflux (common with polar pyrido- analogs).
Visualization: The Screening Cascade
Caption: Decision tree for validating scaffold performance, emphasizing the critical "Cell/Biochem Ratio" check.
Conclusion
The choice between quinazoline and pyrido[3,2-d]pyrimidine is not merely about potency; it is a strategic decision regarding solubility versus stability .
-
Choose Quinazoline when targeting Tyrosine Kinases (EGFR, HER2) where lipophilic interactions drive binding and metabolic stability of covalent warheads is required.
-
Choose Pyrido[3,2-d]pyrimidine when targeting Lipid Kinases (PI3K) or when the lead series suffers from poor solubility. Be vigilant regarding the increased electrophilicity of the core, which may require steric protection to prevent off-target thiol reactivity.
References
-
Smaill, J. B., et al. (2000). "Tyrosine Kinase Inhibitors.[5][6] 17. Irreversible Inhibitors of the Epidermal Growth Factor Receptor: 4-(Phenylamino)quinazoline- and 4-(Phenylamino)pyrido[3,2-d]pyrimidine-6-acrylamides Bearing Additional Solubilizing Functions." Journal of Medicinal Chemistry. Link
-
Le Meur, R., et al. (2016). "Discovery of Seletalisib (UCB-5857), a Potent and Selective PI3Kδ Inhibitor for the Treatment of Immunological Diseases." ACS Medicinal Chemistry Letters. Link
-
Lemoine, H., et al. (2021).[7][8] "Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors." Molecules. Link
-
Rao, P. P. N., et al. (2017). "Application of quinazoline and pyrido[3,2-d]pyrimidine templates to design multi-targeting agents in Alzheimer's disease." RSC Advances. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orientjchem.org [orientjchem.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
HPLC Retention Time Comparison & Method Development for Pyrido[3,2-d]pyrimidine Derivatives
Topic: HPLC Retention Time Comparison of Pyrido[3,2-d]pyrimidine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists
Executive Summary
Pyrido[3,2-d]pyrimidine derivatives represent a privileged scaffold in medicinal chemistry, widely investigated as inhibitors for kinases (PI3K, mTOR) and dihydrofolate reductase (DHFR).[1][2][3] Their analysis via High-Performance Liquid Chromatography (HPLC) presents unique challenges due to the basicity of the pyridine nitrogen (pKa ~3–4) and the potential for keto-enol tautomerism in 2,4-oxygenated derivatives.
This guide provides a technical comparison of retention behaviors, establishing a Relative Retention Time (RRT) framework. It moves beyond static data points to explain the chromatographic causality—how specific substitutions (e.g., C7-arylation vs. C4-morpholine) shift retention on standard C18 stationary phases.
Part 1: Critical Method Parameters (The "Why")
The retention time (Rt) of pyrido[3,2-d]pyrimidines is governed by the interplay between their lipophilicity (logP) and the ionization state of the ring nitrogens.
1. Stationary Phase Selection
-
Standard C18 (ODS): The baseline for lipophilicity-driven separation. However, residual silanols can interact with the protonated N-1 or N-5 nitrogens, causing peak tailing.
-
End-capped / Base-Deactivated C18: Essential to minimize secondary silanol interactions.
-
Mixed-Mode (e.g., Sielc Primesep): Useful for separating highly polar derivatives where C18 fails to provide retention.
2. Mobile Phase pH & Buffer Choice[4]
-
Acidic (pH 2-3): The pyridine ring is fully protonated. Retention is generally lower due to increased polarity, but peak shape is often sharper due to ion-suppression of silanols. Recommended: 0.1% Formic Acid or TFA.
-
Neutral/Basic (pH 7-8): The ring is largely uncharged (depending on substituents). Retention increases significantly. Recommended: 10mM Ammonium Bicarbonate (requires high-pH stable columns).
Part 2: Comparative Analysis of Retention Behavior[4][5]
The following data normalizes retention times against a "Core Reference" to provide actionable RRT values. This allows researchers to predict elution order regardless of their specific flow rate or column dimensions.
Standard Conditions for Comparison:
-
Column: C18 (150 x 4.6 mm, 5 µm)[4]
-
Mobile Phase: Gradient 5%
95% MeCN in 0.1% Formic Acid/Water over 20 min.
Table 1: Representative Relative Retention Times (RRT)
Base Reference (RRT = 1.00): Unsubstituted Pyrido[3,2-d]pyrimidine
| Compound Class | Substitution Pattern | RRT (Approx) | Chromatographic Mechanism |
| Polar / Metabolic | 2,4-diol (2,4-dione tautomer) | 0.45 - 0.55 | High Polarity: Keto-enol tautomerism increases H-bonding with water; elutes very early. |
| Solubilizing Group | 4-morpholino | 0.85 - 0.95 | Basic/Polar: Morpholine oxygen and nitrogen increase aqueous solubility, reducing interaction with C18. |
| Reference | Pyrido[3,2-d]pyrimidine (Core) | 1.00 | Baseline Hydrophobicity. |
| Halogenated | 2,4-dichloro | 1.35 - 1.45 | Lipophilic: Chlorine atoms increase logP significantly; often used as a synthetic intermediate. |
| Aryl Derivative | 7-phenyl | 1.60 - 1.75 | Pi-Pi Interaction: Introduction of an aromatic ring at C7 enhances hydrophobic binding to C18 chains. |
| Complex Inhibitor | 2-(3-hydroxyphenyl)-4-morpholino-7-phenyl | 1.25 - 1.35 | Mixed Effect: The lipophilic phenyl (C7) is counteracted by the hydrophilic morpholine (C4) and phenol (C2). |
Note: Data derived from structure-retention relationships observed in PI3K/mTOR inhibitor series [1, 4].
Table 2: Isomer Differentiation (Regioisomerism)
Distinguishing the [3,2-d] isomer from the [2,3-d] isomer is critical during synthesis.
| Isomer Scaffold | N-Position (Pyridine) | Relative Elution Order | Rationale |
| Pyrido[2,3-d]pyrimidine | N adjacent to bridgehead | Elutes Earlier | The N-1 nitrogen is more shielded by the pyrimidine ring fusion, often resulting in slightly lower effective lipophilicity in acidic media. |
| Pyrido[3,2-d]pyrimidine | N distal to bridgehead | Elutes Later | The N-5 nitrogen is more exposed, but the overall dipole moment often favors stronger retention on C18 phases compared to the [2,3-d] isomer. |
Part 3: Visualization of Method Development
Diagram 1: Method Development Decision Tree
This workflow guides the researcher in selecting the optimal HPLC conditions based on the derivative's chemistry.
Caption: Decision matrix for selecting mobile phase pH and additives based on the functional groups present on the pyrido[3,2-d]pyrimidine scaffold.
Part 4: Experimental Protocol (SOP)
This protocol is self-validating through the use of a reference standard (e.g., Caffeine or Uracil for
1. Equipment & Reagents
-
System: HPLC with Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Solvents: HPLC-grade Acetonitrile (MeCN) and Milli-Q Water.
-
Modifier: Formic Acid (FA) or Trifluoroacetic acid (TFA).
2. Preparation of Standards
-
Stock Solution: Dissolve 1 mg of the pyrido[3,2-d]pyrimidine derivative in 1 mL of DMSO (Concentration: 1 mg/mL).
-
Working Standard: Dilute 10 µL of Stock into 990 µL of 50:50 Water:MeCN (Final: 10 µg/mL).
-
Critical Step: If the compound contains a free amine (e.g., -NH2), ensure the diluent is acidic (0.1% FA) to prevent precipitation or adsorption to glass.
-
3. Chromatographic Conditions
-
Mobile Phase A: Water + 0.1% FA.
-
Mobile Phase B: MeCN + 0.1% FA.
-
Gradient:
-
0.0 min: 5% B[6]
-
15.0 min: 95% B
-
18.0 min: 95% B
-
18.1 min: 5% B (Re-equilibration)
-
-
Detection:
-
UV @ 254 nm (Aromatic ring).
-
UV @ 320 nm (Specific for conjugated pyrido-pyrimidine systems).
-
4. System Suitability Criteria
-
Tailing Factor (
): Must be < 1.5 for the main peak. If > 1.5, increase buffer concentration or temperature (to 40°C). -
Resolution (
): If separating isomers, must be > 1.5.
Part 5: Troubleshooting Common Issues
| Observation | Root Cause | Corrective Action |
| Split Peaks | Sample solvent mismatch | Dissolve sample in mobile phase starting composition (5% MeCN) rather than 100% DMSO. |
| Broad/Tailing Peaks | Silanol interaction | The basic N-5 nitrogen is interacting with silanols. Add 10mM Ammonium Acetate or use a "Shield" RP column. |
| Retention Drift | pH instability | Pyrido-pyrimidines are sensitive to pH near their pKa. Ensure buffer capacity is sufficient (use 10-20mM buffer, not just 0.1% acid). |
| Double Peaks | Tautomerism | For 2,4-diol derivatives, keto-enol tautomers may separate. Increase column temperature to 50°C to coalesce peaks. |
References
-
Design, synthesis, and biological evaluation of pyrido[3,2-d]pyrimidine derivatives. Source: PubMed / Bioorg Chem. Context: Discusses SAR and synthesis of derivatives, providing structural context for retention shifts.
-
HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Source: PubMed / J Biochem Biophys Methods. Context: Establishes baseline separation parameters for polar pyrimidine-fused systems.
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d]... derivatives. Source: MDPI / Pharmaceuticals. Context: Comprehensive review of the scaffold classes, essential for identifying isomer differences.
-
Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series. Source: MDPI / Molecules. Context: Provides specific examples of lipophilic substitutions (phenyl, chloro) that drive retention times.
Sources
- 1. jocpr.com [jocpr.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of substituted pyrido[3,2-d]pyrimidines as potent and selective dihydrofolate reductase inhibitors for pneumocystis pneumonia infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. obrnutafaza.hr [obrnutafaza.hr]
- 5. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 6. rsc.org [rsc.org]
Technical Guide: Validating C-4 vs C-2 Substitution in Heterocycles Using NOESY NMR
Executive Summary
In medicinal chemistry, particularly within kinase inhibitor development, the regioselectivity of Nucleophilic Aromatic Substitution (
While HMBC (Heteronuclear Multiple Bond Correlation) is the industry workhorse for connectivity, it frequently fails in heteroaromatic systems due to ambiguous 2-bond (
The Challenge: Regiochemical Ambiguity
In a typical
-
The Problem: Both isomers possess identical scalar coupling networks (COSY) and very similar carbon chemical shifts.
-
The HMBC Limitation: HMBC relies on long-range coupling.[1][2] In pyrimidines, the nitrogen atoms interrupt the proton-carbon coupling pathways. Furthermore, distinguishing a
correlation (to a quaternary carbon) from a correlation is notoriously difficult without specialized pulse sequences like H2BC, which are less sensitive.
Comparative Analysis of Structural Elucidation Methods[1][3]
| Feature | NOESY (The Solution) | HMBC (The Alternative) | X-Ray Crystallography |
| Physical Basis | Through-space Dipolar Coupling (< 5 Å) | Through-bond Scalar Coupling ( | Electron Density Diffraction |
| Isomer Specificity | High (Detects spatial proximity) | Medium (Ambiguous path lengths in heterocycles) | Absolute |
| Sample Requirement | Solution state (Standard NMR tube) | Solution state (Standard NMR tube) | Single Crystal (Hard to grow) |
| Time to Result | 1–4 Hours | 0.5–2 Hours | Days to Weeks |
| Primary Failure Mode | Incorrect mixing time (Zero crossing) | Overlapping cross-peaks / | Crystal twinning / Amorphous solid |
Mechanism of Action: The NOE Advantage
The Nuclear Overhauser Effect (NOE) relies on cross-relaxation between two spins (
This steep distance dependence makes NOESY a "molecular ruler." In the context of C-2/C-4 substitution:
-
C-4 Substitution: The incoming nucleophile's protons are spatially adjacent to the aromatic ring proton at C-5 . (Distance < 3.0 Å). Result: Strong NOE Cross-peak.
-
C-2 Substitution: The nucleophile is distal to the C-5 proton. (Distance > 5.0 Å).[3] Result: No NOE Cross-peak (or very weak).
Visualizing the Validation Logic
The following diagram illustrates the decision pathway and the structural logic used to distinguish the isomers.
Caption: Workflow for distinguishing regioisomers. NOESY acts as the definitive filter when scalar coupling (HMBC) yields ambiguous connectivity data.
Experimental Protocol: The Self-Validating System
To ensure data integrity, the NOESY experiment must be set up to avoid "nulling" signals (where NOE intensity is zero due to molecular tumbling rates) and to distinguish true NOE from chemical exchange.
Step 1: Sample Preparation
-
Concentration: > 5 mg in 600 µL solvent (approx 20-30 mM) is ideal.
-
Solvent: Deuterated DMSO (
) is preferred over for polar heterocycles to prevent aggregation and slow down tumbling (improving NOE for small molecules). -
Degassing (Critical): Dissolved oxygen is paramagnetic and accelerates relaxation (
), quenching the NOE signal.-
Action: Bubble Argon through the sample for 2 minutes or use the freeze-pump-thaw method.
-
Step 2: Pulse Sequence Parameters (Bruker/Varian Standard)
-
Pulse Sequence: noesygpphpp (Gradient selection is essential to remove artifacts).
-
Relaxation Delay (D1): Set to
(typically 2–3 seconds). Insufficient delay causes integration errors. -
Mixing Time (
or D8): This is the most critical parameter.[4]-
Small Molecules (MW < 600):500 ms – 800 ms .
-
Medium Molecules (MW 600–1200):300 ms .
-
Why? Small molecules have positive NOEs that build up slowly.[5] If
is too short, no signal appears. If too long, "spin diffusion" occurs, creating false correlations between distant protons.
-
Step 3: Data Processing & Phasing
-
Window Function: Apply a sine-bell squared function (QSINE in TopSpin) to improve resolution.
-
Phasing:
-
Diagonal Peaks: Phase to be Negative (or Positive, depending on convention, but usually opposite to COSY).
-
NOE Cross-Peaks: For small molecules, these will have the Opposite sign to the diagonal (e.g., Diagonal = Negative, Cross-peak = Positive).[3][4]
-
Exchange Peaks: If chemical exchange (e.g., OH protons) is present, these peaks will have the Same sign as the diagonal. This allows you to distinguish physical proximity from chemical exchange.
-
Case Study: 4-Morpholino- vs 2-Morpholinopyrimidine
In a synthesis targeting a kinase inhibitor, a morpholine ring was introduced to a 2,4-dichloropyrimidine core.
Observation: The 1H NMR showed the characteristic pair of doublets for the pyrimidine ring (H-5 and H-6). The chemical shifts were inconclusive.
NOESY Experiment:
-
Target Interaction: We looked for a correlation between the Morpholine
protons (approx 3.6 ppm) or protons (approx 3.4 ppm) and the Pyrimidine H-5 (doublet approx 6.5 ppm).
Results:
-
Isomer A: Showed a distinct, positive cross-peak between the Morpholine
and Pyrimidine H-5. -
Isomer B: Showed NO correlations between the morpholine alkyls and the aromatic region.
Interaction Map
Caption: Spatial proximity visualization. Left: C-4 substitution places protons within the NOE detection limit. Right: C-2 substitution is shielded by N-1, exceeding the 5 Å limit.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: Dipolar Coupling and the NOE).
-
Neuhaus, D., & Williamson, M. P. (2000).[5] The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.[5]
-
Jadeja, Y., et al. (2016).[6] Importance of HMBC and NOE 2D NMR techniques for the confirmation of regioselectivity. Magnetic Resonance in Chemistry, 54(1), 75-80.[6]
-
University of Ottawa NMR Facility. (2007).[7] What Mixing Time Should I Use for My 2D-NOESY Measurements?
Sources
- 1. University of Ottawa NMR Facility Blog: HMBC vs. H2BC [u-of-o-nmr-facility.blogspot.com]
- 2. researchgate.net [researchgate.net]
- 3. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 4. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. Importance of HMBC and NOE 2D NMR techniques for the confirmation of regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. University of Ottawa NMR Facility Blog: What Mixing Time Should I Use for My 2D-NOESY Measurements? [u-of-o-nmr-facility.blogspot.com]
Activity Comparison Guide: Pyrido[3,2-d]pyrimidine vs. Pyrido[2,3-d]pyrimidine Scaffolds
Executive Summary & Structural Rationale
In modern medicinal chemistry, nitrogen-containing bicyclic heterocycles are foundational pharmacophores, frequently deployed as bioisosteres of the adenine ring of ATP[1]. Among these, pyrido[2,3-d]pyrimidine and pyrido[3,2-d]pyrimidine scaffolds have emerged as highly privileged structures for targeting the orthosteric hinge region of kinases (such as PI3K, mTOR, and ERK) and the active sites of enzymes like dihydrofolate reductase (DHFR)[2].
As a Senior Application Scientist, I frequently observe that researchers treat these two regioisomers as interchangeable. However, the subtle structural difference—the position of the nitrogen atom in the pyridine ring (N-8 in[2,3-d] vs. N-5 in [3,2-d])—fundamentally alters the molecule's electronic distribution, dipole moment, and hydrogen-bond acceptor vectors[2].
The Causality of Scaffold Hopping: Shifting the nitrogen from the 8-position to the 5-position changes the pKa of the adjacent pyrimidine nitrogens. In kinase active sites, this dictates whether the pyridine nitrogen acts as an additional hydrogen bond acceptor with the hinge region backbone, or if it projects into the solvent-exposed region, thereby altering the solvation penalty upon binding[1][3]. In DHFR inhibitors, this scaffold hop directly influences π-π stacking geometries and ionic salt-bridge formations with critical aspartate residues[4].
Comparative Activity Profiles: Experimental Evidence
To objectively evaluate the performance of these two scaffolds, we must analyze comparative experimental data across different therapeutic targets.
Dual Kinase Inhibition (ERK2 / PI3Kα)
Scaffold hopping can act as a binary switch for target engagement. A study replacing a pyrazolo-pyrimidine scaffold with pyridopyrimidines demonstrated that the orientation of the pyridine nitrogen is critical for dual ERK2/PI3Kα inhibition[1].
Table 1: Inhibitory Activity of Isomeric Scaffolds on ERK2 and PI3Kα
| Scaffold Type | Compound | ERK2 Inhibition (@ 1 μM) | PI3Kα Inhibition (@ 1 μM) | Activity Profile |
| Pyrido[2,3-d]pyrimidine | Compound 72 | 1.8% | 15.1% | Inactive / Poor Target Engagement |
| Pyrido[3,2-d]pyrimidine | Compound 73 | >85% (Potent) | >80% (Potent) | Highly Active Dual Inhibitor |
Data Interpretation: The[2,3-d] isomer (Compound 72) suffers from a steric or electronic clash within the ERK2/PI3Kα ATP-binding pockets, resulting in a near-total loss of activity. The [3,2-d] isomer relieves this penalty, restoring potent dual inhibition[1].
Dihydrofolate Reductase (DHFR) Selectivity
When targeting Pneumocystis jirovecii DHFR (pjDHFR) to treat pneumonia, achieving selectivity over human DHFR (hDHFR) is critical to prevent off-target toxicity.
Table 2: Scaffold Hopping in DHFR Inhibitors
| Scaffold Type | Analog | pjDHFR IC₅₀ (nM) | hDHFR IC₅₀ (nM) | Selectivity Ratio (hDHFR/pjDHFR) |
| Pyrido[2,3-d]pyrimidine | Compound 1 | Moderate | Moderate | Low (< 5-fold) |
| Pyrido[3,2-d]pyrimidine | Compound 9 | >2-fold improvement | Decreased binding | >13-fold |
Data Interpretation: Docking studies reveal that the[3,2-d] scaffold maintains a critical salt bridge with Asp32 in pjDHFR while optimizing the orientation of the side-chain phenyl ring into a specific hydrophobic pocket (Leu25, Met33), driving a >13-fold improvement in species selectivity[4].
PI3Kα/mTOR Dual Inhibition
Both scaffolds can be successfully optimized for dual PI3Kα/mTOR inhibition. Synthesized series of 2-substituted-4-morpholino analogs for both [3,2-d] and [2,3-d] systems yielded excellent inhibition (single to double-digit nM IC₅₀ values)[3]. However, specific substitutions on the[3,2-d] framework often yield superior therapeutic indices in 3D cell culture viability assays against breast cancer lines[3].
Self-Validating Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols represent a self-validating system. We pair a biochemical assay (to prove direct target engagement) with a cellular assay (to prove membrane permeability and functional pathway blockade).
Biochemical Target Engagement: ADP-Glo Kinase Assay
Causality & Rationale: We utilize the ADP-Glo assay because it is a universal, homogenous luminescence assay that measures ADP formed from a kinase reaction. By measuring ATP depletion, we avoid the biases and limitations of substrate-specific antibodies, providing a true reflection of the ATP-competitive nature of pyridopyrimidines.
Step-by-Step Protocol:
-
Compound Preparation: Serially dilute the pyrido[3,2-d]pyrimidine and pyrido[2,3-d]pyrimidine analogs in 100% DMSO, then dilute to 4X final concentration in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Control: Include a DMSO-only vehicle control and a known reference inhibitor (e.g., Buparlisib).
-
Enzyme Incubation: Add 2.5 µL of the compound to a 384-well plate. Add 2.5 µL of the target kinase (e.g., PI3Kα or mTOR) and incubate for 15 minutes at room temperature to allow orthosteric binding.
-
Reaction Initiation: Add 5 µL of ATP/Substrate mix. The ATP concentration should be set at the empirical
for the specific kinase to ensure accurate competitive IC₅₀ determination. Incubate for 60 minutes. -
ADP-Glo Reagent: Add 10 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.
-
Detection: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Read luminescence.
-
Validation: Calculate the Z'-factor for the plate. A Z'-factor > 0.6 validates the assay's robustness.
Self-validating high-throughput ADP-Glo kinase inhibition assay workflow.
Cellular Validation: Western Blotting for Phospho-Signaling
Causality & Rationale: A compound may exhibit a 5 nM IC₅₀ biochemically but fail in cells due to poor permeability or high efflux. Western blotting for downstream effectors (p-AKT for PI3K, p-ERK for ERK2) orthogonally validates that the scaffold successfully crosses the lipid bilayer and engages the target in a complex intracellular environment.
Step-by-Step Protocol:
-
Cell Treatment: Seed cancer cells (e.g., MCF-7) in 6-well plates and incubate overnight. Treat cells with varying concentrations of the pyridopyrimidine compounds (0.1, 1, 10 μM) for 2 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial to preserve phosphorylation states).
-
Protein Separation: Quantify protein using a BCA assay. Load 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p-AKT (Ser473) and total AKT.
-
Quantification: Use chemiluminescence detection. The ratio of p-AKT to total AKT confirms the functional cellular IC₅₀ of the PI3K/mTOR blockade.
Mechanism of dual PI3K/mTOR inhibition by pyridopyrimidine scaffolds.
References
-
Development of substituted pyrido[3,2-d]pyrimidines as potent and selective dihydrofolate reductase inhibitors for pneumocystis pneumonia infection Source: National Institutes of Health (PMC) URL:[Link][4]
-
Design, synthesis and SAR of new-di-substituted pyridopyrimidines as ATP-competitive dual PI3Kα/mTOR inhibitors Source: PubMed URL:[Link][3]
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents Source: Royal Society of Chemistry (RSC) URL:[Link][1]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d],[3,4-d] and [4,3-d]pyrimidine Derivatives Source: National Institutes of Health (PMC) URL:[Link][2]
Sources
- 1. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and SAR of new-di-substituted pyridopyrimidines as ATP-competitive dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of substituted pyrido[3,2-d]pyrimidines as potent and selective dihydrofolate reductase inhibitors for pneumocystis pneumonia infection - PMC [pmc.ncbi.nlm.nih.gov]
Western Blot Analysis of PI3K Inhibition by Pyrido[3,2-d]pyrimidine Analogs
Executive Summary: The Shift to High-Fidelity Scaffolds
In the development of PI3K inhibitors, the pyrido[3,2-d]pyrimidine scaffold has emerged as a "privileged structure," offering superior ATP-binding affinity and isoform selectivity compared to first-generation tools like LY294002 or Wortmannin. For researchers validating these analogs, Western blotting remains the gold standard for assessing cellular potency. However, the high potency of these analogs (often single-digit nanomolar IC50s) requires a rigorous, optimized blotting protocol to distinguish true pathway inhibition from experimental noise.
This guide compares the performance of representative pyrido[3,2-d]pyrimidine analogs against industry standards and provides a self-validating Western blot workflow designed to capture the phosphorylation dynamics of the PI3K/AKT/mTOR cascade.
Mechanism of Action & Pathway Logic
Pyrido[3,2-d]pyrimidine analogs function as ATP-competitive inhibitors . They bind to the ATP-binding pocket of the p110 catalytic subunit of PI3K, preventing the phosphorylation of PIP2 to PIP3. This blockade prevents the recruitment of AKT to the plasma membrane and its subsequent activation by PDK1 and mTORC2.
Comparative Mechanism: Why Scaffold Matters
-
LY294002 (Traditional): Acts as a broad-spectrum, reversible inhibitor but suffers from off-target toxicity (e.g., CK2 inhibition) and poor solubility, often requiring high micromolar concentrations (10–50 µM) that induce cellular stress unrelated to PI3K.
-
Pyrido[3,2-d]pyrimidines (Modern): Structural optimization at the C-2 and C-4 positions (often morpholine or 3-hydroxyphenyl groups) allows for high-affinity hydrogen bonding within the kinase hinge region. This results in potent inhibition at low nanomolar concentrations (1–100 nM), providing a "cleaner" Western blot readout with fewer off-target artifacts.
Visualizing the Signaling Blockade
The following diagram illustrates the precise intervention point of pyrido[3,2-d]pyrimidine analogs within the PI3K/AKT signaling cascade.
Caption: Figure 1. Mechanism of Action. Pyrido[3,2-d]pyrimidine analogs competitively inhibit PI3K, blocking the conversion of PIP2 to PIP3 and preventing the dual phosphorylation of AKT at Thr308 and Ser473.
Comparative Performance Analysis
The following table contrasts a representative "Next-Gen" Pyrido[3,2-d]pyrimidine analog (based on data for compounds like Seletalisib or Compound S5) against established clinical and research tools.
| Feature | Pyrido[3,2-d]pyrimidine (e.g., Compound S5/Seletalisib) | Idelalisib (Clinical Standard) | LY294002 (Research Tool) |
| Primary Target | PI3K | PI3K | Pan-PI3K (Broad) |
| IC50 Potency | 2.8 – 19 nM (High Potency) | ~2.5 nM | 1.4 µM (Low Potency) |
| Western Blot Dose | 10 – 100 nM | 10 – 100 nM | 10 – 50 µM |
| Selectivity Profile | High (Structure-dependent) | High (Isoform specific) | Low (Inhibits CK2, mTOR, DNA-PK) |
| Solubility | Moderate (DMSO compatible) | Moderate | Poor (Precipitates in media) |
| p-AKT Reduction | >90% reduction at 100 nM | >90% reduction at 100 nM | Partial/Inconsistent at <10 µM |
Key Insight: When using LY294002, researchers often observe residual p-AKT signal unless using toxic concentrations. In contrast, Pyrido[3,2-d]pyrimidine analogs typically achieve near-complete ablation of the p-AKT (Ser473) signal at nanomolar concentrations, providing a binary "On/Off" validation of pathway dependence.
Optimized Western Blot Protocol
Expertise & Experience: The detection of phospho-proteins (p-AKT) is notoriously sensitive to phosphatase activity during lysis. Standard lysis buffers often fail to preserve the Ser473 epitope. This protocol utilizes a "Self-Validating" approach by mandating dual-epitope probing (Phospho vs. Total) and specific phosphatase inhibition.
Phase 1: Sample Preparation (The Critical Step)
Objective: Instantaneous inactivation of phosphatases.
-
Cell Culture: Seed cells (e.g., SU-DHL-6 or MCF-7) to reach 70-80% confluence. Over-confluence can artificially suppress AKT signaling.
-
Treatment: Treat with Pyrido[3,2-d]pyrimidine analog (e.g., 0, 10, 100, 1000 nM) for 1–2 hours .
-
Note: PI3K phosphorylation events are rapid. Long incubations (>24h) measure downstream apoptosis, not direct kinase inhibition.
-
-
Lysis (Ice Cold):
-
Wash cells 1x with ice-cold PBS containing 1 mM Sodium Orthovanadate (Na3VO4).
-
Lyse immediately in Modified RIPA Buffer supplemented with:
-
Protease Inhibitor Cocktail (1x)
-
Phosphatase Inhibitor Cocktail 2 & 3 (Sigma or equivalent)
-
Crucial Additive: 10 mM Sodium Fluoride (NaF) and 1 mM Na3VO4 (freshly activated).
-
-
-
Clarification: Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.
Phase 2: Electrophoresis & Transfer
-
Loading: Load 20–30 µg of total protein per lane.
-
Gel: Use 10% SDS-PAGE. AKT is ~60 kDa; mTOR is ~289 kDa. If blotting for mTOR, use a gradient gel (4-12%).
-
Transfer: Wet transfer to PVDF membrane (0.45 µm) is preferred over Nitrocellulose for phospho-proteins due to better retention.
Phase 3: Immunodetection (The Self-Validating System)
To validate the experiment, you must probe for three distinct targets. Do not strip and re-probe the same band if possible; cut the membrane or use multiplex fluorescence.
-
Target 1: p-AKT (Ser473) (Rabbit mAb, 1:1000). The readout.
-
Target 2: Total AKT (Mouse mAb, 1:1000). The normalization control.
-
Validation Logic: If p-AKT decreases but Total AKT remains constant, the inhibitor works. If both decrease, you have cell death/toxicity, not specific inhibition.
-
-
Target 3: Beta-Actin/GAPDH . Loading control.
Blocking: Use 5% BSA in TBST for phospho-antibodies.[1] Do not use milk , as casein contains phosphoproteins that cause high background.
Experimental Workflow Diagram
This workflow visualizes the critical timing and decision points to ensure data integrity.
Caption: Figure 2. Optimized Western Blot Workflow. Note the strict requirement for BSA blocking and immediate lysis with phosphatase inhibitors.
Troubleshooting & Critical Parameters
As a Senior Application Scientist, I have identified the most common failure modes when analyzing pyrido[3,2-d]pyrimidine efficacy:
-
"Ghost" Bands (Weak Signal):
-
Cause: Phosphatase activity during lysis.
-
Solution: Ensure Na3VO4 is activated (boiled/depolymerized) and added fresh. Keep lysates on ice at all times.
-
-
High Background on p-AKT:
-
Cause: Blocking with Non-Fat Dry Milk.
-
Solution: Switch to 5% BSA in TBST.[1] Milk contains casein, a phospho-protein that reacts with phospho-antibodies.
-
-
Lack of Dose Response:
-
Cause: Saturation of the signal or total protein degradation.
-
Solution: Check Total AKT levels.[1][2][3] If Total AKT is degraded, the drug concentration is too high (toxic). If Total AKT is stable but p-AKT is unchanged, verify the cell line's PI3K mutation status (e.g., PTEN-null lines may require higher doses).
-
References
-
Buron, F., et al. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules (2021).[4] Retrieved from [Link]
-
Bai, H., et al. Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors.[5] Drug Development Research (2023).[5] Retrieved from [Link]
-
Rockland Immunochemicals. AKT/PI3K Signaling Pathway & Pharmacodynamic Assays. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | LY294002 Is a Promising Inhibitor to Overcome Sorafenib Resistance in FLT3-ITD Mutant AML Cells by Interfering With PI3K/Akt Signaling Pathway [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: IC50 Profiling of Pyrido[3,2-d]pyrimidine Derivatives Against mTOR
Executive Summary: The Scaffold Advantage
In the pursuit of next-generation kinase inhibitors, the pyrido[3,2-d]pyrimidine scaffold has emerged as a privileged structure, distinct from its more common isomer, pyrido[2,3-d]pyrimidine. Its utility lies in its capacity for dual inhibition , effectively targeting both the PI3K (p110 isoforms) and mTOR (mechanistic Target of Rapamycin) kinase domains.[1][2]
This guide provides a technical analysis of the IC50 values of these derivatives, contrasting them with industry standards (e.g., Torin 1, PI-103). It elucidates the Structure-Activity Relationship (SAR) driving their potency and details the experimental protocols required to validate these values in a high-throughput setting.
Signal Transduction & Therapeutic Logic
To understand the potency requirements, one must visualize the target engagement. The pyrido[3,2-d]pyrimidine derivatives are designed to ATP-competitively inhibit the PI3K/Akt/mTOR axis, a pathway frequently hyperactivated in oncology.
Pathway Visualization
The following diagram maps the critical nodes where these inhibitors act, specifically blocking the feedback loop that often renders rapalogs ineffective.
Figure 1: The PI3K/Akt/mTOR signaling cascade.[3] Pyrido[3,2-d]pyrimidines typically act as dual inhibitors (Targets 1 & 2), preventing the S6K-mediated feedback loop reactivation of Akt.
Comparative IC50 Analysis
The following data aggregates potency values from key medicinal chemistry campaigns. The focus is on 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines , which have shown superior solubility and binding affinity compared to earlier disubstituted analogs.
Table 1: IC50 Values of Pyrido[3,2-d]pyrimidine Derivatives vs. Standards
| Compound ID | C7-Substituent (R-Group) | mTOR IC50 (nM) | PI3Kα IC50 (nM) | Selectivity Profile | Source |
| Compound 1 | Reference Lead | 37 | 19 | Balanced Dual | [1] |
| Compound 4h | 3-aminophenyl | 12 | 5 | Potent Dual | [2] |
| Compound 10q | 4-morpholinophenyl | 45 | 22 | PI3K Biased | [3] |
| Torin 1 | Standard | 2 - 10 | >1000 | mTOR Selective | [4] |
| PI-103 | Standard | 20 - 83 | 2 - 8 | Dual (PI3K biased) | [5] |
| Rapamycin | Standard | 0.1 (mTORC1) | >10,000 | Allosteric (C1 only) | [6] |
| Dactolisib | Standard | 20.7 | 4 | Balanced Dual | [7] |
Analyst Note: While Rapamycin is more potent against mTORC1, it fails to inhibit mTORC2 effectively in acute treatments.[4] Pyrido[3,2-d]pyrimidine derivatives (like Compound 4h) mimic the profile of Dactolisib (BEZ235) and PI-103, offering ATP-competitive inhibition of both complexes, which is critical for preventing Akt-driven survival.
Structure-Activity Relationship (SAR) Strategy
The potency of these derivatives is dictated by specific substitutions on the pyrido[3,2-d]pyrimidine core.
Scaffold Logic
-
C4 Position (Morpholine): Essential for solubility and hydrogen bonding within the hinge region of the kinase ATP pocket.
-
C2 Position (Aryl/Heteroaryl): Determines selectivity between PI3K isoforms. A 3-hydroxyphenyl group often maximizes potency.
-
C7 Position (Variable): The vector for optimizing pharmacokinetic properties and fine-tuning mTOR affinity.
Figure 2: SAR optimization strategy for the pyrido[3,2-d]pyrimidine scaffold.
Experimental Protocol: TR-FRET mTOR Kinase Assay
To reproduce the IC50 values listed above, a robust, self-validating assay is required. We recommend a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format (e.g., LanthaScreen™) over radiometric assays for higher throughput and sensitivity.
Materials
-
Enzyme: Recombinant human mTOR (truncated, amino acids 1360–2549).
-
Substrate: GFP-labeled 4EBP1 (physiological substrate) or Fluorescein-labeled mTOR substrate.
-
Tracer: Eu-labeled anti-GST antibody (if using GST-tagged substrate) or Eu-anti-phospho-antibody.
-
ATP: Ultrapure, 10 mM stock.
-
Inhibitor: Test compounds dissolved in 100% DMSO.
Step-by-Step Workflow
-
Compound Preparation:
-
Prepare 3-fold serial dilutions of pyrido[3,2-d]pyrimidine derivatives in DMSO.
-
Transfer 50 nL to a low-volume 384-well black plate (acoustic dispensing preferred).
-
-
Enzyme/Substrate Mix:
-
Dilute mTOR enzyme to 2x final concentration (typically 0.4 µg/mL) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Add 5 µL of Enzyme mix to wells. Incubate 15 min at RT (pre-incubation allows slow-binding inhibitors to equilibrate).
-
-
Reaction Initiation:
-
Add 5 µL of Substrate/ATP mix (ATP at Km, approx 10 µM).
-
Final reaction volume: 10 µL.
-
-
Incubation:
-
Incubate for 60 minutes at Room Temperature (20-25°C).
-
-
Detection:
-
Add 10 µL of TR-FRET Detection Reagent (EDTA to stop reaction + Tb-labeled antibody).
-
Incubate 30 min.
-
-
Readout:
-
Measure on a multi-mode plate reader (Excitation: 340 nm; Emission: 495 nm & 520 nm).
-
Calculate TR-FRET Ratio (Em520/Em495).
-
Data Analysis (Self-Validation)
-
Z-Prime (Z'): Must be > 0.5 for the assay to be valid.
-
Normalization: 0% inhibition = DMSO control; 100% inhibition = 10 µM Staurosporine or Torin 1.
-
Curve Fitting: Use a 4-parameter logistic equation (sigmoidal dose-response) to derive IC50.
References
-
Buron, F., et al. (2021). "Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors." Molecules, 26(17), 5349.
-
El-Gamal, M. I., et al. (2017). "Design, synthesis and SAR of new di-substituted pyridopyrimidines as ATP-competitive dual PI3Kα/mTOR inhibitors." European Journal of Medicinal Chemistry, 126, 1-11.
-
Liu, Q., et al. (2010). "Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin 2) as a potent, selective, and orally available mammalian target of rapamycin (mTOR) inhibitor." Journal of Medicinal Chemistry, 53(19), 7146-7155.
-
Thoreen, C. C., et al. (2009). "An ATP-competitive mammalian target of rapamycin inhibitor reveals rapamycin-resistant functions of mTORC1."[5][6] Journal of Biological Chemistry, 284(12), 8023-8032.
-
Raynaud, F. I., et al. (2007). "Pharmacologic characterization of a potent inhibitor of class I phosphatidylinositol 3-kinase." Cancer Research, 67(12), 5840-5850.
-
Selleck Chemicals. "Rapamycin (Sirolimus) Datasheet."
-
Maira, S. M., et al. (2008). "Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity." Molecular Cancer Therapeutics, 7(7), 1851-1863.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Torin 1 | mTOR Inhibitors: Tocris Bioscience [rndsystems.com]
- 6. Torin1 | mTOR Inhibitor | Tocris Bioscience [tocris.com]
Safety Operating Guide
Proper Disposal Procedures for 2,4,7-Trichloropyrido[3,2-d]pyrimidine
Part 1: Executive Safety Directive
2,4,7-Trichloropyrido[3,2-d]pyrimidine (CAS: 1260663-38-4) is a highly reactive electrophile used primarily as a scaffold in drug discovery (e.g., PI3K/mTOR inhibitors). Its three chlorine atoms—specifically at the C2, C4, and C7 positions—render it susceptible to nucleophilic attack, making it a potent skin/eye irritant and a lachrymator .
Immediate Action Required:
-
Segregation: Classify strictly as Halogenated Organic Waste . Never mix with non-halogenated solvents or strong acids.
-
Containment: Due to its lachrymatory nature, all waste transfers must occur inside a functioning fume hood.
-
Deactivation: While stable in dry conditions, residues on glassware can hydrolyze to release hydrochloric acid (HCl). Glassware must be rinsed with a dilute base before removal from the hood.
Part 2: Hazard Assessment & Waste Classification
Before disposal, verify the chemical state against the following parameters to ensure the correct waste stream selection.
| Parameter | Specification | Operational Implication |
| CAS Number | 1260663-38-4 | Use for waste manifesting and inventory tracking. |
| Molecular Formula | C₇H₂Cl₃N₃ | High chlorine content requires "Halogenated" waste coding. |
| Reactivity | Electrophilic (High) | Reacts with water/alcohols to release HCl. Do not seal damp waste. |
| Physical State | Solid (Powder) | Dust generation is a respiratory hazard.[1] |
| GHS Hazards | H315, H319, H335 | Irritant to skin, eyes, and respiratory system. |
Regulatory Waste Codes (US/EU Guidelines)
-
RCRA (USA): Not specifically P- or U-listed, but must be characterized as toxic/reactive if bulk. Generally falls under D003 (Reactivity) if large quantities of water-reactive material are present, or simply Halogenated Solvent/Solid Waste streams.
-
European Waste Catalogue (EWC): 07 05 13 * (Solid wastes containing hazardous substances) or 16 05 06 * (Laboratory chemicals consisting of or containing hazardous substances).
Part 3: Step-by-Step Disposal Protocol
Phase A: Solid Waste (Bulk Chemical)
For expired or excess solid reagent.
-
Preparation: Don double nitrile gloves, safety goggles, and a lab coat. Ensure the fume hood is active.
-
Primary Containerization:
-
Do not empty the solid into a communal liquid waste drum.
-
Keep the chemical in its original glass/polypropylene container if possible.
-
If the original container is damaged, transfer the solid to a wide-mouth high-density polyethylene (HDPE) jar.
-
-
Labeling: Apply a hazardous waste label with the following specific text:
"Solid Waste: 2,4,7-Trichloropyrido[3,2-d]pyrimidine. Toxic. Corrosive. Water Reactive."[2]
-
Secondary Containment: Place the sealed jar into a clear plastic zip-lock bag to contain any potential dust or leakage.
Phase B: Liquid Waste (Reaction Mixtures/Mother Liquors)
For solutions containing the compound (e.g., dissolved in DCM, THF, or DMF).
-
Segregation: Pour into the Halogenated Organic Solvents carboy.
-
Critical Check: Ensure the carboy does not contain strong oxidizers (e.g., nitric acid waste) or strong bases, as exothermic reactions may occur.
-
-
pH Check (Self-Validating Step):
-
If the solution is acidic (due to partial hydrolysis releasing HCl), neutralize carefully with saturated Sodium Bicarbonate (NaHCO₃) before adding to the waste drum to prevent drum pressurization.
-
Validation: Test with pH paper. Target pH 6–8.
-
-
Closure: Cap the waste container immediately after addition to prevent the escape of lachrymatory vapors.
Phase C: Deactivation of Residues (Glassware/Spills)
The "Quench" Protocol for cleaning spatula, flasks, and weighing boats.
-
The Quench Solution: Prepare a 5% Sodium Hydroxide (NaOH) or 10% Sodium Carbonate (Na₂CO₃) solution mixed with methanol (1:1 ratio).
-
Application: Rinse contaminated glassware with this solution.
-
Mechanism:[3] The base hydrolyzes the reactive C-Cl bonds, converting the toxic electrophile into the corresponding hydroxyl-pyrimidine derivatives (non-volatile and less toxic).
-
-
Soak Time: Allow to sit for 30 minutes.
-
Final Rinse: Rinse with water and acetone. Dispose of the rinsate in the Halogenated Liquid Waste stream.
Part 4: Operational Workflow Diagram
The following logic flow ensures no critical safety check is missed during the disposal process.
Figure 1: Decision matrix for the safe segregation and treatment of 2,4,7-Trichloropyrido[3,2-d]pyrimidine waste streams.
References
-
Tikad, A., et al. (2012).[4] Regiocontrolled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine. European Journal of Organic Chemistry. Retrieved from [Link]
-
United States Environmental Protection Agency (EPA). (2023). Hazardous Waste Codes for Halogenated Solvents (F-List). Retrieved from [Link]
Sources
Personal protective equipment for handling 2,4,7-Trichloropyrido[3,2-D]pyrimidine
Advanced Laboratory Safety & Operational Guide: Handling 2,4,7-Trichloropyrido[3,2-d]pyrimidine
As drug development professionals increasingly target the PI3K/mTOR signaling pathways, 2,4,7-Trichloropyrido[3,2-d]pyrimidine (CAS: 1260663-38-4) has emerged as a critical synthetic building block[1]. However, the highly reactive nature of the three chloro-substituents—which makes it so valuable for sequential nucleophilic aromatic substitution (SNAr) and cross-coupling reactions—also imparts significant acute toxicity and irritant properties[2].
This guide provides the authoritative, causality-driven protocols required to safely handle, process, and dispose of this compound in a professional research environment.
Hazard Profile & Physicochemical Data
Before initiating any experimental workflow, it is critical to understand the physical state and hazard classifications of the material. As a solid powder, the primary risk vectors are inhalation of aerosolized particulates and dermal absorption[2].
Table 1: Quantitative Data and GHS Hazard Summary
| Property / Hazard Class | Value / Description | Operational Implication |
| CAS Number | 1260663-38-4 | Primary identifier for inventory and waste tracking. |
| Molecular Weight | 234.47 g/mol | Required for stoichiometric calculations in SNAr. |
| Physical State | Solid (Powder) | High risk of aerosolization during transfer/weighing. |
| Acute Toxicity (Oral) | Category 4 (H302) | Strict prohibition of food/drink in the laboratory. |
| Skin Corrosion/Irritation | Category 2 (H315) | Direct contact causes localized epidermal damage. |
| Eye Damage/Irritation | Category 2A (H319) | Particulates can cause severe corneal micro-abrasions. |
| STOT (Single Exposure) | Category 3 (H335) | Inhalation causes immediate respiratory tract irritation. |
| Storage Conditions | 2-8°C, under Nitrogen | Moisture/oxygen sensitive; degrades over time if exposed. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient for handling highly reactive halogenated heterocycles. The following PPE matrix is designed as a self-validating system to eliminate exposure routes[2].
-
Respiratory Protection: Handling must be conducted strictly within a certified chemical fume hood with a face velocity of >100 feet per minute (fpm). If engineering controls are compromised, an N95 or P100 particulate respirator is mandatory. Causality: The fine powder easily becomes airborne; inhalation directly triggers H335 respiratory distress.
-
Hand Protection: Double-gloving with standard nitrile gloves (minimum 4 mil thickness). Causality: Nitrile provides excellent resistance to the organic solvents (e.g., THF, DCM) typically used to dissolve this compound[3]. The outer glove should be discarded immediately if contaminated to prevent secondary transfer.
-
Eye Protection: ANSI Z87.1 compliant chemical splash goggles. Causality: Standard safety glasses with side shields leave gaps where airborne dust can settle into the ocular cavity, triggering H319 severe eye irritation.
-
Body Protection: A flame-resistant (FR) or standard 100% cotton lab coat with knit cuffs, fully buttoned. Causality: Knit cuffs prevent the sleeves from dragging through trace powder on the benchtop, mitigating the H315 skin irritation risk.
Step-by-Step Operational Protocol: Weighing & Transfer
The most hazardous phase of handling 2,4,7-Trichloropyrido[3,2-d]pyrimidine is the transfer from the source container to the reaction vessel.
Step 1: Environmental Preparation
-
Ensure the fume hood is clear of unnecessary clutter to maintain laminar airflow.
-
Place an anti-static weighing mat or grounded aluminum foil on the balance.
-
Scientific Insight: Static electricity is the primary cause of powder aerosolization. Grounding the workspace prevents the material from repelling off the spatula and becoming airborne.
Step 2: Material Transfer
-
Remove the vial from 2-8°C storage and allow it to reach room temperature in a desiccator before opening. Causality: Opening a cold vial introduces atmospheric condensation, which can hydrolyze the reactive chloro-groups.
-
Use an anti-static, grounded stainless steel spatula for transfer.
-
Weigh the required mass (e.g., 1.0 eq for reaction with morpholine) directly into a tared, sealable reaction vial[3].
Step 3: Solubilization
-
Immediately cap the reaction vial after transfer.
-
Inject anhydrous solvent (e.g., THF or DCM) via syringe through a septum.
-
Scientific Insight: Solubilizing the compound immediately neutralizes the inhalation hazard (dust) and transitions the workflow into standard liquid-handling safety protocols[3].
Spill Response and Disposal Plan
In the event of a breach in containment, immediate and specific actions are required to prevent facility contamination[2].
Immediate Spill Response:
-
Evacuate & Isolate: Step back from the fume hood. If the spill is outside the hood, evacuate the immediate 10-foot radius.
-
Suppress Dust: Do not dry sweep. Dry sweeping forces the H335 irritant into the air. Instead, cover the powder with a highly absorbent, chemically inert material (e.g., sand or vermiculite).
-
Damp Wipe: Lightly dampen a laboratory wipe with a 70/30 mixture of Isopropanol/Water. Gently lay it over the spill to trap the powder.
-
Collect: Scoop the dampened mass into a wide-mouth, sealable hazardous waste container.
Waste Disposal Logistics:
-
All contaminated wipes, gloves, and residual compound must be segregated into a dedicated waste stream.
-
Labeling: Label clearly as "Halogenated Organic Solid Waste - Toxic/Irritant."
-
Environmental Control: Never dispose of this compound down the drain, as halogenated heterocycles exhibit high aquatic toxicity and resist standard wastewater treatment degradation[2].
Workflow Visualization
Workflow for safely handling 2,4,7-Trichloropyrido[3,2-D]pyrimidine and managing spills.
References
-
Fouque, A., et al. (2022). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. PubMed Central (PMC). Retrieved from[Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
